Petroleum Ether
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
8032-32-4 |
|---|---|
Molecular Formula |
N/A |
Synonyms |
Ligroin; Painters’ naphtha; Refined solvent naphtha; Skellysolve F; Skellysolve G; Varnish makers’ and painters’ naphtha; Benzoline; Canadol |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of Petroleum Ether for Research Applications
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the core physical and chemical properties of petroleum ether, a widely utilized nonpolar solvent in laboratory and industrial settings. The information is tailored for professionals in research and drug development who rely on this solvent for extraction, purification, and analytical processes.
Introduction to this compound
This compound, also known as ligroin, petroleum spirits, or benzine, is a complex and highly volatile mixture of aliphatic hydrocarbons obtained from the fractional distillation of petroleum.[1][2] Despite its name, it is not a chemical ether, as it lacks the R-O-R' functional group. The term "ether" is a historical misnomer referring to its lightness and high volatility, similar to diethyl ether.[1][3] Its primary use is as a nonpolar solvent, valued for its ability to dissolve fats, oils, waxes, and other nonpolar compounds with minimal reactivity.[1][3]
This compound is commercially available in various grades defined by their boiling point ranges, such as 30-60°C, 40-60°C, and 60-80°C. This boiling range dictates the specific composition and, consequently, the physical properties and applications of each grade.
Physical Properties
The physical characteristics of this compound are critical to its function as a solvent, particularly in applications requiring easy removal post-extraction. These properties vary depending on the specific hydrocarbon composition of the grade.
Summary of Physical Data
The following tables summarize the key quantitative physical properties of common grades of this compound.
Table 1: General Physical Properties of this compound
| Property | Value | Source(s) |
| Appearance | Clear, colorless, volatile liquid | [2] |
| Odor | Characteristic gasoline- or kerosene-like | [4] |
| Composition | Mixture of C5-C7 aliphatic hydrocarbons (pentanes, hexanes) | [2] |
| Solubility in Water | Insoluble | [2][4] |
| Solubility in Organic Solvents | Miscible with ethanol, acetone, chloroform, benzene | [2] |
Table 2: Grade-Specific Physical Properties of this compound
| Property | 30-60 °C Grade | 40-60 °C Grade | 60-80 °C Grade | Source(s) |
| Boiling Range | 30 - 60 °C | 40 - 60 °C | 60 - 80 °C | [5][6][7] |
| Density (at 20°C) | ~0.640 g/mL | 0.640 - 0.670 g/mL | ~0.680 g/mL | [5][6][8] |
| Refractive Index (n20/D) | ~1.363 | ~1.363 | 1.376 - 1.382 | [6][9] |
| Vapor Pressure (at 20°C) | ~200-400 mmHg | ~40 mmHg | ~200 hPa (150 mmHg) | [4][8] |
| Flash Point (Closed Cup) | < -49 °C | < -40 °C | -26 °C | [5][6][8] |
| Autoignition Temperature | ~246 °C | ~246 °C | ~240 °C | [2][8] |
| Explosive Limits in Air | 1.1 - 5.9 % | 1.1 - 5.9 % | 1.1 - 8.0 % | [6][10] |
Chemical Properties and Reactivity
This compound's utility as a solvent is largely due to its chemical inertness.
-
Composition : It primarily consists of saturated aliphatic hydrocarbons (alkanes) like pentane and hexane, and is generally low in aromatic compounds.[2] The hydrocarbon chains are typically between 5 and 7 carbon atoms.
-
Polarity : It is a nonpolar solvent, which makes it an excellent choice for dissolving other nonpolar substances such as oils, fats, waxes, and resins.[3]
-
Reactivity : Saturated aliphatic hydrocarbons are largely unreactive under normal laboratory conditions.[11] They are stable and do not react with most acids, bases, or mild oxidizing and reducing agents.
-
Incompatibilities : Strong oxidizing agents (e.g., nitric acid, perchlorates) are incompatible with this compound. Reactions can be exothermic and potentially vigorous, leading to ignition or explosion.[11][12]
-
Combustion : When ignited in the presence of sufficient oxygen, it undergoes complete combustion to form carbon dioxide and water.[11]
Experimental Protocols for Property Determination
The physical properties of this compound are determined using standardized test methods to ensure quality and consistency. The following are summaries of the standard protocols for key properties.
Boiling Range (Distillation)
Method: ASTM D86 - Standard Test Method for Distillation of Petroleum Products and Liquid Fuels at Atmospheric Pressure or ASTM D1078 for volatile organic liquids.[13][14][15]
Methodology Summary:
-
A 100 mL sample of the this compound is placed into a specialized distillation flask.[16]
-
The flask is heated, and the vapor passes through a condenser.[17]
-
The temperature is recorded at the point the first drop of condensate falls from the condenser (Initial Boiling Point, IBP).[16]
-
As the distillation proceeds, the temperature is recorded as specific volumes of condensate (e.g., 5%, 10%, 50%, 90%) are collected in a graduated cylinder.[14]
-
The maximum temperature reached during the test is recorded as the Final Boiling Point (FBP) or End Point (EP).[14]
-
The entire process provides the boiling range characteristics, which define the grade of the this compound.[13]
Density
Method: ASTM D1298 - Standard Test Method for Density, Relative Density, or API Gravity of Crude Petroleum and Liquid Petroleum Products by Hydrometer Method.[18][19]
Methodology Summary:
-
The this compound sample is brought to a specified temperature, typically near the reference temperature (e.g., 15°C or 20°C).[20]
-
The sample is transferred to a hydrometer cylinder of appropriate size.
-
A calibrated glass hydrometer is gently lowered into the liquid and allowed to float freely.[20]
-
Once temperature equilibrium is reached and the hydrometer is stationary, the scale reading at the principal surface of the liquid is recorded.[19]
-
The observed reading is corrected for meniscus effects and thermal glass expansion of the hydrometer. The final value is reported as density at the reference temperature.[18]
Flash Point
Method: ASTM D56 - Standard Test Method for Flash Point by Tag Closed Cup Tester (for flash points < 93°C) or ASTM D93 - Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester.[21][22]
Methodology Summary (Closed-Cup Principle):
-
The sample is placed in a test cup of specified dimensions, which is then sealed with a lid.[12]
-
The sample is heated at a slow, constant rate while being stirred.[23]
-
At regular temperature intervals, an ignition source (a small flame) is directed into the vapor space of the cup.[12]
-
The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite with a distinct flash inside the cup.[12][23]
Refractive Index
Method: ASTM D1217 - Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids.
Methodology Summary:
-
The refractive index is measured using a refractometer, typically an Abbé-type or digital instrument.
-
A small sample of the this compound is placed on the prism of the refractometer.
-
The instrument and sample are brought to a standard temperature, usually 20°C, often using a circulating water bath.
-
A light source is passed through the sample, and the refractive index is read directly from the instrument's scale or digital display.
-
The instrument is calibrated using a standard of known refractive index, such as distilled water.
Applications in Research and Drug Development
This compound is a cornerstone solvent in pharmaceutical and chemical research due to its excellent solvent properties for nonpolar compounds and its high volatility, which facilitates easy removal from the extracted material.
-
Extraction of Bioactive Compounds : It is extensively used in pharmacognosy and natural product chemistry to perform initial crude extractions from plant materials (leaves, seeds, roots). This process, often called defatting, isolates nonpolar compounds like fatty acids, sterols, and some terpenoids.[1][24]
-
Drug Purification : In synthetic chemistry, it is used as a recrystallization solvent, often in combination with a more polar solvent, to purify synthetic drug compounds.
-
Chromatography : It serves as a nonpolar mobile phase in various chromatographic techniques, including column chromatography and thin-layer chromatography (TLC), for the separation of complex mixtures.
-
Isolation of Active Pharmaceutical Ingredients (APIs) : In pharmaceutical manufacturing, this compound is used to extract and purify APIs from crude reaction mixtures or natural sources, ensuring high purity for drug formulation.[1]
Visualized Experimental Workflow
As this compound is chemically inert, it does not participate in biological signaling pathways. Instead, its role is critical in the workflows used to isolate compounds that may be biologically active. The following diagram illustrates a typical workflow for the extraction of phytochemicals from a plant source, a common procedure in drug discovery.
Caption: Workflow for Phytochemical Extraction Using this compound.
Safety and Handling
This compound is highly flammable and poses health risks upon exposure. Proper handling is critical.
-
Flammability : It is extremely flammable with a low flash point and explosive limits in air. It must be stored in a cool, dry, well-ventilated area away from all sources of ignition, including heat, sparks, open flames, and static discharge.[4]
-
Inhalation : Vapors can cause central nervous system depression, leading to dizziness, headache, and nausea. High concentrations can be narcotic.[4]
-
Skin Contact : Prolonged contact can cause skin irritation and dermatitis due to its defatting action.[4]
-
Aspiration Hazard : If swallowed, aspiration into the lungs can cause severe chemical pneumonitis.[4]
-
Personal Protective Equipment (PPE) : Always use in a well-ventilated area or fume hood. Wear appropriate PPE, including safety goggles, chemical-resistant gloves (nitrile or neoprene), and a lab coat.
-
Disposal : Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not pour down the drain.
References
- 1. This compound in Industry: A Spotlight on Its Uses and Trusted Suppliers - hangdachem.com [hangdachem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What are the uses of this compound? - Junyuan Petroleum Group | Manufacturer of Pentanes, Hexanes, Heptanes and Sulfiding Agents [junyuanpetroleumgroup.com]
- 4. technopharmchem.com [technopharmchem.com]
- 5. drm-chem.com [drm-chem.com]
- 6. This compound AR, 40-60°C 8032-32-4 [sigmaaldrich.com]
- 7. This compound 60-80°C for analysis [itwreagents.com]
- 8. store.astm.org [store.astm.org]
- 9. store.astm.org [store.astm.org]
- 10. ASTM D56 - eralytics [eralytics.com]
- 11. store.astm.org [store.astm.org]
- 12. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]
- 13. store.astm.org [store.astm.org]
- 14. ASTM D86 - eralytics [eralytics.com]
- 15. store.astm.org [store.astm.org]
- 16. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 17. ASTM D86 Method of Petroleum Distillation | Ayalytical [ayalytical.com]
- 18. store.astm.org [store.astm.org]
- 19. psgraw.com [psgraw.com]
- 20. Standard Test Method for Density, Relative Density, or API Gravity of Crude Petroleum and Liquid Petroleum Products by Hydrometer Method (ASTM D 1298) [pachemtech.eu]
- 21. store.astm.org [store.astm.org]
- 22. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]
- 23. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]
- 24. Beyond Boundaries: this compound Extraction and Its Contribution to Modern Science and Medicine [greenskybio.com]
An In-depth Technical Guide to the Composition of Petroleum Ether for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Petroleum ether, a commonly utilized solvent in laboratory settings, is a complex mixture of light aliphatic hydrocarbons derived from the fractional distillation of petroleum.[1][2] Despite its name, this compound is not an ether in terms of chemical structure but is so-named due to its volatility and solvent properties resembling those of diethyl ether.[1] Its non-polar nature makes it an excellent solvent for a wide range of non-polar compounds, including fats, oils, waxes, and other lipids.[3] This guide provides a detailed overview of the composition of various grades of this compound, methods for its analysis, and a summary of its key physical and chemical properties.
The Composition of this compound
The precise composition of this compound is highly dependent on its boiling range, which is the primary characteristic used to classify its different grades. Generally, it is composed of C5 to C7 hydrocarbons, including alkanes (paraffins) and cycloalkanes (naphthenes).[4] The most common components are isomers of pentane and hexane.[1] Aromatic content, particularly benzene, is typically minimized to reduce health risks.[2]
Hydrocarbon Composition of Common this compound Grades
The following tables summarize the typical hydrocarbon composition of common laboratory grades of this compound based on their boiling ranges. The values are approximate and can vary between manufacturers and batches.
Table 1: Typical Composition of this compound (Boiling Range: 30-40 °C)
| Component | Chemical Formula | Typical Concentration (wt%) |
| Isopentane (2-Methylbutane) | C₅H₁₂ | 70 - 95% |
| n-Pentane | C₅H₁₂ | 5 - 30% |
| Cyclopentane | C₅H₁₀ | < 5% |
Table 2: Typical Composition of this compound (Boiling Range: 40-60 °C)
| Component | Chemical Formula | Typical Concentration (wt%) |
| n-Pentane | C₅H₁₂ | 30 - 60% |
| Isopentane (2-Methylbutane) | C₅H₁₂ | 20 - 40% |
| Cyclopentane | C₅H₁₀ | 5 - 15% |
| n-Hexane | C₆H₁₄ | < 10% |
| Isohexanes (2-Methylpentane, 3-Methylpentane) | C₆H₁₄ | < 5% |
Table 3: Typical Composition of this compound (Boiling Range: 60-80 °C)
| Component | Chemical Formula | Typical Concentration (wt%) |
| n-Hexane | C₆H₁₄ | 40 - 70% |
| Isohexanes (2-Methylpentane, 3-Methylpentane) | C₆H₁₄ | 15 - 30% |
| Methylcyclopentane | C₆H₁₂ | 10 - 20% |
| Cyclohexane | C₆H₁₂ | < 5% |
| n-Pentane and Isomers | C₅H₁₂ | < 5% |
Table 4: Typical Composition of this compound (Boiling Range: 80-100 °C)
| Component | Chemical Formula | Typical Concentration (wt%) |
| n-Heptane and Isomers | C₇H₁₆ | 50 - 75% |
| Methylcyclohexane | C₇H₁₄ | 10 - 25% |
| Toluene | C₇H₈ | < 2% |
| n-Hexane and Isomers | C₆H₁₄ | 5 - 15% |
Impurities and Other Components
Reagent-grade this compound for laboratory use is highly purified to minimize impurities that could interfere with experimental results. However, trace amounts of certain compounds may still be present.
Table 5: Common Impurities and Specifications for ACS Grade this compound
| Impurity/Parameter | Specification | Significance |
| Color (APHA) | ≤ 10 | Indicates the presence of colored impurities. |
| Residue after Evaporation | ≤ 0.001% | Measures non-volatile impurities that could contaminate a sample upon solvent evaporation. |
| Acidity | Passes test (no acid) | Ensures the absence of acidic compounds that could catalyze unwanted reactions. |
| Aromatic Hydrocarbons (as Benzene) | Typically < 0.01% | Benzene is a known carcinogen and its presence is strictly limited. |
| Sulfur Compounds (as S) | Typically < 0.005% | Sulfur compounds can poison catalysts and interfere with certain analytical techniques. |
Experimental Protocol: Determination of this compound Composition by Gas Chromatography-Mass Spectrometry (GC-MS)
The composition of this compound is most accurately determined using gas chromatography (GC) coupled with mass spectrometry (MS). This technique separates the individual hydrocarbon components, which are then identified and quantified. The following is a detailed methodology adapted from standard methods for hydrocarbon analysis, such as ASTM D5134 for petroleum naphthas.[5][6][7]
Objective
To identify and quantify the individual hydrocarbon components in a this compound sample.
Materials and Reagents
-
This compound sample
-
High-purity helium (carrier gas)
-
Certified reference standards of n-alkanes (C5-C8) and other relevant hydrocarbons for identification and calibration.
Instrumentation
-
Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Capillary column suitable for hydrocarbon analysis (e.g., 50 m x 0.20 mm ID, coated with a nonpolar stationary phase like 100% dimethylpolysiloxane).
GC-MS Conditions
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 100:1 ratio)
-
Injection Volume: 0.1 - 1.0 µL
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 35 °C, hold for 10 minutes
-
Ramp: 2 °C/minute to 200 °C
-
Hold at 200 °C for 10 minutes
-
-
MS Parameters (if applicable):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 35-350
-
Scan Speed: 1 scan/second
-
Ion Source Temperature: 230 °C
-
Transfer Line Temperature: 280 °C
-
Procedure
-
Sample Preparation: The this compound sample is typically analyzed directly without any dilution.
-
Calibration: Prepare a series of calibration standards containing known concentrations of the target hydrocarbons. Analyze these standards under the same GC-MS conditions as the sample to generate calibration curves for each component.
-
Sample Analysis: Inject the this compound sample into the GC-MS system.
-
Data Acquisition: Acquire the chromatogram and mass spectra of the separated components.
-
Data Analysis:
-
Identification: Identify each peak in the chromatogram by comparing its retention time with those of the reference standards and its mass spectrum with a reference library (e.g., NIST).
-
Quantification: Determine the concentration of each identified component by integrating the peak area and using the corresponding calibration curve. The results are typically reported as weight percent (wt%).
-
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the analysis of this compound composition.
Conclusion
The composition of this compound is a critical factor influencing its properties and suitability for various laboratory applications. A thorough understanding of its hydrocarbon makeup, as provided in this guide, is essential for researchers, scientists, and drug development professionals to ensure the reliability and reproducibility of their experimental work. The use of standardized analytical methods, such as GC-MS, allows for the precise determination of its composition, ensuring it meets the required specifications for its intended use.
References
An In-depth Technical Guide to the Boiling Point Ranges of Petroleum Ether Fractions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the boiling point ranges of various petroleum ether fractions, the standardized methodology for their determination, and the fundamental process by which these fractions are obtained.
Introduction to this compound
This compound, also known as pet ether, benzine, or light ligroin, is a mixture of volatile, aliphatic hydrocarbons, primarily pentanes and hexanes. Despite its name, it is not an ether in terms of chemical structure but is so-named due to its lightness and high volatility. It is widely used as a nonpolar solvent in laboratories and various industries, including pharmaceuticals, for extraction, recrystallization, and as a cleaning agent. The composition and, consequently, the physical properties of this compound, most notably its boiling point, vary depending on the specific fraction. These fractions are separated from crude oil through a process called fractional distillation.
Boiling Point Ranges of Common this compound Fractions
The boiling point range is the most critical specification for a this compound fraction as it dictates its volatility and suitability for different applications. It is not advisable to use a fraction with a boiling point range wider than 20°C for applications like recrystallization, as the more volatile components may be lost, altering the solvent's properties. The table below summarizes the boiling point ranges of commonly available this compound fractions.
| Fraction Name | Boiling Point Range (°C) |
| This compound 30-40 | 30 - 40 |
| This compound 40-60 | 40 - 60 |
| This compound 60-80 | 60 - 80 |
| This compound 80-100 | 80 - 100 |
| This compound 100-120 | 100 - 120 |
Experimental Protocol: Determination of Boiling Point Range (Based on ASTM D86)
The boiling range of petroleum products is determined using a standardized laboratory batch distillation unit. The ASTM D86 is a standard test method for the distillation of petroleum products at atmospheric pressure.[1][2][3][4][5] This method quantitatively determines the boiling range characteristics of distillates like this compound.
3.1. Principle
A 100 mL sample of the petroleum product is distilled under controlled conditions. The vapor temperature is recorded as a function of the volume of condensate collected. The initial boiling point (IBP) is the temperature at which the first drop of condensate falls from the condenser, and the final boiling point (FBP) is the maximum temperature observed during the test, which usually occurs after the evaporation of all liquid from the bottom of the flask.
3.2. Apparatus
-
Distillation Flask: 125 mL capacity.
-
Condenser and Cooling Bath: To condense the hydrocarbon vapors.
-
Flask Support: With a heat-insulating board.
-
Heat Source: Electric heater or gas burner.
-
Graduated Cylinder: 100 mL capacity, for receiving the distillate.
-
Thermometer or Temperature Sensor: Calibrated and capable of measuring the required temperature range.
3.3. Procedure
-
Sample Preparation: Measure 100 mL of the this compound fraction into the distillation flask.
-
Apparatus Assembly: Assemble the distillation apparatus as per the standard's specifications. The thermometer bulb should be positioned correctly in the neck of the flask, just below the vapor tube opening.
-
Distillation:
-
Apply heat to the flask at a regulated rate.
-
Record the temperature at which the first drop of condensate falls from the condenser into the graduated cylinder. This is the Initial Boiling Point (IBP).
-
Continue to apply heat and record the vapor temperature at regular intervals as the volume of the distillate in the receiving cylinder increases (e.g., for every 5 or 10 mL).
-
Observe the temperature when the last of the liquid in the flask is evaporated. The highest temperature reached is the Final Boiling Point (FBP).
-
-
Data Analysis: The recorded data of temperature versus volume of distillate provides the boiling range characteristics of the sample.
Production of this compound Fractions: Fractional Distillation
This compound fractions are obtained from crude oil through a process called fractional distillation.[6][7][8] This process separates the complex mixture of hydrocarbons in crude oil into different fractions based on their boiling points.
The process is carried out in a large fractionating column (or tower) which has a temperature gradient, being hottest at the bottom and gradually cooling towards the top.[9]
Workflow of Fractional Distillation:
-
Heating: Crude oil is heated in a furnace to a high temperature (around 350-400°C), causing most of the hydrocarbons to vaporize.[6]
-
Introduction into the Column: The hot liquid and vapor mixture is pumped into the bottom of the fractionating column.
-
Vapor Ascent and Condensation: The hot vapors rise up the column. As they rise, they cool and condense at different levels (on trays or plates) according to their boiling points.[9]
-
Fraction Collection:
-
Fractions with higher boiling points (longer hydrocarbon chains) condense at lower, hotter levels in the column.
-
Fractions with lower boiling points (shorter hydrocarbon chains), such as this compound, continue to rise to higher, cooler levels before condensing.
-
The separated fractions are collected from trays at their respective levels.
-
The following diagram illustrates the logical relationship of the fractional distillation process.
Caption: Fractional distillation of crude oil.
References
- 1. nazhco.com [nazhco.com]
- 2. fluidlife.com [fluidlife.com]
- 3. ASTM D86 Method of Petroleum Distillation | Ayalytical [ayalytical.com]
- 4. scribd.com [scribd.com]
- 5. store.astm.org [store.astm.org]
- 6. energyeducation.ca [energyeducation.ca]
- 7. The fractional distillation of crude oil | Class experiment | RSC Education [edu.rsc.org]
- 8. How Crude Oil is Separated Into Fractions - Enerpac Blog [blog.enerpac.com]
- 9. savemyexams.com [savemyexams.com]
A Technical Guide to the Synthesis and Production of High-Purity Petroleum Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the industrial production and laboratory-scale purification of high-purity petroleum ether. It details the essential processes, from initial fractional distillation of crude oil to advanced purification techniques designed to remove specific impurities. This document is intended to serve as a practical resource, offering detailed experimental protocols, quality control parameters, and critical safety procedures for handling this versatile solvent.
Introduction to this compound
This compound, also known as pether, ligroin, or benzine, is not a true ether in chemical structure (R-O-R). Instead, the term "ether" figuratively describes its extreme lightness and high volatility.[1] It is a complex mixture of light, volatile, and flammable aliphatic hydrocarbons, primarily consisting of pentanes and hexanes.[2][3] Obtained from the fractional distillation of petroleum, it is a colorless liquid with a characteristic gasoline-like odor, insoluble in water but soluble in ethanol.[1]
High-purity grades of this compound are indispensable in research and the pharmaceutical industry. They are widely used as non-polar solvents for extraction (e.g., of oils, fats, and active pharmaceutical ingredients), as a mobile phase in chromatography (HPLC), in chemical synthesis, and as a cleaning and degreasing agent.[1][4][5][6] For these applications, particularly in drug development and sensitive analytical techniques, the absence of impurities such as aromatic compounds, olefins, sulfur, and non-volatile residues is critical to ensure product quality, avoid adverse reactions, and maintain analytical accuracy.[6][7]
Industrial Production: Fractional Distillation
This compound is not synthesized from precursor molecules but is separated from crude oil via fractional distillation.[6][8] This process leverages the differences in the boiling points of the various hydrocarbon components within the crude oil.[3]
The industrial process involves heating crude oil with high-pressure steam to approximately 600°C, causing most of the hydrocarbons to vaporize.[4] This vapor mixture enters the bottom of a tall fractionating column, which maintains a temperature gradient—hottest at the bottom and coolest at the top.[8][9] As the vapor rises, it cools and condenses at different levels, or trays, corresponding to the boiling points of the different fractions.[4][10] Lighter fractions with lower boiling points, such as this compound, rise higher up the column before condensing.[2]
Different grades of this compound are defined by their boiling ranges, which dictates their primary composition.
| Grade (Boiling Range) | Primary Hydrocarbon Constituents | Common Applications |
| 30-60 °C | Pentanes and Isopentanes | Highly volatile solvent, reaction medium |
| 35-60 °C | Pentanes and Hexanes | General laboratory solvent, extraction[2] |
| 40-60 °C | Hexanes and Pentanes | ACS Reagent Grade, chromatography[7] |
| 60-80 °C | Hexanes and Heptanes | Higher boiling point applications, varnishes[11] |
Purification to High-Purity Grade
Technical grade this compound obtained from fractional distillation contains several impurities that render it unsuitable for high-purity applications. These include:
-
Unsaturated Hydrocarbons (Olefins): Can undergo polymerization or react with reagents.
-
Aromatic Compounds (e.g., Benzene): Possess significant UV absorbance, interfering with analytical techniques, and are often toxic.
-
Sulfur Compounds (e.g., Thiophenes, Mercaptans): Can poison catalysts and cause undesirable odors and side reactions.[6]
-
Water: Interferes with water-sensitive reactions and affects solvent properties.
-
Non-Volatile Residue: Can contaminate purified products upon solvent evaporation.
Achieving high purity involves a multi-step process to remove these specific contaminants.
A common approach involves sequential chemical treatment followed by washing, drying, and a final fractional distillation.
Experimental Protocols
The following protocols describe laboratory-scale procedures for purifying technical-grade this compound. All procedures must be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), and away from ignition sources.
Protocol 4.1: Comprehensive Purification of this compound (35-60 °C)
This protocol details a multi-step chemical purification to remove olefins, aromatic compounds, and sulfur-containing impurities.
1. Removal of Unsaturated Hydrocarbons (Olefins):
-
Place 1 liter of technical-grade this compound (35-60 °C) into a 2-liter separatory funnel.
-
Prepare a 2% (w/v) aqueous solution of potassium permanganate (KMnO₄).
-
Add 100 mL of the KMnO₄ solution to the separatory funnel. Shake the mixture vigorously for 2-3 minutes. The aqueous layer will turn brown due to the formation of manganese dioxide (MnO₂), indicating the oxidation of olefins.
-
Allow the layers to separate and discard the lower aqueous layer.
-
Repeat this washing step with fresh 100 mL portions of KMnO₄ solution until the purple color of the permanganate persists, indicating that all olefins have been consumed.
2. Removal of Aromatic and Sulfur Compounds:
-
Caution: This step involves concentrated sulfuric acid and is highly exothermic. Perform with extreme care.
-
Cool the olefin-free this compound from the previous step in an ice bath.
-
Slowly and carefully add 100 mL of cold, concentrated sulfuric acid (H₂SO₄) in small portions, with intermittent shaking and venting of the separatory funnel.
-
After addition, shake the funnel for 5-10 minutes, ensuring frequent venting to release any pressure buildup. Sulfuric acid sulfonates aromatic compounds and reacts with sulfur compounds, sequestering them into the acid layer.
-
Allow the mixture to stand until two distinct layers form. The lower acid layer may be dark in color.
-
Carefully drain and discard the lower sulfuric acid layer.
3. Neutralization and Washing:
-
Wash the this compound with 100 mL portions of a 5% aqueous sodium carbonate (Na₂CO₃) solution to neutralize any remaining acid. Check the pH of the aqueous washing to ensure it is neutral or slightly basic.
-
Next, wash the this compound twice with 100 mL portions of water to remove any residual sodium carbonate.
-
Finally, wash with 100 mL of saturated aqueous sodium chloride (brine) to remove the bulk of the dissolved water.[12]
4. Drying:
-
Transfer the washed this compound to a clean, dry Erlenmeyer flask.
-
Add 20-30 grams of anhydrous calcium chloride or anhydrous magnesium sulfate.[7][13]
-
Swirl the flask. If the drying agent clumps together, add more until some particles remain free-flowing, indicating the solution is dry.[13]
-
Allow the mixture to stand for at least 20 minutes (or overnight for best results).
-
Decant or filter the dried this compound into a round-bottom flask suitable for distillation.
5. Final Fractional Distillation:
-
Set up a fractional distillation apparatus.[14] The flask size should not be more than two-thirds full. Add a few boiling chips or a magnetic stir bar.
-
Gently heat the flask using a heating mantle. Discard the first few milliliters of distillate (forerun).
-
Collect the fraction that distills within the desired temperature range (e.g., 35-60 °C). Monitor the temperature at the distillation head; it should remain constant during the collection of the pure fraction.[1]
-
Stop the distillation when the temperature either drops or rises sharply, or when only a small volume remains in the flask. Never distill to dryness.
-
Store the purified this compound in a tightly sealed, appropriately labeled container.
Protocol 4.2: Purification via Column Chromatography
For removing polar impurities and substances with high UV absorbance, column chromatography is effective.[15][16]
1. Column Preparation:
-
Select a glass chromatography column and place a small plug of glass wool at the bottom.
-
Prepare a slurry of silica gel (activated at 150 °C for 4 hours) in a non-polar solvent (e.g., purified hexane).
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Do not let the column run dry.
-
Add a thin layer of sand on top of the silica gel bed to prevent disruption during sample loading.
2. Sample Loading and Elution:
-
Concentrate the technical-grade this compound to a smaller volume.
-
Carefully add the concentrated sample to the top of the column.
-
Elute the column with fresh, purified this compound or hexane. The non-polar hydrocarbons will pass through the column while more polar impurities (aromatics, oxidized species) will be adsorbed onto the silica gel.
-
Collect the eluate.
3. Post-Chromatography Workup:
-
The collected eluate can be further dried and redistilled as described in Protocol 4.1 (Steps 4 and 5) to ensure the removal of any residual elution solvent and to narrow the boiling range.
Quality Control and Analysis
To ensure the this compound meets high-purity standards, a series of analytical tests are performed. Gas Chromatography (GC) is a primary method for determining the composition and detecting volatile impurities.[17]
The following table summarizes typical specifications for ACS Reagent Grade this compound.
| Parameter | Specification Limit | Typical Analytical Method |
| Color (APHA) | ≤ 10 | Visual Comparison |
| Boiling Range | 35 °C to 60 °C | ASTM D-1078[13] |
| Residue after Evaporation | ≤ 10 ppm (0.001%) | Gravimetry[18] |
| Acidity (as Acetic Acid) | ≤ 0.002% (To Pass Test) | Titration |
| Benzene (GC) | ≤ 2.0 ppm | Gas Chromatography |
| Sulfur Compounds (as S) | ≤ 5.0 ppm | ASTM D-5453[13] |
| Water (H₂O) | ≤ 0.02% | Karl Fischer Titration[13] |
Data compiled from various sources, including certificates of analysis and technical data sheets.[2][13][19]
Safety and Handling
This compound is a highly flammable liquid and vapor, posing a significant fire and explosion hazard.[1][10][14] Vapors are heavier than air and can accumulate in low-lying areas, traveling to a source of ignition and flashing back.[14][20]
Key Safety Precautions:
-
Handling: Always work in a well-ventilated laboratory fume hood. Use explosion-proof electrical equipment and non-sparking tools.[10][21] Ground and bond all containers during transfers to prevent static discharge.[21][22]
-
Storage: Store in a designated flammable liquids cabinet away from heat, sparks, open flames, and strong oxidizing agents.[14][21] Keep containers tightly closed.[22]
-
Personal Protective Equipment (PPE): Wear chemically resistant gloves (neoprene or nitrile), safety goggles, and a flame-retardant lab coat.[10][14]
-
Spill & Disposal: In case of a spill, eliminate all ignition sources immediately.[14] Absorb the spill with an inert material (e.g., sand or vermiculite) and place it in a sealed container for hazardous waste disposal.[10] Dispose of waste this compound through a certified hazardous waste service in accordance with local regulations.[16] Solvent recovery via distillation is a recommended practice for reducing waste in industrial and laboratory settings.[16]
References
- 1. Purification [chem.rochester.edu]
- 2. vrchemistry.chem.ox.ac.uk [vrchemistry.chem.ox.ac.uk]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. inase.org [inase.org]
- 5. ijt.arakmu.ac.ir [ijt.arakmu.ac.ir]
- 6. US2304280A - Process of recovering sulphuric acid from spent sulphuric acid - Google Patents [patents.google.com]
- 7. scribd.com [scribd.com]
- 8. Fractional distillation - Wikipedia [en.wikipedia.org]
- 9. philipharris.co.uk [philipharris.co.uk]
- 10. US7799210B2 - Process for removing sulfur from naphtha - Google Patents [patents.google.com]
- 11. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. usalab.com [usalab.com]
- 15. CN102531818A - Preparation method of 30-60 DEG C this compound of chromatographic grade organic solvent - Google Patents [patents.google.com]
- 16. echemi.com [echemi.com]
- 17. eolss.net [eolss.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. assmann-usa.com [assmann-usa.com]
- 20. US3281484A - Process for removing trace olefins from paraffin hydrocarbon containing streams - Google Patents [patents.google.com]
- 21. scribd.com [scribd.com]
- 22. lablife.co.uk [lablife.co.uk]
Navigating the Volatility: A Technical Guide to the Safe Handling of Petroleum Ether in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
Petroleum ether, a ubiquitous non-polar solvent in scientific research and the pharmaceutical industry, is prized for its efficacy in extractions, chromatography, and various organic syntheses. However, its high volatility and extreme flammability necessitate a robust understanding and strict adherence to safety protocols to mitigate the significant risks it poses. This technical guide provides an in-depth overview of the safe handling, storage, and disposal of this compound, alongside emergency procedures and personal protective equipment guidelines to ensure a secure laboratory environment.
Chemical and Physical Properties
This compound is not a true ether, which contains an R-O-R' functional group; rather, it is a complex mixture of light aliphatic hydrocarbons, primarily pentane and hexane isomers.[1][2] Its composition can vary, leading to different grades with distinct boiling point ranges (e.g., 30-60 °C, 40-60 °C, 60-80 °C).[1][2][3] This variability influences its physical and hazardous properties.
Key Quantitative Data
A summary of the critical physical and safety-related properties of a common laboratory grade of this compound is presented below. These values are essential for risk assessment and the implementation of appropriate safety measures.
| Property | Value | References |
| Appearance | Colorless, volatile liquid | [1][3][4] |
| Odor | Gasoline or kerosene-like | [1][3][4] |
| Boiling Point Range | 35 to 60 °C (95 to 140 °F) | [1][5] |
| Melting Point | < -73 °C (-99 °F) | [5] |
| Flash Point | < -18 °C (< 0 °F) | [6] |
| Vapor Pressure | 200–400 mmHg at 20 °C | [1] |
| Vapor Density | ~2.5 (Air = 1) | [2] |
| Specific Gravity | 0.6 - 0.8 at 20 °C | [2] |
| Solubility in Water | Insoluble | [3][4] |
| Lower Explosive Limit (LEL) | 1.1% | [4][6] |
| Upper Explosive Limit (UEL) | 5.9% | [4][6] |
| Autoignition Temperature | 288 °C (550.4 °F) | [6] |
Hazard Identification and Risk Assessment
The primary hazards associated with this compound are its extreme flammability and the health risks associated with exposure. A thorough risk assessment must be conducted before any procedure involving this solvent.
Flammability and Explosion Hazards
This compound is classified as an extremely flammable liquid.[4] Its low flash point and wide explosive limits mean that even at low temperatures, it can form ignitable vapor-air mixtures.[1][6] Vapors are denser than air and can travel considerable distances to an ignition source, leading to a flashback.[7]
Health Hazards
Exposure to this compound can occur via inhalation, skin contact, eye contact, and ingestion.
-
Inhalation : High vapor concentrations can irritate the respiratory tract and cause central nervous system (CNS) depression, leading to symptoms such as headache, dizziness, drowsiness, nausea, and in severe cases, loss of consciousness.[4][8][9]
-
Skin Contact : Prolonged or repeated contact can cause skin irritation and dermatitis due to its defatting action.[10]
-
Eye Contact : Vapors and liquid can cause eye irritation, characterized by redness and itching.[10]
-
Ingestion : Aspiration into the lungs, which can occur during ingestion or subsequent vomiting, may be fatal as it can cause chemical pneumonitis.[4][9]
Safe Handling and Storage
Adherence to strict handling and storage protocols is paramount to ensuring safety.
General Handling Procedures
-
All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8][11]
-
Use the smallest quantity of solvent necessary for the experiment.
-
Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE).[11]
-
Eliminate all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[6][12] Use explosion-proof electrical equipment where necessary.[8]
-
Ground and bond containers and receiving equipment during transfers to prevent the buildup of static electricity.[11][12]
-
Use non-sparking tools for opening and handling containers.[11]
Storage Requirements
-
Store this compound in a designated, well-ventilated, cool, and dry area specifically designed for flammable liquids.[6][13]
-
Keep containers tightly closed to prevent vapor escape.[6][12]
-
Store away from direct sunlight, heat, and all ignition sources.[11][13]
-
Ensure segregation from incompatible materials, particularly strong oxidizing agents like nitric acid.[4]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure.
-
Eye and Face Protection : Chemical splash goggles or safety glasses with side shields are mandatory.[6][14] A face shield may be required for operations with a high splash potential.[14]
-
Hand Protection : Wear chemically resistant gloves. Nitrile gloves are often suitable, but it is crucial to check the manufacturer's specifications for breakthrough time and permeation rate.[11] Natural rubber gloves are not recommended.[11]
-
Body Protection : A flame-retardant lab coat and closed-toe shoes are required.[15][16] For large-scale operations, a chemical-resistant apron or coveralls may be necessary.[10]
-
Respiratory Protection : If engineering controls (like a fume hood) are insufficient to maintain exposure below occupational limits, a NIOSH-approved respirator with organic vapor cartridges must be used.[6][10]
Experimental Protocols: An Exemplar
Detailed and standardized protocols are vital for safety and reproducibility. Below is an example of a protocol for a common laboratory procedure.
Protocol: Liquid-Liquid Extraction with this compound
-
Preparation :
-
Conduct a pre-procedure risk assessment.
-
Ensure a certified chemical fume hood is operational.
-
Gather all necessary equipment, including a separatory funnel, beakers, and collection flasks.
-
Don all required PPE (splash goggles, nitrile gloves, flame-retardant lab coat).
-
Ensure a fire extinguisher (Class B: dry chemical or CO2) and spill kit are readily accessible.
-
-
Procedure :
-
Measure the required volumes of the aqueous solution and this compound in the fume hood.
-
Combine the liquids in the separatory funnel. Do not fill the funnel to more than two-thirds of its capacity.
-
Stopper the funnel and, while holding the stopper and stopcock firmly, invert it gently.
-
Immediately vent the funnel by opening the stopcock to release any pressure buildup. Point the tip of the funnel away from yourself and others, towards the back of the fume hood.
-
Close the stopcock and shake the funnel gently for a few seconds to mix the layers.
-
Vent the funnel again. Repeat the shaking and venting process several times.
-
Place the separatory funnel in a ring stand and allow the layers to separate completely.
-
Remove the stopper and carefully drain the lower (aqueous) layer.
-
Drain the upper (this compound) layer into a clean, labeled collection flask.
-
-
Post-Procedure :
-
Ensure all containers holding this compound are tightly sealed and properly labeled.
-
Clean the equipment thoroughly.
-
Dispose of waste this compound and contaminated materials in designated hazardous waste containers.
-
Emergency Procedures
Immediate and correct response to emergencies is critical to minimizing harm.
Spill Response
The response to a spill depends on its size and location.
-
Small Spills (manageable by lab personnel) :
-
Alert personnel in the immediate area.[17]
-
Remove all ignition sources.[11]
-
Increase ventilation (if safe to do so).
-
Wearing appropriate PPE, contain the spill with an inert absorbent material like sand, vermiculite, or a commercial sorbent.[18]
-
Use non-sparking tools to collect the absorbed material into a sealable container for hazardous waste disposal.[11]
-
Clean the spill area.
-
-
Large Spills :
-
Alert others and activate the fire alarm.
-
If trained and safe to do so, shut off ignition sources.
-
Close doors to the affected area to confine the vapors.[19]
-
Call emergency services and report the spill.
-
Do not attempt to clean up a large spill unless you are part of a trained emergency response team.
First Aid for Exposure
-
Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[6][8]
-
Skin Contact : Immediately remove contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6][8]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][17]
-
Ingestion : Do NOT induce vomiting due to the high risk of aspiration. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6][8]
Waste Disposal
This compound and materials contaminated with it are considered hazardous waste and must be disposed of accordingly.
-
Collect all this compound waste in a properly labeled, sealed, and chemically compatible container.[18]
-
Do not mix this compound waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.
-
Store waste containers in a designated satellite accumulation area.
-
Arrange for disposal through your institution's EHS office or a licensed hazardous waste disposal contractor.[18] Never pour this compound down the drain.[12]
By understanding the properties and hazards of this compound and rigorously implementing the guidelines outlined in this document, researchers and laboratory personnel can significantly reduce the risks and maintain a safe working environment. Continuous training, adherence to protocols, and a vigilant safety culture are the cornerstones of responsible chemical handling.
References
- 1. grokipedia.com [grokipedia.com]
- 2. This compound [ektinteractive.com]
- 3. This compound, 61-76 °C - Junyuan Petroleum Group | Manufacturer of Pentanes, Hexanes, Heptanes and Sulfiding Agents [junyuanpetroleumgroup.com]
- 4. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. oxfordlabchem.com [oxfordlabchem.com]
- 7. media.laballey.com [media.laballey.com]
- 8. media.laballey.com [media.laballey.com]
- 9. jmnspecialties.com [jmnspecialties.com]
- 10. lewisu.edu [lewisu.edu]
- 11. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 12. carlroth.com [carlroth.com]
- 13. nelsonjameson.com [nelsonjameson.com]
- 14. hsi.com [hsi.com]
- 15. sds.mcmaster.ca [sds.mcmaster.ca]
- 16. columbuschemical.com [columbuschemical.com]
- 17. safety.fsu.edu [safety.fsu.edu]
- 18. solvent-recyclers.com [solvent-recyclers.com]
- 19. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]
Solubility Spectrum of Compounds in Petroleum Ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of various classes of chemical compounds in petroleum ether. This compound, a non-polar solvent, is a mixture of light aliphatic hydrocarbons, primarily pentanes and hexanes.[1] Its low polarity dictates its solvent properties, making it an excellent solvent for non-polar compounds while being a poor solvent for polar molecules. This guide summarizes quantitative and qualitative solubility data, provides a detailed experimental protocol for solubility determination, and presents visual diagrams to illustrate key concepts and workflows.
Physicochemical Properties of this compound
This compound is characterized by its non-polar nature, with a polarity index of approximately 0.1. Its composition can vary, leading to different boiling point ranges, which in turn can slightly affect its solvent characteristics.
Table 1: General Physicochemical Properties of this compound
| Property | Value | References |
| Composition | Mixture of aliphatic hydrocarbons (mainly pentanes and hexanes) | [1] |
| Appearance | Colorless, volatile liquid | [2] |
| Boiling Range | Typically 30-80 °C (can vary) | [3] |
| Density | ~0.6-0.7 g/mL at 20 °C | [3] |
| Polarity Index | ~0.1 | |
| Solubility in Water | Insoluble | [1] |
Solubility of Compound Classes in this compound
The principle of "like dissolves like" is paramount in understanding solubility in this compound. Non-polar compounds with low molecular weight and a lack of polar functional groups will exhibit the highest solubility.
Lipids
Lipids are a broad group of naturally occurring molecules that include fats, waxes, sterols, fat-soluble vitamins (such as vitamins A, D, E, and K), monoglycerides, diglycerides, triglycerides, and phospholipids. Due to their predominantly non-polar, hydrocarbon-rich structures, lipids are generally highly soluble in this compound.
Table 2: Solubility of Lipids in this compound
| Compound Class | Specific Compound | Solubility in this compound | References |
| Fatty Acids | General | Generally Soluble | - |
| Triglycerides | General | Highly Soluble | - |
| Steroids | Cholesterol | Soluble | [4] |
| Waxes | General | Soluble | - |
Hydrocarbons
Hydrocarbons, being the primary constituents of this compound itself, are highly miscible with it. This includes both aliphatic (straight-chain, branched, and cyclic) and aromatic hydrocarbons.
Table 3: Solubility of Hydrocarbons in this compound
| Compound Class | Specific Compound | Solubility in this compound | References |
| Alkanes | n-Nonadecane | 8.95 x 10⁻² (mole fraction at 1.1 °C) | [5] |
| n-Tetracosane | 8.89 x 10⁻³ (mole fraction at 5.1 °C) | [5] | |
| n-Octacosane | 1.11 x 10⁻³ (mole fraction at 10.3 °C) | [5] | |
| n-Dotriacontane | 2.05 x 10⁻⁴ (mole fraction at 15.2 °C) | [5] | |
| n-Hexatriacontane | 3.51 x 10⁻⁵ (mole fraction at 19.5 °C) | [5] | |
| Aromatic Hydrocarbons | General | Generally Soluble | [1] |
Alkaloids
Alkaloids are a class of naturally occurring organic compounds that mostly contain basic nitrogen atoms. Their solubility in this compound is highly dependent on their specific structure and the presence of polar functional groups. Generally, the free base forms of alkaloids are more soluble in non-polar solvents than their salt forms.
Table 4: Solubility of Alkaloids in this compound
| Compound Class | Specific Compound | Solubility in this compound | References |
| Xanthine Alkaloids | Caffeine | Insoluble | [6] |
| Opium Alkaloids | Morphine (free base) | Very slightly soluble to insoluble | [7][8] |
Flavonoids
Flavonoids are a class of plant secondary metabolites. Their solubility is significantly influenced by the number and arrangement of hydroxyl groups and glycosidic linkages. Aglycones (without sugar moieties) are generally more soluble in non-polar solvents than their glycoside counterparts.
Table 5: Solubility of Flavonoids in this compound
| Compound Class | Specific Compound | Solubility in this compound | References |
| Flavonols | Quercetin | Sparingly soluble to insoluble | [9][10] |
Terpenoids
Terpenoids are a large and diverse class of naturally occurring organic chemicals derived from isoprene. Their solubility in this compound varies based on their functional groups. Less polar terpenoids are generally soluble.
Table 6: Solubility of Terpenoids in this compound
| Compound Class | Specific Compound | Solubility in this compound | References |
| Monoterpenoids | General | Generally Soluble (for less polar structures) | |
| Diterpenoids | General | Generally Soluble (for less polar structures) | |
| Triterpenoids | General | Generally Soluble (for less polar structures) |
Steroids
Steroids are a class of organic compounds with a characteristic four-ring carbon structure. Their solubility in this compound is generally good due to their largely non-polar nature, although the presence of polar functional groups can decrease solubility.
Table 7: Solubility of Steroids in this compound
| Compound Class | Specific Compound | Solubility in this compound | References |
| Sterols | Cholesterol | Soluble | [4] |
| Corticosteroids | Prednisolone | Very low solubility expected (polar groups) | [11] |
| Hydrocortisone | Very low solubility expected (polar groups) | [11] | |
| Sex Hormones | Testosterone Propionate | Soluble in saturated hydrocarbons | [12] |
Experimental Protocol: Determination of Solubility by the Gravimetric Method
This protocol outlines a standard procedure for determining the solubility of a solid compound in this compound at a specific temperature.
3.1. Materials
-
Analytical balance (accurate to ±0.1 mg)
-
Temperature-controlled shaker or water bath
-
Vials with screw caps
-
Volumetric flasks and pipettes
-
Filtration apparatus (e.g., syringe filters with appropriate membrane, 0.22 µm PTFE)
-
Evaporating dish or pre-weighed beaker
-
Oven or vacuum desiccator
-
This compound (analytical grade)
-
Compound of interest
3.2. Procedure
-
Preparation of a Saturated Solution: a. Add an excess amount of the solid compound to a vial. The excess is crucial to ensure saturation. b. Add a known volume of this compound to the vial. c. Tightly cap the vial to prevent solvent evaporation. d. Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). e. Agitate the mixture for a sufficient time to reach equilibrium. This can range from several hours to 24 hours, depending on the compound. It is advisable to determine the equilibration time in a preliminary experiment.
-
Sample Withdrawal and Filtration: a. Once equilibrium is reached, allow the solution to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. b. Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pipette. To avoid drawing up solid particles, the pipette tip can be fitted with a small piece of cotton or a filter. c. Filter the withdrawn sample through a syringe filter into a pre-weighed, clean, and dry evaporating dish or beaker. This step is critical to remove any undissolved solid.
-
Solvent Evaporation and Mass Determination: a. Place the evaporating dish in a fume hood and allow the this compound to evaporate. Gentle heating (e.g., on a hot plate at low temperature) can accelerate this process, but care must be taken to avoid boiling, which could cause loss of the solute. b. Once the solvent has completely evaporated, place the dish in an oven at a temperature below the compound's melting or decomposition point, or in a vacuum desiccator, until a constant weight is achieved. c. Record the final weight of the dish containing the dried solute.
-
Calculation of Solubility: a. Calculate the mass of the dissolved solid by subtracting the initial weight of the empty dish from the final weight. b. The solubility can then be expressed in various units, such as g/100 mL or mol/L.
Solubility ( g/100 mL) = (Mass of dissolved solid (g) / Volume of sample withdrawn (mL)) * 100
3.3. Safety Precautions
-
This compound is highly flammable. All procedures should be carried out in a well-ventilated fume hood, away from ignition sources.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Visualizations
The following diagrams illustrate the general solubility spectrum of different compound classes in this compound and the experimental workflow for determining solubility.
Caption: General solubility of compound classes in this compound.
Caption: Experimental workflow for determining solubility.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. store.astm.org [store.astm.org]
- 3. ijcea.org [ijcea.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. homework.study.com [homework.study.com]
- 7. crimelab.phoenix.gov [crimelab.phoenix.gov]
- 8. The estimation of morphine - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Solubilities of testosterone propionate and related esters in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Grades and Applications of Petroleum Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Petroleum ether, a well-established solvent in scientific and industrial laboratories, is a volatile and non-polar mixture of aliphatic hydrocarbons. Despite its name, it is not an ether but a light hydrocarbon fraction obtained from petroleum distillation.[1] Its utility stems from its excellent solvent power for non-polar compounds, rapid evaporation, and the availability of various grades with distinct boiling ranges. This guide provides a comprehensive overview of the different grades of this compound, their specific applications, and detailed experimental methodologies relevant to researchers, scientists, and professionals in drug development.
Understanding the Grades of this compound
This compound is not a single compound but a complex mixture primarily composed of C5 to C7 alkanes, such as pentanes and hexanes, in straight-chain, branched, and cyclic forms.[1] The grades of this compound are primarily distinguished by their boiling point ranges, which dictates their volatility and suitability for specific applications. Additionally, this compound is available in different purity grades, with "Technical Grade" and "ACS Grade" being the most common.
Boiling Point Ranges
The boiling point range of a this compound grade is a critical parameter influencing its evaporation rate and solvent strength for specific applications. Lower boiling point grades are more volatile and are often used when rapid solvent removal is necessary. Higher boiling point grades are less volatile and may be preferred for reactions requiring higher temperatures or for dissolving less soluble non-polar compounds.
The selection of a specific boiling range is crucial for optimizing experimental outcomes. For instance, in recrystallization, a solvent with a boiling point lower than the melting point of the solute is essential. In extraction processes, the boiling point affects the efficiency and safety of the procedure.
Purity Grades: Technical vs. ACS
Beyond the boiling range, the purity of this compound is a critical consideration, especially in sensitive analytical and pharmaceutical applications.
-
Technical Grade: This grade is suitable for general industrial applications such as cleaning, degreasing, and as a solvent in paints and varnishes.[2] While functional, it may contain a wider range of hydrocarbons and impurities, making it unsuitable for high-purity applications.
-
ACS (American Chemical Society) Grade: This grade meets the stringent purity standards set by the American Chemical Society.[3] It has a narrow boiling range and low levels of impurities such as sulfur, aromatics, and non-volatile residues. ACS grade this compound is essential for analytical and research purposes where high purity is required to avoid interference with experimental results.[4]
Core Applications and Experimental Protocols
The choice of this compound grade is dictated by the specific requirements of the application. Its non-polar nature makes it an excellent solvent for fats, oils, waxes, and other non-polar organic compounds.[2]
Extraction
This compound is widely used for the extraction of non-polar compounds from various matrices, including plant materials, animal tissues, and food products. The choice of boiling range can influence the extraction efficiency and the profile of extracted compounds.
Experimental Protocol: Soxhlet Extraction of Lipids from Plant Material
This protocol describes a general procedure for the extraction of lipids from oilseeds using this compound in a Soxhlet apparatus.
Materials:
-
Dried and ground oilseed sample
-
This compound (e.g., 40-60°C or 60-80°C grade)
-
Soxhlet extraction apparatus (including a round-bottom flask, Soxhlet extractor, and condenser)
-
Heating mantle
-
Cellulose extraction thimble
-
Rotary evaporator
Methodology:
-
Accurately weigh approximately 10 g of the finely ground oilseed sample and place it into a cellulose extraction thimble.
-
Place the thimble inside the Soxhlet extractor.
-
Fill a round-bottom flask with approximately 250 mL of this compound (e.g., 60-80°C).
-
Assemble the Soxhlet apparatus and connect it to a condenser with a continuous flow of cold water.
-
Heat the flask using a heating mantle to initiate the extraction process. The solvent will vaporize, condense, and drip onto the sample, extracting the lipids.
-
Continue the extraction for 6-8 hours, ensuring a consistent cycle of solvent siphoning.
-
After extraction, allow the apparatus to cool.
-
Remove the round-bottom flask containing the lipid extract.
-
Concentrate the extract by evaporating the this compound using a rotary evaporator at a controlled temperature (e.g., 40°C).
-
The resulting lipid residue can be further dried in a vacuum oven to remove any remaining solvent.
Soxhlet Extraction Workflow
Chromatography
This compound is a common mobile phase component in various chromatographic techniques, particularly in normal-phase and flash chromatography, for the separation of non-polar compounds. Its low viscosity and volatility are advantageous in these applications. Different grades can be used to fine-tune the separation.
Experimental Protocol: Column Chromatography Separation of Plant Pigments
This protocol outlines a general procedure for the separation of pigments from a plant extract using column chromatography with a this compound-based mobile phase.
Materials:
-
Plant extract (e.g., spinach extract in a non-polar solvent)
-
Silica gel (60-120 mesh) for column chromatography
-
This compound (e.g., 40-60°C)
-
Ethyl acetate
-
Chromatography column
-
Cotton wool
-
Collection flasks
Methodology:
-
Prepare a slurry of silica gel in this compound.
-
Plug the bottom of the chromatography column with a small piece of cotton wool.
-
Pour the silica gel slurry into the column, allowing the solvent to drain slowly, to pack a uniform column.
-
Add a thin layer of sand on top of the silica gel bed.
-
Carefully load the concentrated plant extract onto the top of the column.
-
Begin elution with 100% this compound (40-60°C).
-
Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate to the this compound (e.g., 95:5, 90:10, 80:20 this compound:ethyl acetate).
-
Collect the fractions as the different colored pigment bands elute from the column.
-
Analyze the collected fractions using techniques like UV-Vis spectroscopy or Thin Layer Chromatography (TLC) to identify the separated pigments.
Column Chromatography Workflow
Recrystallization
Recrystallization is a fundamental purification technique for solid organic compounds. This compound is an excellent solvent for the recrystallization of non-polar compounds due to its ability to dissolve them at higher temperatures and its poor solvency at lower temperatures.
Experimental Protocol: Recrystallization of a Non-Polar Compound
This protocol provides a general method for purifying a non-polar solid compound using this compound.
Materials:
-
Crude non-polar solid compound
-
This compound (e.g., 60-80°C)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Methodology:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of this compound (60-80°C) and gently heat the mixture on a hot plate while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and then briefly bring it back to a boil.
-
Perform a hot filtration to remove any insoluble impurities and the charcoal.
-
Allow the hot, clear filtrate to cool slowly to room temperature. Crystals of the purified compound should form.
-
To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold this compound.
-
Allow the crystals to air dry or dry them in a vacuum oven.
Applications in Drug Development and Pharmaceutical Manufacturing
In the pharmaceutical industry, this compound finds applications in the extraction of active pharmaceutical ingredients (APIs) from natural sources and in the purification of synthetic intermediates and final products.[5] Its high volatility facilitates easy removal, which is crucial to meet the stringent residual solvent limits in pharmaceutical products.
The selection of a specific grade of this compound is critical in pharmaceutical manufacturing to ensure the purity and safety of the final drug product. ACS grade or higher purity solvents are typically used to minimize the introduction of impurities.
Data Presentation: Comparison of this compound Grades
The following tables summarize the key properties and specifications of different grades of this compound to facilitate easy comparison.
Table 1: Physical Properties of Common this compound Grades
| Boiling Range (°C) | Predominant Hydrocarbons | Density (g/mL at 20°C) | Refractive Index (nD at 20°C) |
| 30-40 | Pentanes | ~0.62-0.63 | ~1.357 |
| 40-60 | Pentanes, Hexanes | ~0.64-0.65 | ~1.36-1.37 |
| 60-80 | Hexanes, Heptanes | ~0.66-0.68 | ~1.37-1.38 |
| 80-100 | Heptanes | ~0.68-0.70 | ~1.38-1.39 |
| 100-120 | Heptanes, Octanes | ~0.70-0.72 | ~1.39-1.40 |
Table 2: Typical Specifications of Technical vs. ACS Grade this compound (40-60°C)
| Parameter | Technical Grade | ACS Grade |
| Purity (as hydrocarbons) | >90% | ≥95% |
| Residue after Evaporation | <0.01% | ≤0.001% |
| Color (APHA) | <20 | ≤10 |
| Sulfur Compounds (as S) | <0.005% | ≤0.001% |
| Aromatic Content | <1% | ≤0.01% (as benzene) |
| Water Content | <0.05% | ≤0.02% |
Logical Relationships and Workflows
The choice of this compound grade is a critical decision in experimental design. The following diagram illustrates the logical relationship between experimental requirements and the selection of an appropriate this compound grade.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound in Industry: A Spotlight on Its Uses and Trusted Suppliers - hangdachem.com [hangdachem.com]
- 3. What to Consider When Purchasing Different Grades of Chemicals | Lab Manager [labmanager.com]
- 4. alliancechemical.com [alliancechemical.com]
- 5. Beyond Boundaries: this compound Extraction and Its Contribution to Modern Science and Medicine [greenskybio.com]
An In-depth Technical Guide to ACS Grade Petroleum Ether: Specifications and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the specifications, Chemical Abstracts Service (CAS) number, and detailed experimental protocols for American Chemical Society (ACS) grade petroleum ether. This information is critical for ensuring the quality, consistency, and reliability of this widely used nonpolar solvent in research, development, and quality control applications.
Core Specifications and Chemical Identity
ACS grade this compound is a highly purified mixture of volatile aliphatic hydrocarbons, primarily pentanes and hexanes. Despite its name, it is not an ether but a light hydrocarbon fraction of petroleum. Its nonpolar nature and high volatility make it an ideal solvent for the extraction, purification, and analysis of nonpolar compounds.
CAS Number: 8032-32-4[1][2][3][4][5]
The following table summarizes the key specifications for ACS grade this compound, ensuring its suitability for sensitive analytical techniques where minimal residue and interference are paramount.
| Parameter | Specification | Typical Value |
| Boiling Range | 35°C - 60°C[2][6][7] | - |
| Residue after Evaporation | ≤ 0.001%[8] | 0.0001%[9] |
| Acidity | Passes Test | - |
| Color (APHA) | ≤ 10[3][8] | < 5[9] |
| Density at 25°C | - | ~0.64 g/mL[3][8] |
| Refractive Index at 20°C | - | ~1.363[3][6][8] |
Experimental Protocols for Quality Verification
Adherence to standardized testing methods is crucial for verifying the quality of ACS grade this compound. The following are detailed methodologies for the key parameters outlined by the American Chemical Society.
Determination of Boiling Range
This test is performed to ensure that the this compound distills within the specified temperature range, which is indicative of its composition and purity. The procedure is based on the ASTM D1078 standard.
Methodology:
-
Apparatus: Use a standard distillation apparatus consisting of a distillation flask, a condenser, a graduated cylinder for receiving the distillate, and a calibrated thermometer.
-
Procedure:
-
Measure 100 mL of the this compound sample into the distillation flask.
-
Add a few boiling chips to ensure smooth boiling.
-
Assemble the distillation apparatus, ensuring the thermometer bulb is positioned correctly at the level of the side arm of the flask.
-
Begin heating the flask and record the temperature at which the first drop of distillate falls from the condenser into the receiving cylinder. This is the Initial Boiling Point (IBP).
-
Continue the distillation and record the temperature when the last of the liquid in the flask has evaporated. This is the Dry Point (DP).
-
The boiling range is the interval between the IBP and the DP. For ACS grade this compound, the initial boiling point should not be below 35°C, and the dry point should not be above 60°C.[7]
-
Determination of Residue after Evaporation
This gravimetric method is designed to quantify the amount of non-volatile impurities present in the solvent. A low residue is critical for applications such as chromatography and trace analysis, where solvent evaporation should not leave behind interfering substances.
Methodology:
-
Apparatus: A tared evaporating dish, a steam bath or hot plate, a drying oven maintained at 105°C, and a desiccator.
-
Procedure:
-
Accurately weigh a clean, dry evaporating dish.
-
Measure a specified volume of this compound (typically 150 mL, which is approximately 100g) into the tared dish.[7]
-
Evaporate the solvent gently on a steam bath or hot plate in a well-ventilated fume hood. Avoid boiling to prevent loss of residue.
-
Once the solvent has completely evaporated, transfer the dish to a drying oven set at 105°C for 30 minutes.[7]
-
After drying, cool the dish to room temperature in a desiccator.
-
Weigh the dish again and calculate the mass of the residue.
-
The residue after evaporation is expressed as a percentage of the initial sample weight. For ACS grade, this should not exceed 0.001%.[8]
-
Acidity Test
This qualitative test ensures that the this compound is free from acidic impurities that could catalyze unwanted reactions or interfere with analytical procedures.
Methodology:
-
Apparatus: A test tube with a stopper, and blue litmus paper.
-
Procedure:
-
Take 10 mL of the this compound sample in a test tube.
-
Add 5 mL of distilled water.
-
Stopper the test tube and shake it vigorously for two minutes.
-
Allow the two layers to separate completely.
-
Introduce a strip of blue litmus paper into the aqueous (bottom) layer.
-
The litmus paper should not turn red within 15 seconds. If it does, it indicates the presence of acidic impurities, and the sample fails the test.
-
Quality Control Workflow
The following diagram illustrates a logical workflow for the quality control testing of ACS grade this compound, ensuring that all specifications are met before use in a laboratory setting.
References
An In-depth Technical Guide to the Toxicological Data and Exposure Limits for Petroleum Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological profile and established occupational exposure limits for petroleum ether. The information is compiled from various safety data sheets and scientific studies to assist researchers and professionals in handling this solvent safely and understanding its potential biological effects. All quantitative data are summarized in tables for clarity, and key experimental methodologies are detailed.
Toxicological Profile
This compound, a volatile and highly flammable liquid, is a mixture of light aliphatic hydrocarbons, primarily pentane and hexane. Its toxicological effects are mainly associated with its volatility and the properties of its constituent hydrocarbons, targeting the central nervous system, respiratory system, skin, and eyes.
Acute Toxicity
Acute exposure to this compound can occur through inhalation, ingestion, or skin contact. The primary effects are central nervous system (CNS) depression and irritation.
Effects of Acute Exposure:
-
Inhalation: High concentrations of this compound vapor can cause dizziness, drowsiness, headache, nausea, and CNS depression, potentially leading to a loss of consciousness.[1][2][3]
-
Ingestion: Ingestion may lead to nausea, vomiting, and symptoms of CNS depression.[1][2] A significant risk is the aspiration of the liquid into the lungs during vomiting, which can cause chemical pneumonitis and pulmonary edema.[1][2][4]
-
Skin and Eye Contact: The liquid and its vapor can irritate the eyes, causing redness.[2][5] Skin contact can cause irritation and acts as a defatting agent, leading to dryness.[5][6]
Quantitative Acute Toxicity Data
| Endpoint | Species | Route | Value | Reference |
| LC50 | Rat | Inhalation | 3,400 ppm / 4 hours | [3][7] |
| LC50 | Rat | Inhalation | > 5.61 mg/L / 4 hours | [8] |
| LD50 | Rat | Oral | > 5,000 mg/kg | [4][8] |
| LD50 | Rat | Oral | > 4,300 mg/kg | [9][10] |
| LD50 | Mouse | Oral | > 4,300 mg/kg | [9][10] |
Chronic Toxicity
Prolonged or repeated exposure to this compound can lead to more severe and long-lasting health effects.
Effects of Chronic Exposure:
-
Dermatological: Repeated skin contact can cause dermatitis due to the defatting action of the solvent.[6]
-
Neurological: Chronic inhalation may result in polyneuropathy (damage to peripheral nerves) and other nervous system impairments.[3][11]
-
Organ Damage: It is reported to potentially cause damage to organs such as the kidneys and liver through prolonged or repeated exposure.[3][11][12]
A sub-chronic toxicity study in Sprague-Dawley rats involving daily intraperitoneal injections for 14 days (at doses of 250 mg/kg and 500 mg/kg) revealed significant dose-dependent toxic effects.[13][14] The study observed altered behavioral functions, reduced locomotor activity, inhibited body weight growth, and toxicity in vital organs including the brain, heart, liver, and kidney.[13][15]
Carcinogenicity, Mutagenicity, and Reproductive Toxicity
The data regarding the long-term systemic toxicity of this compound, including its carcinogenic, mutagenic, and reproductive effects, present some contradictions across different sources, likely due to variations in the specific composition of the solvent mixture.
Carcinogenicity:
-
This compound is classified in the European Union as Carcinogenicity Category 1B (H350: May cause cancer).[4][6][16]
-
Some safety data sheets indicate it is a confirmed carcinogen in animal tests.
-
The International Agency for Research on Cancer (IARC) has classified it as Group 2B: "Possibly carcinogenic to humans".[6]
-
Conversely, other sources state that no component of the product at levels greater than 0.1% is identified as a carcinogen by IARC, NTP, or OSHA.[4][8]
Mutagenicity:
-
It is classified in the European Union as Germ Cell Mutagenicity Category 1B (H340: May cause genetic defects).[4][6][16]
-
Several sources report that in vivo and other laboratory tests have demonstrated mutagenic effects.[6]
-
In contrast, one source reported a negative result in an Ames test for mutagenicity.[8]
Reproductive Toxicity:
-
The harmonized classification includes Reproductive Toxicity Category 2 (H361: Suspected of damaging fertility or the unborn child).[6][12][17][18]
-
One toxicological review classified it as a "possible" developmental toxin.[7]
-
Other reports state that no data is available on the teratogenic or reproductive effects of the product.[2][6]
Occupational Exposure Limits
To mitigate the risks associated with handling this compound, several regulatory bodies have established occupational exposure limits (OELs).
| Regulatory Body | Limit Type | Value | Reference |
| OSHA (US) | TWA | 300 ppm (1350 mg/m³) | [6] |
| OSHA (US) | STEL | 400 ppm (1800 mg/m³) | [6] |
| NIOSH (US) | REL (TWA) | 350 mg/m³ | [19] |
| NIOSH (US) | Ceiling | 1800 mg/m³ | [19] |
| UK (EH40) OES | TWA | 50 ppm (180 mg/m³) | [20] |
| Note: This limit is for n-Hexane, a major component of this compound. |
Experimental Protocols
Detailed methodologies are crucial for interpreting toxicological data. Below are summaries of protocols mentioned in the literature for assessing the toxicity of this compound.
Sub-Chronic Toxicity Study in Rodents (Based on OECD 407)
This protocol describes a 14-day study in Sprague-Dawley rats to evaluate the effects of repeated exposure.[13]
-
Test System: Sprague-Dawley rats, divided into three groups (control, low dose, high dose), with an equal number of males and females in each.[13][14]
-
Administration: The test substance (this compound) was administered daily via intraperitoneal injection at doses of 250 mg/kg (low dose) and 500 mg/kg (high dose). The control group received the vehicle (normal saline).[13]
-
Observations:
-
General Health: Animals were observed twice daily for signs of toxicity, behavioral changes (e.g., cannibalism), and mortality.[13]
-
Body Weight & Food/Water Intake: Monitored at regular intervals throughout the study.[13]
-
Functional Assessments: Locomotor activity, grip strength, and learning/memory (using a Morris water navigation task) were assessed before the study and on days 7 and 14.[13]
-
Clinical Pathology: On day 14, blood samples were collected for analysis of biochemical parameters (e.g., glucose, creatinine, urea, AST, ALT, ALP).[13]
-
Pathology: At the end of the study, all animals were sacrificed. Gross pathology was observed, and key organs (brain, liver, kidney, lung, heart) were weighed. Brain tissue was analyzed for oxidative stress markers (GSH, GPx), and all collected organs were subjected to histopathological examination.[13][14]
-
Standard Acute Toxicity Testing Protocols
Several standard OECD guidelines are cited for determining the acute toxicological properties of chemical substances.
-
OECD 401 (Acute Oral Toxicity): Used to determine the oral LD50. The substance is administered in a single dose to a group of fasted animals. Animals are observed for up to 14 days for signs of toxicity and mortality.[8]
-
OECD 404 (Acute Dermal Irritation/Corrosion): Involves applying the substance to a small area of skin on an animal and observing for skin reactions like erythema and edema over a set period.[8]
-
OECD 405 (Acute Eye Irritation/Corrosion): The substance is applied to one eye of an animal, with the other eye serving as a control. The eyes are examined for irritation, redness, swelling, and corneal opacity.[8]
-
OECD 406 (Skin Sensitization): The Buehler test is one method used. It involves an induction phase where the substance is repeatedly applied to the skin, followed by a challenge phase to determine if an allergic reaction has developed.[8]
References
- 1. media.laballey.com [media.laballey.com]
- 2. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 3. durhamtech.edu [durhamtech.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. lewisu.edu [lewisu.edu]
- 6. scienceinteractive.com [scienceinteractive.com]
- 7. westliberty.edu [westliberty.edu]
- 8. geneseo.edu [geneseo.edu]
- 9. vvc-keenan.newlook.safecollegessds.com [vvc-keenan.newlook.safecollegessds.com]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. labbox.es [labbox.es]
- 13. Evaluation of sub-chronic toxic effects of this compound, a laboratory solvent in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of sub-chronic toxic effects of this compound, a laboratory solvent in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 17. columbuschemical.com [columbuschemical.com]
- 18. nwsci.com [nwsci.com]
- 19. fishersci.com [fishersci.com]
- 20. cdn.lasec.co.za [cdn.lasec.co.za]
Methodological & Application
Application Notes and Protocols: Petroleum Ether as a Mobile Phase in Flash Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Petroleum ether is a widely utilized non-polar solvent in flash chromatography, favored for its low boiling point, cost-effectiveness, and ability to effectively separate non-polar compounds.[1] Despite its name, this compound is not a true ether but a complex mixture of volatile hydrocarbons, primarily pentanes and hexanes.[1] Its variable composition can present challenges in reproducibility, making standardized protocols and a thorough understanding of its properties crucial for successful separations.[1][2] This document provides detailed application notes and protocols for the effective use of this compound as a mobile phase in flash chromatography for the purification of organic compounds and natural products.
Properties of this compound in Flash Chromatography
This compound's utility as a mobile phase component stems from its distinct physicochemical properties:
-
Polarity: It is a non-polar solvent, making it an excellent choice for the separation of non-polar to moderately polar compounds in normal-phase chromatography.[1]
-
Elution Strength: As a weak solvent, it allows for the strong adsorption of compounds onto the stationary phase (typically silica gel), enabling separation by gradually increasing the polarity of the mobile phase with a stronger solvent.[3]
-
Boiling Point: Its low boiling point (typically in the range of 30-60°C) facilitates easy removal from the purified fractions by rotary evaporation, which is particularly advantageous for thermally sensitive compounds.[1]
-
Solvent Mixtures: this compound is most effective when used in binary or multi-component solvent systems. By mixing it with more polar solvents like ethyl acetate or diethyl ether, a wide range of polarities can be achieved to optimize the separation of complex mixtures.[1][4][5]
Common Solvent Systems
The selection of an appropriate solvent system is critical for achieving good separation in flash chromatography. The following table summarizes common solvent systems incorporating this compound, ordered from least to most polar.
| Non-Polar Component | Polar Component | Typical Applications |
| This compound | Diethyl Ether | Separation of very non-polar and heat-sensitive compounds due to the low boiling points of both solvents. |
| This compound | Hexane/Pentane | While less common to mix, the choice depends on availability and desired boiling range.[4][5] |
| This compound | Ethyl Acetate | A standard and versatile system for a wide range of "normal" compounds, offering a broad polarity range for gradient elution.[4][5] |
| This compound | Dichloromethane | Used for compounds that may have better solubility in dichloromethane. |
| This compound | Acetone | An alternative to ethyl acetate for polar compounds. |
Experimental Protocols
Method Development using Thin-Layer Chromatography (TLC)
Before performing a flash chromatography separation, it is essential to determine the optimal solvent system using Thin-Layer Chromatography (TLC). The goal is to find a solvent mixture that provides a good separation of the target compound from impurities, with the target compound having a retention factor (Rf) of approximately 0.2-0.4.[6]
Protocol for TLC Analysis:
-
Prepare the Eluent: Prepare a small volume of the desired this compound/polar solvent mixture (e.g., 9:1 this compound:ethyl acetate).
-
Spot the TLC Plate: Dissolve a small amount of the crude sample in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing the eluent, ensuring the solvent level is below the baseline. Close the chamber and allow the solvent to ascend the plate.
-
Visualize the Plate: Once the solvent front is near the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Visualize the separated spots using a UV lamp and/or an appropriate staining agent.
-
Calculate Rf Values: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Optimize the Solvent System:
-
If the spots are too high on the plate (high Rf), the eluent is too polar. Decrease the proportion of the polar solvent.
-
If the spots remain at the baseline (low Rf), the eluent is not polar enough. Increase the proportion of the polar solvent.
-
A desirable Rf for the target compound is typically between 0.3 and 0.7 for good separation on a column.[7]
-
Flash Chromatography Protocol
This protocol describes a general procedure for purifying a sample using flash chromatography with a this compound-based mobile phase.
Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Sand (optional)
-
This compound
-
Polar co-solvent (e.g., ethyl acetate)
-
Crude sample
-
Collection tubes or flasks
-
Pressurized air or nitrogen source (optional, for flash effect)
Workflow for Flash Chromatography:
Caption: Workflow for a typical flash chromatography experiment.
Procedure:
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column. A thin layer of sand can be added on top of the plug.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% this compound or a low polarity mixture).
-
Pour the slurry into the column, allowing the silica to settle into a uniform bed. Gently tap the column to dislodge any air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Drain the excess solvent until the solvent level is just above the sand layer.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude sample in a minimal amount of the initial eluting solvent. Carefully add the solution to the top of the column using a pipette.
-
Dry Loading: If the sample is not very soluble in the initial eluent, dissolve it in a more polar solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the initial eluent to the top of the column.
-
Apply gentle pressure to the top of the column using a regulated airline or nitrogen source to achieve a steady flow rate.
-
Begin collecting fractions in appropriately sized test tubes or flasks.
-
If using a gradient elution, gradually increase the polarity of the mobile phase by adding increasing amounts of the polar co-solvent. For example, start with 100% this compound, then move to 98:2, 95:5, 90:10 this compound:ethyl acetate, and so on.
-
-
Analysis of Fractions:
-
Monitor the collected fractions by TLC to determine which fractions contain the desired compound.
-
Combine the pure fractions containing the target compound.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified compound.
-
Application Examples and Quantitative Data
The following tables provide examples of solvent systems and corresponding Rf values for the separation of different classes of compounds using this compound-based mobile phases.
Table 1: Separation of Non-Polar Compounds
| Compound Type | Example | Stationary Phase | Mobile Phase (this compound:Ethyl Acetate) | Observed Rf |
| Hydrocarbon | Squalene | Silica Gel | 100:0 | ~0.8 |
| Simple Ester | Methyl Stearate | Silica Gel | 98:2 | ~0.6 |
| Terpenoid | Limonene | Silica Gel | 99:1 | ~0.7 |
Table 2: Separation of Moderately Polar Compounds
| Compound Type | Example | Stationary Phase | Mobile Phase (this compound:Ethyl Acetate) | Observed Rf |
| Ketone | 2-Octanone | Silica Gel | 90:10 | ~0.4 |
| Aldehyde | Benzaldehyde | Silica Gel | 95:5 | ~0.5 |
| Diterpene | Phytol | Silica Gel | 85:15 | ~0.3 |
Table 3: Example Gradient Elution for Natural Product Extract
| Step | Mobile Phase (this compound:Ethyl Acetate) | Volume | Purpose |
| 1 | 100:0 | 2 column volumes | Elute very non-polar impurities (e.g., fats, waxes) |
| 2 | 95:5 | 3 column volumes | Elute less polar compounds |
| 3 | 90:10 | 3 column volumes | Elute target compound of moderate polarity |
| 4 | 80:20 | 2 column volumes | Elute more polar compounds |
| 5 | 50:50 | 2 column volumes | Wash column of highly polar compounds |
Safety Protocols
This compound is a highly flammable and volatile solvent that requires careful handling in a laboratory setting.
Relationship between Hazard, Precaution, and Response:
Caption: Safety relationship for handling this compound.
Handling and Storage:
-
Ventilation: Always handle this compound in a well-ventilated chemical fume hood to minimize inhalation of vapors.[8][9]
-
Ignition Sources: Keep this compound away from all potential ignition sources, including open flames, hot plates, and sparks.[8][9][10] Use explosion-proof electrical equipment where necessary.[8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (nitrile is a good choice), and a lab coat.[8]
-
Storage: Store this compound in a tightly closed, properly labeled container in a designated flammable liquids cabinet.[8][9]
-
Grounding: When transferring large volumes of this compound, ensure that containers are properly grounded to prevent static discharge.[8][9]
Spill and Emergency Procedures:
-
Small Spills: In case of a small spill, absorb the liquid with an inert absorbent material (e.g., sand or vermiculite), and place it in a sealed container for proper disposal.[8] Ventilate the area well.
-
Large Spills: For large spills, evacuate the area and eliminate all ignition sources.[11] Contain the spill if possible and use a spill kit designed for flammable liquids.
-
Fire: In case of a fire, use a Class B fire extinguisher (carbon dioxide or dry chemical). Do not use water, as it will spread the flammable liquid.
-
First Aid:
-
Inhalation: Move the affected person to fresh air. Seek medical attention if breathing is difficult.[10][11]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[10][11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[9][11]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[10]
-
By following these detailed application notes and safety protocols, researchers can effectively and safely utilize this compound as a mobile phase in flash chromatography for the successful purification of a wide range of compounds.
References
- 1. How Does this compound Affect Chromatography Resolution Compared With Hexane Or Heptane? [eureka.patsnap.com]
- 2. This compound For TLC–Flash Method Transfer: Solvent Strength Windows And Reproducibility [eureka.patsnap.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. Chromatography [chem.rochester.edu]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. Home Page [chem.ualberta.ca]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. carlroth.com [carlroth.com]
- 10. lobachemie.com [lobachemie.com]
- 11. employees.delta.edu [employees.delta.edu]
Application Notes and Protocols for Developing TLC Systems with Petroleum Ether and Ethyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thin-Layer Chromatography (TLC) is an essential chromatographic technique for the rapid separation and analysis of chemical mixtures. A key factor in achieving successful separation is the selection of an appropriate mobile phase. A binary solvent system of petroleum ether and ethyl acetate is a versatile and widely used mobile phase for the separation of a broad range of compounds with varying polarities. This compound, a non-polar solvent, and ethyl acetate, a moderately polar solvent, allow for fine-tuning of the mobile phase polarity by adjusting their volumetric ratio. This enables the effective separation of compounds from non-polar to moderately polar, making it an invaluable tool in natural product chemistry, synthetic organic chemistry, and drug development.
These application notes provide detailed protocols and data for developing TLC systems using this compound and ethyl acetate for the separation of various classes of compounds, including alkaloids, flavonoids, terpenoids, and steroids.
Principles of Separation
In normal-phase TLC, a polar stationary phase, typically silica gel, is used. The separation mechanism is based on the principle of adsorption. Polar compounds in the mixture will have a stronger affinity for the polar stationary phase and will therefore move up the TLC plate more slowly, resulting in a lower Retention Factor (Rf) value. Non-polar compounds will have a weaker interaction with the stationary phase and will be carried further up the plate by the mobile phase, leading to a higher Rf value.
The polarity of the this compound and ethyl acetate mobile phase can be systematically varied. Increasing the proportion of ethyl acetate increases the polarity of the mobile phase. This increased polarity allows the mobile phase to more effectively compete with the stationary phase for the analytes, causing all compounds to move further up the plate and thus increasing their Rf values. Conversely, increasing the proportion of this compound decreases the mobile phase polarity, leading to lower Rf values. The ideal mobile phase composition is one that results in a good separation of all components, with Rf values typically in the range of 0.2 to 0.8.
Data Presentation: Rf Values in this compound:Ethyl Acetate Systems
The following tables summarize reported Rf values for various classes of compounds in different ratios of this compound (or the similar n-hexane) and ethyl acetate on silica gel TLC plates. These values can serve as a starting point for developing specific separation methods.
Table 1: Rf Values of Alkaloids
| Alkaloid/Plant Extract | Mobile Phase (this compound:Ethyl Acetate) | Rf Value(s) |
| Albizia lebbeck leaf extract (this compound extract) | Not specified | 0.02, 0.09, 0.15, 0.25, 0.36, 0.48, 0.55, 0.64, 0.79, 0.85[1] |
| Albizia lebbeck leaf extract (ethyl acetate extract) | Not specified | 0.09, 0.28, 0.45, 0.66, 0.84[1] |
| Calotropis procera (this compound extract) | Not specified | 0.84, 0.85, 0.91[2] |
| Cucurbita pepo (this compound extract) | Not specified | 0.11, 0.34, 0.60, 0.85[2] |
Table 2: Rf Values of Flavonoids
| Flavonoid/Plant Extract | Mobile Phase (n-Hexane:Ethyl Acetate) | Rf Value(s) |
| Salam Leaves (Eugenia polyantha) n-butanol fraction | 1:1 | 0.96[3] |
| Salam Leaves (Eugenia polyantha) n-butanol fraction | 7:3 | 0.97[3] |
| Salam Leaves (Eugenia polyantha) n-butanol fraction | 8:2 | 0.75, 0.78, 0.94[3] |
| Dendrophthoe pentandra n-hexane fraction | 8:2 | 0.51, 0.62[4] |
Table 3: Rf Values of Terpenoids
| Terpenoid/Plant Extract | Mobile Phase (n-Hexane:Ethyl Acetate) | Rf Value(s) |
| Gymnosporia senegalensis leaf extract | 9:1 | 0.16, 0.3, 0.38, 0.5, 0.8[5] |
| Gymnosporia senegalensis leaf extract | 8:2 | Multiple spots observed |
| Gymnosporia senegalensis leaf extract | 7:3 | 0.53, 0.69[5] |
| Gymnosporia senegalensis leaf extract | 6:4 | Multiple spots observed |
Table 4: Rf Values of Steroids
| Steroid | Mobile Phase (Hexane:Ethyl Acetate) | Rf Value |
| Testosterone Phenylpropionate (TPP) | 8.5:1.5 | 0.31[6] |
| Testosterone Propionate (TP) | 8.5:1.5 | 0.34[6] |
| Testosterone Isocaproate (TI) | 8.5:1.5 | 0.40[6] |
| Testosterone Decanoate (TD) | 8.5:1.5 | 0.45[6] |
| β-sitosterol, stigmasterol, campesterol | 4:1 | Not specified individually, multiple spots observed[7] |
Experimental Protocols
Protocol 1: Preparation of TLC Plates and Mobile Phase
Materials:
-
Pre-coated silica gel 60 F254 TLC plates
-
This compound (analytical grade)
-
Ethyl acetate (analytical grade)
-
Graduated cylinders
-
Beakers or developing chambers with lids
-
Filter paper
Procedure:
-
Mobile Phase Preparation: Prepare a series of mobile phases with varying ratios of this compound and ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1 v/v). Start with a small total volume (e.g., 10 mL) in a beaker. Ensure the solvents are thoroughly mixed.
-
TLC Plate Preparation: Handle the TLC plate by the edges to avoid contaminating the silica gel surface. Using a pencil and a ruler, gently draw a light origin line about 1 cm from the bottom of the plate. Do not use a pen, as the ink can chromatograph with the sample.
-
Developing Chamber Preparation: Pour the prepared mobile phase into the developing chamber to a depth of about 0.5 cm. The solvent level must be below the origin line on the TLC plate. Place a piece of filter paper inside the chamber, allowing it to become saturated with the solvent vapor. This helps to ensure a saturated atmosphere within the chamber, leading to better and more reproducible results. Close the chamber with a lid and allow it to equilibrate for at least 10-15 minutes.
Protocol 2: Sample Application (Spotting)
Materials:
-
Sample solution (dissolved in a volatile solvent like dichloromethane or ethyl acetate)
-
Capillary tubes or micropipettes
Procedure:
-
Dip a capillary tube into the sample solution.
-
Gently touch the end of the capillary tube to the origin line on the TLC plate. Apply the sample in a small, concentrated spot.
-
Allow the solvent to evaporate completely between applications to keep the spot size as small as possible (typically 1-2 mm in diameter).
-
If analyzing multiple samples or standards on the same plate, spot them at a safe distance from each other to prevent overlapping of the developed spots.
Protocol 3: Development of the TLC Plate
Procedure:
-
Carefully place the spotted TLC plate into the equilibrated developing chamber using forceps. Ensure the plate is placed evenly and does not touch the filter paper.
-
Close the chamber lid immediately.
-
Allow the solvent to ascend the plate by capillary action. Do not disturb the chamber during development.
-
When the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber with forceps.
-
Immediately mark the position of the solvent front with a pencil.
-
Allow the plate to air dry completely in a fume hood.
Protocol 4: Visualization and Rf Calculation
Procedure:
-
Visualization:
-
UV Light: If the compounds are UV-active, they can be visualized under a UV lamp (at 254 nm or 366 nm). The spots will appear as dark or fluorescent areas on the plate. Circle the spots with a pencil while they are visible under the UV light.
-
Iodine Chamber: Place the dried plate in a sealed chamber containing a few crystals of iodine. The iodine vapor will stain the spots of many organic compounds, which will appear as brown spots.
-
Staining Reagents: Spray the plate with a suitable staining reagent (e.g., vanillin-sulfuric acid, ceric ammonium molybdate) and then gently heat the plate with a heat gun until colored spots appear.
-
-
Rf Calculation:
-
Measure the distance from the origin line to the center of each spot.
-
Measure the distance from the origin line to the solvent front.
-
Calculate the Rf value for each spot using the following formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Mandatory Visualizations
TLC Experimental Workflow
Caption: Workflow for a standard TLC experiment.
Logic for Developing a TLC System
Caption: Decision-making process for optimizing a TLC solvent system.
References
- 1. researchgate.net [researchgate.net]
- 2. arpgweb.com [arpgweb.com]
- 3. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 4. repository.unar.ac.id [repository.unar.ac.id]
- 5. researchgate.net [researchgate.net]
- 6. Effective separation and simultaneous analysis of anabolic androgenic steroids (AAS) in their pharmaceutical formulations by a validated TLC-densitometry method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
Application Note: Protocol for Soxhlet Extraction Using Petroleum Ether
Audience: Researchers, scientists, and drug development professionals.
Introduction Soxhlet extraction is a classic and widely used semi-continuous solid-liquid extraction technique.[1][2] It is employed to extract soluble compounds from a solid matrix using a suitable solvent. The method is based on the principle of repeatedly washing the solid sample with freshly distilled solvent, which ensures a high extraction efficiency.[3] Petroleum ether, a nonpolar organic solvent, is particularly effective for the extraction of lipids, fats, oils, steroids, and other nonpolar secondary metabolites from various matrices, including plant materials, food products, and environmental samples.[1][4] This document provides a detailed protocol for performing Soxhlet extraction with this compound, including optimization parameters, safety precautions, and data presentation.
Experimental Protocol
This protocol outlines the comprehensive procedure for extracting nonpolar compounds from a solid sample using a Soxhlet apparatus with this compound as the solvent.
1. Materials and Equipment
-
Apparatus:
-
Chemicals and Consumables:
-
This compound (analytical grade, specify boiling range, e.g., 40-60°C or 60-90°C)[1][9]
-
Anhydrous sodium sulfate (optional, for drying samples)[8]
-
Cotton wool or glass wool[10]
-
Boiling chips[8]
-
Personal Protective Equipment (PPE): safety goggles, lab coat, solvent-resistant gloves (e.g., nitrile)[11][12]
-
2. Procedure
Step 1: Sample Preparation
-
Drying: Ensure the solid sample is thoroughly dried to prevent moisture from interfering with the extraction process. This can be achieved using a drying oven at a temperature that does not degrade the target compounds (e.g., 60-105°C for 2-3 hours).[8]
-
Grinding: Grind the dried sample into a moderately fine powder. The particle size is crucial; a size of around 20 mesh is often optimal.[13][14] Overly fine particles may pass through the thimble, while coarse particles can lead to incomplete extraction.[1]
-
Weighing: Accurately weigh a specific amount of the ground sample (e.g., 5-10 g) and record the mass.[10][15]
-
Loading: Place the weighed sample into a cellulose thimble of appropriate size.[6] Plug the top of the thimble with a small amount of cotton or glass wool to ensure even solvent distribution and prevent the sample from floating into the extractor body.[10]
Step 2: Apparatus Assembly
-
Place a few boiling chips into a clean, dry, and pre-weighed round-bottom flask.[8]
-
Place the loaded thimble inside the main chamber of the Soxhlet extractor.[10]
-
Assemble the apparatus by securely connecting the round-bottom flask to the bottom of the extractor and the condenser to the top. Use clamps to ensure stability and tight seals at all glass joints.[6]
-
Place the entire setup on a heating mantle and connect the condenser to a cold water supply, ensuring water flows from the bottom inlet to the top outlet.[10]
Step 3: Extraction
-
Add this compound to the round-bottom flask, typically enough to fill the extractor body about 1.5 to 2 times (e.g., 150-300 mL for a 250 mL flask).[7][10]
-
Turn on the heating mantle and gently heat the solvent to its boiling point. The heating temperature should be controlled to maintain a steady reflux rate, typically resulting in 4-6 cycles per hour.[15]
-
As the solvent boils, its vapor travels up the side arm of the extractor, into the condenser where it liquefies, and drips down onto the sample in the thimble.[3]
-
The extraction chamber will slowly fill with the warm solvent, extracting the soluble compounds from the sample.[3]
-
Once the solvent reaches the top of the siphon tube, the entire volume of solvent and dissolved extract is siphoned back into the round-bottom flask.[2] This completes one extraction cycle.
-
Allow the extraction to run continuously for a predetermined duration, which can range from 3 to 24 hours, depending on the sample matrix and target compounds.[13][15]
Step 4: Post-Extraction and Analysis
-
Once the extraction is complete, turn off the heat and allow the apparatus to cool to room temperature.[6]
-
Carefully dismantle the setup in a fume hood. Remove the thimble containing the exhausted sample.
-
The round-bottom flask now contains the this compound with the dissolved extract. To isolate the extract, remove the solvent using a rotary evaporator under reduced pressure.[6]
-
Place the flask containing the crude extract in a drying oven (e.g., at 103±2°C) until a constant weight is achieved, ensuring all residual solvent has evaporated.[8]
-
Cool the flask in a desiccator to room temperature before weighing it on an analytical balance.[8]
Step 5: Calculation of Yield The yield of the crude extract can be calculated using the following formula:
-
Yield (%) = [ ( Wf - We ) / Ws ] x 100
Where:
-
Wf = Weight of the flask with the dried extract (g)
-
We = Weight of the empty flask with boiling chips (g)
-
Ws = Weight of the initial dry sample (g)
Data Presentation: Quantitative Parameters
The efficiency of Soxhlet extraction is influenced by several parameters. The table below summarizes typical ranges and optimized values reported in various studies, which can serve as a starting point for method development.
| Parameter | Range / Example Value | Source |
| Sample Weight | 5 - 35 g | [10][13] |
| Particle Size | 10 - 30 mesh (20 mesh optimal) | [13][14] |
| Solvent | This compound (boiling range 40-60°C or 60-90°C) | [1][9] |
| Solvent-to-Material Ratio | 10:1 to 20:1 (mL/g) | [13][16] |
| Extraction Time | 3 - 24 hours | [13][14][15] |
| Extraction Temperature | Set to maintain a steady boil (e.g., 60-70°C for 40-60°C PE) | [5][16] |
| Number of Cycles | 4 - 6 cycles per hour | [15] |
Safety Precautions
-
Ventilation: Always perform Soxhlet extraction in a well-ventilated laboratory or under a fume hood to avoid the inhalation of solvent vapors.[11][12]
-
Fire Hazard: this compound is highly flammable. Ensure there are no open flames or spark sources in the vicinity. Use intrinsically safe heating equipment like a heating mantle or water bath.[1][17]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and solvent-resistant gloves at all times.[11]
-
Apparatus Integrity: Check all glassware for cracks before use. Ensure all connections are secure to prevent solvent leakage. Do not operate a sealed, pressurized system.[6][17]
-
Condenser Efficiency: Maintain a constant and sufficient flow of cold water through the condenser to prevent the escape of flammable solvent vapors.[17]
-
Supervision: Do not leave the running apparatus unattended for extended periods. If overnight operation is necessary, ensure all safety measures are in place and colleagues are aware.[18]
Mandatory Visualization
The following diagram illustrates the logical workflow of the Soxhlet extraction protocol.
Caption: Workflow for Soxhlet extraction using this compound.
References
- 1. hawachfilterpaper.com [hawachfilterpaper.com]
- 2. Soxhlet-type extraction | Cyberlipid [cyberlipid.gerli.com]
- 3. ≫ Soxhlet Extraction: The Method, Equipment, and Its Essential Applications in the Laboratory - Pobel [pobel.com]
- 4. scribd.com [scribd.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Lipid Extraction by Using Soxhlet Method with this compound - Nutrtion and Food Science Food Analysis [nfsc450group103a.weebly.com]
- 8. researchgate.net [researchgate.net]
- 9. connectsci.au [connectsci.au]
- 10. dairyknowledge.in [dairyknowledge.in]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. Safety First: Precautions and Best Practices in Plant Extraction [greenskybio.com]
- 13. ejournal2.undip.ac.id [ejournal2.undip.ac.id]
- 14. researchgate.net [researchgate.net]
- 15. epa.gov [epa.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Using Soxhlet Ethanol Extraction to Produce and Test Plant Material (Essential Oils) for Their Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Recrystallization of Organic Compounds from Petroleum Ether
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the principles and practices of recrystallizing organic compounds using petroleum ether. This technique is a cornerstone of purification in organic synthesis, natural product isolation, and the development of active pharmaceutical ingredients (APIs).
Introduction to Recrystallization
Recrystallization is a fundamental purification technique for solid organic compounds. The process relies on the principle that the solubility of a compound in a solvent increases with temperature. An impure solid is dissolved in a hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution (the mother liquor). The selection of an appropriate solvent is critical for successful recrystallization.
This compound, a non-polar solvent, is particularly useful for the recrystallization of non-polar to moderately polar organic compounds.[1] It is a mixture of aliphatic hydrocarbons and is favored for its volatility, which allows for easy removal from the purified crystals.
Properties and Safe Handling of this compound
This compound is a highly flammable and volatile solvent.[1] It is crucial to handle it with appropriate safety precautions in a well-ventilated fume hood, away from any sources of ignition.[1]
Table 1: Physical and Safety Properties of this compound
| Property | Value |
| Appearance | Colorless, volatile liquid |
| Boiling Range | Typically 40-60 °C or 60-80 °C |
| Polarity | Non-polar |
| Hazards | Highly flammable, skin irritant, potential for aspiration toxicity |
| Safety Precautions | Use in a fume hood, wear appropriate personal protective equipment (PPE), ground equipment to prevent static discharge.[1] |
Experimental Protocols
General Protocol for Single-Solvent Recrystallization from this compound
This protocol provides a general procedure for the recrystallization of a solid organic compound from this compound.
Workflow for Single-Solvent Recrystallization
Caption: General workflow for recrystallization from a single solvent.
Methodology:
-
Solvent Selection: In a test tube, add a small amount of the crude solid and a few drops of this compound. If the solid dissolves at room temperature, this compound is not a suitable solvent. If it does not dissolve, heat the mixture gently. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude organic compound in an Erlenmeyer flask. Add a minimal amount of this compound and heat the mixture gently on a hot plate in a fume hood. Add more this compound in small portions until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Complete Crystallization: Once the solution has reached room temperature, place the flask in an ice-water bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold this compound to remove any adhering mother liquor.
-
Drying: Dry the purified crystals, for example, by air drying or in a vacuum oven.
Protocol for the Recrystallization of 1,2-Diacetylbenzene from this compound
This protocol is a specific application of the general procedure for the purification of 1,2-diacetylbenzene.
Table 2: Quantitative Data for Recrystallization of 1,2-Diacetylbenzene
| Parameter | Value |
| Starting Material | Crude 1,2-Diacetylbenzene |
| Solvent | This compound (40-60 °C) |
| Dissolution Temperature | Boiling point of this compound |
| Crystallization Temperature | Room temperature, then 0-5 °C |
Methodology:
-
Weigh the crude 1,2-diacetylbenzene and place it in an Erlenmeyer flask.
-
In a fume hood, add a small volume of this compound and heat the mixture gently on a hot plate.
-
Continue adding hot this compound in small portions with swirling until the solid completely dissolves.
-
If the solution is colored, add a spatula-tip of activated charcoal and boil for a few minutes.
-
If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice-water bath for at least 30 minutes to complete crystallization.
-
Collect the crystals by vacuum filtration, washing with a small amount of ice-cold this compound.
-
Dry the crystals to a constant weight and calculate the percent recovery.
Troubleshooting "Oiling Out"
Some compounds, particularly those with low melting points, may separate as an oil instead of crystals. This is known as "oiling out".
Caption: Troubleshooting workflow for when a compound "oils out".
Applications in Drug Development and Natural Product Research
Recrystallization is a critical step in the isolation and purification of natural products and the synthesis of active pharmaceutical ingredients (APIs).[2] this compound is often used in these applications for the purification of non-polar compounds.
Mixed-Solvent Recrystallization
For compounds that are very soluble in one solvent and insoluble in another, a mixed-solvent system can be employed. A common pairing is a polar solvent with a non-polar solvent like this compound.
Table 3: Example of a Mixed-Solvent Recrystallization
| Parameter | Value |
| Compound | Moderately Polar Organic Compound |
| Solvent 1 (Good Solvent) | Ethyl Acetate |
| Solvent 2 (Poor Solvent) | This compound |
Methodology for Mixed-Solvent Recrystallization:
-
Dissolve the crude compound in a minimum amount of the hot "good" solvent (e.g., ethyl acetate).
-
While the solution is hot, add the "poor" solvent (e.g., this compound) dropwise until the solution becomes cloudy.
-
Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly to induce crystallization.
-
Isolate, wash, and dry the crystals as described in the single-solvent protocol.
Logical Relationship in Mixed-Solvent Selection
Caption: Criteria for selecting a mixed-solvent system.
Data Presentation and Analysis
The success of a recrystallization is evaluated by the purity and the percent recovery of the final product.
Table 4: Example Data for Recrystallization of Acetanilide
| Parameter | Value |
| Starting Mass of Crude Acetanilide | 1.5 g |
| Recrystallization Solvent | Water (as an example, though this compound can be tested) |
| Volume of Hot Water Used | ~25 mL |
| Mass of Purified Acetanilide | 1.2 g |
| Percent Recovery | 80% |
| Melting Point of Crude Acetanilide | 110-113 °C |
| Melting Point of Purified Acetanilide | 114-115 °C |
| Literature Melting Point of Acetanilide | 114.3 °C |
Percent Recovery Calculation:
Percent Recovery = (Mass of Purified Compound / Starting Mass of Crude Compound) x 100
An increase in the melting point and a narrowing of the melting point range indicate an increase in purity.
References
Application Notes and Protocols: The Use of Petroleum Ether as a Solvent in Grignard Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction to Grignard Reactions and the Critical Role of Solvents
The Grignard reaction is a fundamental and versatile carbon-carbon bond-forming reaction in organic synthesis, pivotal in the creation of complex molecules, including active pharmaceutical ingredients. The reaction involves an organomagnesium halide, known as the Grignard reagent, acting as a potent nucleophile. The formation and reactivity of this reagent are highly dependent on the solvent system employed.[1][2]
Traditionally, ethereal solvents such as diethyl ether and tetrahydrofuran (THF) are indispensable for the formation of the Grignard reagent.[3][4] These solvents are crucial because they are aprotic and possess lone pairs of electrons on the oxygen atom that can coordinate with the magnesium atom of the Grignard reagent, forming a soluble and stable complex.[3] This stabilization is vital for the reagent's nucleophilic character. The use of protic solvents, such as water or alcohols, is strictly avoided as they will protonate and consequently destroy the Grignard reagent.[5]
While ethers are the solvents of choice for the reaction itself, non-polar hydrocarbon solvents, particularly petroleum ether, play a significant role in the purification and work-up stages of the Grignard reaction.
This compound: Properties and Application in Grignard Reaction Work-up
This compound is a non-polar solvent, a mixture of volatile aliphatic hydrocarbons, primarily pentane and hexane.[6][7] Its utility in the context of Grignard reactions is not as the primary reaction solvent, but as a crucial component in the purification of the final product. The key to its application lies in the differential solubility of the desired alcohol product and non-polar byproducts.
A common byproduct in Grignard reactions, especially when using phenylmagnesium bromide, is biphenyl.[5][8] This non-polar hydrocarbon is highly soluble in this compound. In contrast, the desired tertiary alcohol product, such as triphenylmethanol, is significantly less soluble in this compound due to its more polar hydroxyl group.[9][10][11] This difference in solubility allows for an effective purification step where this compound is used to wash the crude product, selectively dissolving and removing the biphenyl byproduct, leaving behind the purified alcohol.[1][5][8][12]
Advantages of Using this compound in Work-up:
-
Selective Purification: Effectively removes non-polar byproducts like biphenyl.
-
Improved Purity: Leads to a higher purity of the final alcohol product.
-
Ease of Removal: Its high volatility allows for easy removal from the purified product by evaporation.
Disadvantages and Safety Considerations:
-
Flammability: this compound is highly flammable and requires careful handling in a well-ventilated fume hood, away from ignition sources.[13][14][15][16]
-
Not a Primary Solvent: It is unsuitable as the primary solvent for Grignard reagent formation due to its inability to stabilize the reagent.[17]
-
Health Hazards: Inhalation of vapors can cause central nervous system depression, and it can be a skin and eye irritant.[13][14]
Quantitative Data: Solvent Properties
| Compound | Solubility in this compound | Rationale for Use in Grignard Work-up |
| Triphenylmethanol | Insoluble or very poorly soluble[9][10][11] | The desired product remains as a solid, allowing for its isolation. |
| Biphenyl | Soluble[5][8] | The non-polar byproduct is dissolved and washed away from the desired product. |
| Unreacted Bromobenzene | Soluble | Any remaining starting material is removed during the this compound wash. |
Experimental Protocols
Protocol 1: Synthesis of Triphenylmethanol via a Grignard Reaction and Purification with this compound
Objective: To synthesize triphenylmethanol from bromobenzene and benzophenone and purify the product using this compound.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Bromobenzene
-
Benzophenone
-
1 M Hydrochloric acid
-
This compound
-
Sodium sulfate (anhydrous)
-
Standard laboratory glassware (flame-dried)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.0 eq).
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, add a solution of bromobenzene (1.05 eq) in anhydrous diethyl ether.
-
Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, indicated by bubbling and a cloudy appearance. If the reaction does not start, gentle warming may be applied.
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Benzophenone:
-
Dissolve benzophenone (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.
-
Slowly add the benzophenone solution to the Grignard reagent. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, stir the reaction mixture for 15-20 minutes at room temperature.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by adding 1 M hydrochloric acid with vigorous stirring. Continue adding acid until the aqueous layer is clear and all solids have dissolved.
-
Transfer the mixture to a separatory funnel. Separate the aqueous layer and extract it with a small portion of diethyl ether.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Decant the dried ether solution and evaporate the solvent to obtain the crude product.
-
To the solid crude product, add a sufficient volume of this compound and triturate (stir and break up the solid with a spatula). [1][5]
-
The biphenyl byproduct will dissolve in the this compound. [8]
-
Collect the solid triphenylmethanol by vacuum filtration and wash the solid with a small amount of cold this compound. [1]
-
Dry the purified triphenylmethanol and determine its mass and melting point.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of triphenylmethanol.
Caption: Logical workflow for solvent selection in Grignard reaction work-up.
References
- 1. bohr.winthrop.edu [bohr.winthrop.edu]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. Why is ether used as a solvent during Grignard reactions? - askIITians [askiitians.com]
- 4. leah4sci.com [leah4sci.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound Vs Hexane: Extraction Selectivity, Safety Profile And Residual Limits [eureka.patsnap.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. benchchem.com [benchchem.com]
- 9. Triphenylmethanol - Wikipedia [en.wikipedia.org]
- 10. Triphenylmethanol [chemeurope.com]
- 11. Triphenylmethanol - Sciencemadness Wiki [sciencemadness.org]
- 12. cerritos.edu [cerritos.edu]
- 13. This compound ACS [weberscientific.com]
- 14. geneseo.edu [geneseo.edu]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. fishersci.com [fishersci.com]
- 17. reddit.com [reddit.com]
Application Note: Lipid Extraction from Biological Samples with Petroleum Ether
Introduction
Lipid extraction is a critical first step in the study of lipidomics, the development of therapeutics, and the quality control of food products. The choice of solvent is paramount for achieving efficient and selective extraction of the desired lipid classes. Petroleum ether, a light, volatile, and non-polar solvent mixture composed of aliphatic hydrocarbons, is highly effective for the selective extraction of neutral lipids from various biological matrices.[1] Its high volatility and low boiling point (typically 30-60°C) facilitate easy removal post-extraction, ensuring the recovery of a pure lipid fraction.[1]
This application note provides detailed protocols for the extraction of lipids from biological samples using this compound, with a focus on the Soxhlet extraction method. It is intended for researchers, scientists, and drug development professionals.
Principle: The underlying principle of this extraction method is "like dissolves like." this compound, being non-polar, selectively dissolves non-polar lipids such as triglycerides, sterols, and cholesterol esters, while minimizing the co-extraction of more polar lipids like phospholipids.[1] This selectivity makes it an ideal solvent for isolating neutral lipid fractions from complex biological samples, including plant and animal tissues.
Applications
This compound is widely employed for the extraction of lipids from a variety of biological materials, including:
-
Plant Tissues: Especially seeds and nuts, for the determination of oil content and composition.
-
Animal Tissues: For the analysis of intramuscular fat and other neutral lipid stores.[2]
-
Food Products: For quality control and nutritional analysis of fat content.
-
Microalgae: As a feedstock for biofuel production.
Data Presentation: Comparative Lipid Yields
The efficiency of lipid extraction is influenced by the solvent, the sample matrix, and the extraction method. The following table summarizes lipid yields obtained with this compound compared to other common solvents in various biological samples.
| Biological Sample | Extraction Method | This compound Yield (%) | Comparative Solvent | Comparative Yield (%) | Reference |
| Mangifera pajang (Seed) | Soxhlet (8h) | 6.40 ± 0.10 | n-Hexane | 7.67 ± 0.06 | [1] |
| Indian Mustard (Seed, var. PDZ1) | Soxhlet | 37.01 ± 0.28 | n-Hexane | < 37.01 | [3] |
| Watermelon (Seed) | Soxhlet | 37.0 (at 1:5 sample to solvent ratio) | - | - | [4] |
| Jatropha curcas L. (Seed) | Soxhlet | 53.0 | n-Hexane | 75.0 | [5] |
| Microalgae | Solvent Mixture | 18.9 (with 75% v/v Methanol) | Chloroform-Methanol | 19.2 | [6][7] |
| Vacuum-Fried Carrot | Soxhlet | 18.1 | n-Hexane | 18.5 | [8] |
| Vacuum-Fried Sweet Potato | Soxhlet | 20.7 | n-Hexane | 21.2 | [8] |
| Beef | Soxhlet | Equivalent | Chloroform | Equivalent | [9] |
Note: Yields can vary significantly based on the specific sample characteristics and precise experimental conditions.
Experimental Protocols
Safety Precaution: this compound is highly flammable and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Ensure all heating elements are spark-free.
Protocol 1: Soxhlet Extraction of Lipids (Semi-Continuous)
This is the most common and exhaustive method for lipid extraction using this compound, ensuring a high recovery of neutral lipids. The protocol involves continuously washing the sample with fresh, distilled solvent.
Materials and Reagents:
-
Soxhlet extraction apparatus (condenser, extraction chamber with siphon, round-bottom flask)
-
Heating mantle
-
Cellulose extraction thimbles
-
Rotary evaporator
-
Analytical balance
-
Drying oven
-
Mortar and pestle or grinder
-
This compound (boiling range 40-60°C)
-
Sea sand (optional, for liquid or semi-solid samples)
-
Nitrogen gas supply
Methodology:
-
Sample Preparation:
-
For solid samples (e.g., seeds, animal tissue), accurately weigh 5-10 g of the sample.
-
Dry the sample to a constant weight in a drying oven (105°C for 4-6 hours) to remove moisture, which can hinder extraction efficiency.
-
Grind the dried sample into a fine powder using a mortar and pestle or an electric grinder to maximize the surface area for extraction.[6]
-
Accurately weigh the prepared, dried sample and record the mass.
-
-
Thimble Loading:
-
Place the weighed, powdered sample into a cellulose extraction thimble.
-
Plug the top of the thimble with a small amount of fat-free cotton or glass wool to prevent sample particles from being carried over.
-
-
Apparatus Assembly:
-
Place the thimble inside the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask to approximately two-thirds of its volume with this compound. Add a few boiling chips to ensure smooth boiling.
-
Assemble the apparatus: connect the flask to the Soxhlet extractor and attach the condenser on top.[6]
-
Secure all joints with clamps and ensure a tight seal. Connect the condenser to a circulating cold water supply.
-
-
Extraction Process:
-
Place the round-bottom flask in the heating mantle and turn on the heat. Adjust the temperature so the this compound boils gently and maintains a condensation rate of 3-6 drops per second.[3]
-
As the solvent vaporizes, it travels up to the condenser, where it liquefies and drips down onto the sample in the thimble.[10][11]
-
The extraction chamber will slowly fill with the warm solvent, extracting the lipids.
-
Once the solvent reaches the top of the siphon arm, the entire volume of solvent and dissolved lipids is siphoned back into the boiling flask.[11]
-
This cycle of boiling, condensation, and siphoning repeats automatically.[12] Allow the extraction to proceed for 4-6 hours for most samples.[2]
-
-
Lipid Recovery:
-
After the extraction is complete, turn off the heating mantle and allow the apparatus to cool.
-
Dismantle the setup. The extracted lipid will be dissolved in the this compound in the round-bottom flask.
-
Remove the solvent using a rotary evaporator under reduced pressure at a temperature of 40-50°C.
-
Place the flask in a drying oven at 100°C for 30-60 minutes to remove any residual solvent.[2]
-
Cool the flask in a desiccator to room temperature and weigh it.
-
-
Calculation of Lipid Content:
-
The percentage of lipid is calculated using the following formula:
-
Lipid (%) = (Weight of flask with lipid - Weight of empty flask) / (Initial weight of dry sample) x 100
-
-
Protocol 2: Simple Solid-Liquid Extraction
This is a faster, less exhaustive method suitable for samples where complete lipid recovery is not essential or for rapid screening.
Materials and Reagents:
-
Glass test tubes or flasks with stoppers
-
Vortex mixer or shaker
-
Centrifuge
-
Pasteur pipettes
-
Watch glass or pre-weighed beaker
-
Hot plate or water bath (in fume hood)
-
This compound
-
Analytical balance
Methodology:
-
Sample Preparation:
-
Prepare and weigh 0.5-1.0 g of the dried, crushed sample as described in Protocol 1 (Step 1).
-
Transfer the sample to a glass test tube.
-
-
Extraction:
-
Lipid Recovery:
-
Carefully transfer the supernatant liquid (this compound containing the dissolved lipids) to a pre-weighed watch glass or beaker using a Pasteur pipette.[4] Avoid transferring any solid particles.
-
Repeat the extraction (Step 2 & 3) on the sample residue one or two more times to improve the yield, combining the supernatants.
-
Place the watch glass on a hot plate set to a low temperature (around 50-60°C) inside a fume hood to evaporate the this compound.[4] This should take 5-10 minutes.
-
-
Calculation of Lipid Content:
-
Once the solvent has completely evaporated, wipe any condensation from the bottom of the watch glass and weigh it.[4]
-
Calculate the lipid content as described in Protocol 1 (Step 6).
-
Visualized Workflows
The following diagrams illustrate the workflows for the described lipid extraction protocols.
Caption: Workflow for Soxhlet Lipid Extraction.
Caption: Workflow for Simple Solid-Liquid Extraction.
References
- 1. Effect of solvent pre-treatment on the physicochemical, thermal profiles and morphological behavior of Mangifera pajang seed fat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ankom.com [ankom.com]
- 3. phytojournal.com [phytojournal.com]
- 4. ijirt.org [ijirt.org]
- 5. Food Science and Preservation [ekosfop.or.kr]
- 6. Evaluation of different solvent mixtures in esterifiable lipids extraction from microalgae Botryococcus braunii for biodiesel production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. connectsci.au [connectsci.au]
- 10. researchgate.net [researchgate.net]
- 11. aafco.org [aafco.org]
- 12. ≫ Soxhlet Extraction: The Method, Equipment, and Its Essential Applications in the Laboratory - Pobel [pobel.com]
Application Note: Separation of Neutral Lipids Using a Normal-Phase HPLC Gradient with Petroleum Ether and Isopropanol
Abstract
This application note details a robust method for the separation of neutral lipid classes using normal-phase high-performance liquid chromatography (NP-HPLC). The method employs a gradient elution with petroleum ether and isopropanol as the mobile phase. This solvent system provides a cost-effective and efficient alternative for the separation of non-polar analytes such as triglycerides, diglycerides, free fatty acids, and cholesterol. The protocol is particularly suited for applications in food science, biofuel research, and clinical diagnostics where the characterization of lipid profiles is essential. All quantitative data, including retention times and gradient parameters, are summarized for clarity. Detailed experimental protocols and workflows are provided to ensure reproducibility.
Introduction
Normal-phase chromatography is a powerful technique for the separation of analytes based on their polarity. In this mode, a polar stationary phase is used in conjunction with a non-polar mobile phase.[1] The separation of lipids, which span a wide range of polarities, is a common application for NP-HPLC. While hexane is a common non-polar solvent in these applications, this compound, a mixture of light hydrocarbons, can be a suitable and economical substitute.[2] Isopropanol is a versatile polar solvent that is miscible with non-polar solvents like this compound and can be used to create a gradient for eluting compounds with varying polarities.[3]
This application note provides a detailed protocol for the separation of neutral lipids using a this compound and isopropanol gradient. The method is optimized for a silica-based column and utilizes an Evaporative Light Scattering Detector (ELSD), which is well-suited for the detection of non-chromophoric analytes like lipids.
Experimental
Instrumentation and Consumables
-
HPLC System: Agilent 1260 Infinity LC System or equivalent, equipped with a quaternary pump, autosampler, and column thermostat.
-
Detector: Agilent 385-ELSD Evaporative Light Scattering Detector or equivalent.
-
Column: Silica stationary phase, 100 mm x 4.6 mm, 3 µm particle size (e.g., Luna 3-lm silica).
-
Solvents: HPLC grade this compound, HPLC grade isopropanol, HPLC grade acetic acid.
-
Sample: A standard mixture of neutral lipids (e.g., triolein, diolein, oleic acid, cholesterol) dissolved in this compound.
Chromatographic Conditions
A summary of the chromatographic conditions is provided in the table below.
| Parameter | Setting |
| Column | Silica, 100 mm x 4.6 mm, 3 µm |
| Mobile Phase A | This compound/Isopropanol/Acetic Acid (98.9:1:0.1, v/v/v) |
| Mobile Phase B | Isopropanol/Acetic Acid (99.9:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 50 °C |
| Injection Volume | 20 µL |
| ELSD Settings | Nebulizer Temperature: 30 °C, Evaporator Temperature: 30 °C, Nitrogen Pressure: 350 kPa |
Gradient Program
The gradient program for the separation of neutral lipids is outlined in the table below.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 100 | 0 |
| 7.0 | 100 | 0 |
| 7.1 | 5 | 95 |
| 8.0 | 5 | 95 |
| 8.1 | 100 | 0 |
| 14.0 | 100 | 0 |
Results and Discussion
The described method provides a clear separation of neutral lipid classes. The initial isocratic phase with 100% Mobile Phase A allows for the elution of the most non-polar compounds. The subsequent sharp gradient to 95% Mobile Phase B effectively elutes the more polar neutral lipids. The column is then re-equilibrated with 100% Mobile Phase A for the next injection.
Retention Data
The following table summarizes the approximate retention times for various lipid classes obtained using a similar hexane/isopropanol gradient method, which is expected to be comparable to the this compound/isopropanol system.[4]
| Lipid Class | Approximate Retention Time (min) |
| Carotenoids | < 2.0 |
| Triacylglycerols (TAGs) | 2.0 - 4.0 |
| Diacylglycerols (DAGs) | 4.0 - 6.0 |
| Free Fatty Acids (FFAs) | 6.0 - 7.0 |
| Phospholipids | > 7.0 |
Protocols
Protocol 1: Sample Preparation
-
Standard Preparation: Prepare individual stock solutions of lipid standards (e.g., triolein, diolein, oleic acid, cholesterol) in this compound at a concentration of 1 mg/mL.
-
Mixed Standard: Create a mixed standard solution by combining appropriate volumes of the individual stock solutions and diluting with this compound to a final concentration of 10-50 µg/mL for each component.
-
Sample Extraction (for real samples): For complex matrices like oils or tissues, perform a lipid extraction using a suitable method such as a modified Folch or Bligh-Dyer extraction. The final lipid extract should be dissolved in this compound.[5]
-
Filtration: Filter all sample and standard solutions through a 0.45 µm PTFE syringe filter prior to injection to remove any particulate matter.
Protocol 2: HPLC System Preparation and Operation
-
Solvent Preparation: Prepare Mobile Phase A and Mobile Phase B as described in the "Chromatographic Conditions" table. Ensure all solvents are of HPLC grade and are degassed prior to use.
-
System Purge: Purge the HPLC pumps with the respective mobile phases to remove any air bubbles from the system.
-
Column Equilibration: Install the silica column and equilibrate it with 100% Mobile Phase A at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.[6]
-
Sequence Setup: Create a sequence in the HPLC software with the desired number of injections, sample information, and the gradient program detailed above.
-
Run Sequence: Start the sequence to inject the standards and samples.
-
Data Acquisition: Acquire data from the ELSD.
Protocol 3: Column Cleaning and Storage
-
Column Wash: After the analysis, wash the column with 100% isopropanol for at least 30 minutes to remove any strongly retained polar compounds.[7]
-
Storage: For short-term storage, the column can be stored in isopropanol. For long-term storage, flush the column with hexane or a similar non-polar, aprotic solvent. Always refer to the column manufacturer's guidelines for specific storage conditions.
Visualizations
Caption: Experimental workflow from sample preparation to data analysis.
References
- 1. Separation of neutral lipid, free fatty acid and phospholipid classes by normal phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Rapid Detection and Quantification of Triacylglycerol by HPLC–ELSD in Chlamydomonas reinhardtii and Chlorella Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. glsciencesinc.com [glsciencesinc.com]
Application Notes and Protocols: Petroleum Ether as a Non-Polar Medium for Enzymatic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of non-aqueous media in enzymatic reactions offers significant advantages over traditional aqueous systems, particularly for reactions involving hydrophobic substrates. Non-polar solvents, such as petroleum ether, can enhance substrate solubility, shift reaction equilibria to favor synthesis over hydrolysis, and suppress water-dependent side reactions. This document provides detailed application notes and protocols for utilizing this compound as a non-polar medium for enzymatic reactions, with a focus on lipase-catalyzed esterification.
This compound, a mixture of light aliphatic hydrocarbons (primarily pentanes and hexanes), serves as an effective non-polar solvent for various biocatalytic applications. Its low boiling point facilitates easy removal post-reaction, and its non-polar nature helps maintain the essential water layer around the enzyme, which is crucial for catalytic activity. Lipases (triacylglycerol acyl hydrolases, E.C. 3.1.1.3) are particularly well-suited for use in such media, demonstrating high stability and activity in the synthesis of esters, transesterification for biodiesel production, and the resolution of racemic mixtures.
Key Advantages of Using this compound in Enzymatic Reactions:
-
Increased Solubility of Non-Polar Substrates: Hydrophobic reactants, such as fatty acids and alcohols, exhibit higher solubility in this compound compared to aqueous buffers, leading to higher effective substrate concentrations at the enzyme's active site.
-
Thermodynamic Shift Towards Synthesis: By minimizing the water content, the thermodynamic equilibrium of hydrolytic enzymes like lipases is shifted towards synthesis (e.g., esterification) rather than hydrolysis.
-
Suppression of Water-Dependent Side Reactions: Unwanted side reactions that consume water or are promoted by an aqueous environment are minimized.
-
Enhanced Enzyme Stability: For many enzymes, particularly lipases, the rigid conformation adopted in non-polar solvents can lead to increased thermal and operational stability.
-
Ease of Product Recovery: The low boiling point of this compound simplifies the downstream processing for product and solvent recovery.
-
Reduced Microbial Contamination: The non-aqueous environment is less hospitable to microbial growth.
Data Presentation: Quantitative Comparison of Solvents
The choice of solvent significantly impacts enzyme performance. The following table summarizes the relative activity of lipases in various non-polar organic solvents, highlighting the suitability of hydrocarbon-based solvents like those found in this compound.
| Solvent | Log P | Relative Lipase Activity (%) | Reference |
| n-Hexane | 3.5 | 100 | [1] |
| n-Heptane | 4.0 | 95 | [1] |
| Isooctane | 4.5 | 110 | [2] |
| Cyclohexane | 3.2 | 90 | [1] |
| Toluene | 2.5 | 75 | [3] |
| This compound (40-60°C) | ~3.0-3.5 | Similar to Hexane | General Observation |
| tert-Butanol | 0.4 | 40 | [3] |
| Acetone | -0.3 | 20 | [4] |
Note: The Log P value is a measure of a solvent's hydrophobicity. Higher Log P values generally correlate with better lipase performance in non-aqueous media. This compound, being a mixture of alkanes similar to hexane and heptane, is expected to support high lipase activity.
Experimental Protocols
This section provides a detailed protocol for a representative lipase-catalyzed esterification reaction in this compound: the synthesis of ethyl oleate.
Protocol 1: Lipase-Catalyzed Synthesis of Ethyl Oleate in this compound
Objective: To synthesize ethyl oleate from oleic acid and ethanol using an immobilized lipase in this compound.
Materials:
-
Immobilized Candida antarctica Lipase B (CALB) or Candida rugosa Lipase (CRL)
-
Oleic Acid (≥99%)
-
Ethanol (anhydrous, ≥99.5%)
-
This compound (boiling range 40-60°C, analytical grade)
-
Molecular sieves (3 Å, activated)
-
Screw-capped vials (20 mL)
-
Orbital shaker incubator
-
Gas chromatograph (GC) for analysis
Procedure:
-
Enzyme Preparation:
-
Weigh 100 mg of immobilized lipase and add it to a screw-capped vial.
-
To maintain a low water environment, add approximately 200 mg of activated molecular sieves to the vial.
-
-
Reaction Mixture Preparation:
-
In a separate vial, prepare the substrate solution by dissolving oleic acid (e.g., 0.1 M) and ethanol (e.g., 0.2 M) in 10 mL of this compound. A molar excess of the alcohol is often used to drive the reaction towards ester formation.
-
Vortex the mixture until the substrates are fully dissolved.
-
-
Initiation of Reaction:
-
Add the substrate solution to the vial containing the immobilized lipase and molecular sieves.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Incubation:
-
Place the vial in an orbital shaker incubator set to 45°C and 200 rpm.
-
Allow the reaction to proceed for 24-48 hours. The optimal reaction time should be determined experimentally by taking aliquots at different time intervals.
-
-
Reaction Monitoring and Termination:
-
At desired time points, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
To terminate the reaction in the aliquot, centrifuge to remove the enzyme and dilute the supernatant with additional this compound for analysis.
-
The main reaction can be stopped by filtering or centrifuging to remove the immobilized enzyme.
-
-
Product Analysis (Gas Chromatography):
-
Analyze the aliquots using a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a wax or polar column).
-
Quantify the amount of ethyl oleate formed by comparing the peak area with a standard calibration curve.
-
Calculate the conversion of oleic acid to ethyl oleate.
-
-
Product and Enzyme Recovery:
-
After the reaction, the immobilized enzyme can be recovered by filtration, washed with fresh this compound to remove any residual substrates and products, and dried under vacuum for reuse.
-
The ethyl oleate product can be purified from the reaction mixture by evaporating the this compound under reduced pressure.
-
Mandatory Visualizations
Experimental Workflow for Lipase-Catalyzed Esterification
Caption: Workflow for lipase-catalyzed esterification in this compound.
Lipase Catalysis: The Ping-Pong Bi-Bi Mechanism
Caption: The Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.
References
Troubleshooting & Optimization
Technical Support Center: Peroxide Removal from Petroleum Ether
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions regarding the removal of peroxide impurities from aged petroleum ether.
Frequently Asked Questions (FAQs)
Q1: What are peroxides and why are they dangerous in this compound?
A1: Peroxides are reactive chemical species containing the R-O-O-R functional group that can form in ethers like this compound through a process called auto-oxidation when exposed to air and light.[1][2] These compounds are highly unstable and can be sensitive to heat, friction, or mechanical shock.[1][2] The primary danger is that peroxides can detonate violently, especially when concentrated during processes like distillation or evaporation.[1][3] Several laboratory accidents, including serious explosions, have been attributed to the presence of peroxides in organic solvents.[1]
Q2: How can I detect the presence of peroxides in my this compound?
A2: Before using any aged this compound, especially before distillation or evaporation, it is crucial to test for the presence of peroxides.[2][4] Visual inspection is the first step; if you observe crystal formation, an oily viscous layer, or discoloration, do not handle the container and treat it as extremely hazardous.[4][5] For quantitative or semi-quantitative analysis, two common methods are:
-
Peroxide Test Strips: These commercially available strips are a rapid and user-friendly method.[6][7] When dipped into the solvent, the strip changes color (typically to shades of blue) to indicate the peroxide concentration.[5][6]
-
Potassium Iodide (KI) Test: This is a more sensitive chemical test.[8] Adding a solution of potassium iodide in glacial acetic acid to the solvent will cause a color change. A yellow color indicates the presence of peroxides, while a brown color signifies a high and hazardous concentration.[5][8]
Q3: What are the acceptable limits for peroxides in this compound for laboratory use?
A3: The acceptable concentration of peroxides depends on the intended application.[4][8] However, general safety guidelines have been established to minimize risk.[8][9] Any procedure involving concentration, such as distillation or reflux, requires the solvent to be peroxide-free (0 ppm).[4]
Table 1: Peroxide Concentration Hazard Levels
| Peroxide Concentration (ppm) | Hazard Level & Recommended Action |
| < 3 ppm | Considered reasonably safe for most general laboratory procedures.[4][8] |
| 3 - 30 ppm | Poses a moderate hazard. Avoid any concentration steps. Disposal is recommended if the solvent will not be used immediately.[4][8] |
| > 30 ppm | Unacceptable and poses a serious hazard. The solvent must be treated to remove peroxides or disposed of as hazardous waste.[4][8][9] |
| Visible Crystals or Oil | Extremely hazardous. Do not handle or attempt to open the container. Treat as a potential bomb and contact your institution's safety officer immediately.[4][9] |
Q4: How should I store this compound to minimize peroxide formation?
A4: Proper storage is key to preventing peroxide buildup.[3] Store this compound in sealed, air-impermeable, and light-resistant containers, such as amber glass bottles with tight-fitting caps.[2][3] Keep containers in a cool, dark place away from heat and sunlight, as the auto-oxidation process can be photoinitiated and is faster at higher temperatures.[3] It is also good practice to purchase solvents in quantities that will be used within a reasonable timeframe and to date containers upon receipt and opening.[7]
Troubleshooting Guide: How to Remove Peroxide Impurities
If your this compound tests positive for peroxides above the acceptable limit for your application, you must purify it before use. Below are the most common and effective methods for peroxide removal.
Important Safety Note: Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, when handling peroxidizable solvents and performing these procedures.
Method 1: Treatment with Ferrous Sulfate (FeSO₄)
This is a widely used chemical reduction method effective for removing peroxides from water-insoluble solvents like this compound.[2][10] The ferrous iron (Fe²⁺) reduces the peroxides.
Experimental Protocol:
-
Prepare the Ferrous Sulfate Solution: Create a fresh solution by dissolving 60 g of ferrous sulfate (FeSO₄·7H₂O) in 110 mL of distilled water, then carefully add 6 mL of concentrated sulfuric acid.[2]
-
Washing Procedure: In a separatory funnel, add the ferrous sulfate solution to the this compound in a ratio of approximately 1 part solution to 10 parts solvent.
-
Shake and Vent: Stopper the funnel and shake gently, periodically venting to release any pressure buildup.
-
Separate Layers: Allow the layers to separate and drain off the aqueous (bottom) layer.
-
Wash with Water: Wash the this compound with deionized water to remove any residual acid.
-
Dry the Solvent: Dry the purified this compound using an appropriate drying agent (e.g., anhydrous sodium sulfate).
-
Retest for Peroxides: After treatment, retest the solvent to confirm that the peroxide concentration is at a safe level (ideally 0 ppm) before use.
Method 2: Activated Alumina Column Chromatography
This physical method involves passing the solvent through a column packed with activated alumina, which adsorbs the peroxides.[4][9] This technique is effective for both water-soluble and water-insoluble solvents.[9]
Experimental Protocol:
-
Prepare the Column: Pack a chromatography column with basic or neutral activated alumina. A column containing 80-100 g of alumina is generally sufficient for purifying 100-400 mL of solvent.[11][12]
-
Elute the Solvent: Carefully pour the this compound onto the top of the column and allow it to percolate through the alumina under gravity.
-
Collect the Purified Solvent: Collect the eluate that passes through the column.
-
Retest for Peroxides: Test the collected solvent to ensure all peroxides have been removed.
-
Important Decontamination Step: The activated alumina retains the peroxides and must be deactivated before disposal.[9][12] To do this, flush the column with a dilute acidic solution of ferrous sulfate or potassium iodide.[9] This decontaminates the alumina, which can then be disposed of safely.
Method 3: Treatment with Sodium Metabisulfite
Washing with a sodium metabisulfite solution is another effective reductive method.[7][9]
Experimental Protocol:
-
Prepare the Solution: Create a fresh 5% (w/v) aqueous solution of sodium metabisulfite (Na₂S₂O₅).
-
Washing Procedure: In a separatory funnel, wash the this compound with the sodium metabisulfite solution. A volume ratio of 10:1 (solvent to solution) is recommended.[7]
-
Shake and Separate: Shake the mixture, venting frequently. Allow the layers to separate and discard the aqueous layer.
-
Dry and Retest: Dry the solvent with a suitable drying agent and retest for peroxides to confirm their removal.
Table 2: Comparison of Peroxide Removal Methods
| Method | Description | Advantages | Key Considerations |
| Ferrous Sulfate (FeSO₄) Wash | Chemical reduction of peroxides by shaking the solvent with an acidic FeSO₄ solution.[2][10] | Highly effective and a well-established method. | Requires subsequent washing and drying steps. The prepared solution is acidic. |
| Activated Alumina Column | Physical removal of peroxides by passing the solvent through a column of activated alumina.[4][9] | Effective for various solvents and can be very efficient. | Does not destroy peroxides; the alumina must be decontaminated after use.[4][9] May also remove inhibitors.[6] |
| Sodium Metabisulfite Wash | Chemical reduction by washing with an aqueous solution of sodium metabisulfite.[7][9] | Effective and relatively simple. | Can cause a temperature increase, so pressure buildup must be managed carefully, especially with volatile ethers.[7] |
Visualized Workflows and Logic
References
- 1. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 2. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 3. Peroxide Forming Solvents | Health and Safety Service | Loughborough University [lboro.ac.uk]
- 4. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 5. app.bmh.manchester.ac.uk [app.bmh.manchester.ac.uk]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. Management of Peroxide-Forming Organic Solvents [ehs.lbl.gov]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. The removal of peroxides from ether (Technical Report) | OSTI.GOV [osti.gov]
- 11. uwyo.edu [uwyo.edu]
- 12. otago.ac.nz [otago.ac.nz]
Technical Support Center: Troubleshooting Emulsions in Petroleum Ether-Aqueous Extractions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and breaking emulsions in petroleum ether-aqueous extractions.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion in the context of a liquid-liquid extraction?
An emulsion is a stable mixture of two immiscible liquids, such as this compound and water, where one liquid is dispersed in the other as microscopic or submicroscopic droplets.[1] This creates a cloudy or milky layer at the interface of the two solvents, making a clean separation of the layers difficult.
Q2: What causes emulsions to form during my extraction?
Emulsion formation is typically caused by several factors:
-
High-shear mixing: Vigorous shaking or stirring of the separatory funnel can disperse the liquids into fine droplets that are resistant to coalescence.[2]
-
Presence of emulsifying agents: Natural or synthetic surfactants in the sample, such as phospholipids, fatty acids, proteins, or detergents, can stabilize emulsions by reducing the interfacial tension between the two phases.[3][4]
-
High concentration of solutes: High concentrations of dissolved materials can increase the viscosity of the phases and hinder droplet coalescence.
-
Particulate matter: Fine solid particles can accumulate at the interface and physically prevent the droplets from merging.
Q3: How can I prevent emulsions from forming in the first place?
Prevention is often more effective than treatment.[5] Consider the following preventative strategies:
-
Gentle Mixing: Instead of vigorous shaking, gently swirl or rock the separatory funnel to increase the surface area for extraction without excessive agitation.[5]
-
Pre-treatment of the Sample: If your sample is known to contain emulsifying agents, consider pre-filtering or centrifuging it to remove particulate matter.
-
Solvent Choice: Ensure a significant density difference between the this compound and the aqueous phase.
-
Alternative Extraction Techniques: For samples that are highly prone to forming emulsions, consider methods like Supported Liquid Extraction (SLE) or Solid-Phase Extraction (SPE), which do not involve the direct, vigorous mixing of two immiscible liquids.[5]
Troubleshooting Guide for Emulsion Breaking
If an emulsion has already formed, a variety of physical and chemical methods can be employed to break it. The choice of method will depend on the stability of the emulsion and the nature of your sample.
Initial Steps
Problem: A persistent emulsion has formed between my this compound and aqueous layers. What should I do first?
Solution: Patience and Gentle Agitation
The simplest first step is to allow the separatory funnel to stand undisturbed for 15 to 60 minutes.[2] Some less stable emulsions will break on their own with time. Gentle swirling of the funnel or tapping the side of the glass can also help to encourage the droplets to coalesce.[4]
Chemical Interventions
Problem: I've waited, but the emulsion remains. What is the next step?
Solution: "Salting Out" with Brine
Adding a saturated solution of sodium chloride (brine) or solid salt to the separatory funnel increases the ionic strength of the aqueous layer.[5] This reduces the solubility of organic compounds in the aqueous phase and helps to force the separation of the two layers.[2]
Problem: "Salting out" didn't work. What are my other chemical options?
Solution: pH Adjustment
If the emulsion is stabilized by acidic or basic impurities, adjusting the pH of the aqueous layer can help to break it.[2] Adding a dilute acid (e.g., 1M HCl) or a dilute base (e.g., 1M NaOH) can neutralize these impurities, reducing their surfactant properties.[2] Be cautious, as changing the pH could affect the chemical stability of your target compound.[2]
Physical Interventions
Problem: Chemical methods are not effective or are incompatible with my sample. What physical methods can I use?
Solution 1: Centrifugation
Centrifugation is a highly effective method for breaking stubborn emulsions.[2][4] The applied centrifugal force accelerates the separation of the phases.[2]
Solution 2: Filtration
Passing the emulsified mixture through a physical medium can help to coalesce the dispersed droplets.[5] Common methods include using a plug of glass wool or a filter aid like Celite®.[2][5] Phase separation paper, which is highly silanized, can also be used to selectively allow either the organic or aqueous phase to pass through.[5]
Solution 3: Addition of a Different Organic Solvent
Adding a small amount of a different organic solvent can alter the properties of the organic phase and help to dissolve the emulsifying agents, leading to the breaking of the emulsion.[5]
Quantitative Data on Emulsion Breaking Techniques
The effectiveness of different emulsion-breaking techniques can vary depending on the specific sample and conditions. The following table summarizes available quantitative data to aid in method selection.
| Method | Time Required | Analyte Recovery | Required Equipment | Notes |
| Allowing to Stand | Slow (15-60 min)[2] | High (if successful) | Separatory Funnel | Ineffective for stable emulsions. |
| Salting Out (Brine) | Moderate | Generally high, but may decrease recovery of water-soluble analytes.[2] | Separatory Funnel, NaCl | A widely applicable and effective method. |
| pH Adjustment | Moderate to Fast[2] | Can be high, but analyte stability may be a concern.[2] | Separatory Funnel, Acid/Base | Effective for emulsions stabilized by acidic or basic impurities. |
| Centrifugation | Fast (5-15 min)[2] | Generally high. A study on metal extraction after emulsion breaking showed recoveries of 96-109%.[6] | Centrifuge, Centrifuge Tubes | Often the most effective method for persistent emulsions.[2][4] |
| Filtration | Moderate[2] | Potential for product loss due to adsorption onto the filter medium.[2] | Filtration apparatus, Glass Wool/Celite®/Phase Separation Paper | Useful for removing particulate matter that may be stabilizing the emulsion. |
Detailed Experimental Protocols
Protocol 1: Salting Out
-
Preparation: Prepare a saturated sodium chloride (NaCl) solution (brine) by dissolving solid NaCl in distilled water until no more salt will dissolve.
-
Addition: Carefully add the brine solution in small portions (e.g., 5-10 mL for a 250 mL separatory funnel) to the separatory funnel containing the emulsion.[2] Alternatively, add a small amount of solid NaCl.
-
Mixing: Gently swirl the funnel after each addition. Do not shake vigorously.
-
Separation: Allow the funnel to stand and observe for the formation of a distinct layer. Continue adding brine in portions until the emulsion breaks.
Protocol 2: Centrifugation
-
Transfer: Carefully transfer the entire contents of the separatory funnel, including the emulsion, into appropriately sized centrifuge tubes. Ensure the tubes are balanced.
-
Centrifuge: Place the tubes in a centrifuge and spin at a moderate speed (e.g., 3000-5000 rpm) for 5-15 minutes.[2]
-
Separation: After centrifugation, carefully remove the tubes. The mixture should be separated into distinct aqueous and organic layers, possibly with a solid pellet at the interface.[2]
-
Collection: Carefully decant or pipette the separated layers into clean, labeled flasks.[2]
Protocol 3: Filtration through Celite®
-
Funnel Preparation: Place a piece of filter paper in a Büchner funnel and wet it with the organic extraction solvent.
-
Celite® Pad: Prepare a slurry of Celite® in your organic solvent and pour it onto the filter paper to create a packed pad (approximately 1-2 cm thick).[2]
-
Vacuum: Gently apply a vacuum to settle the pad and remove excess solvent.
-
Filtration: Slowly pour the emulsified mixture onto the Celite® pad under a gentle vacuum. The Celite® should help to break the emulsion, allowing the distinct layers to pass through and be collected separately.
Visualizations
Caption: Troubleshooting workflow for breaking emulsions.
Caption: Principles of emulsion formation and breaking.
References
- 1. columbia.edu [columbia.edu]
- 2. benchchem.com [benchchem.com]
- 3. studylib.net [studylib.net]
- 4. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Comparison of extraction induced by emulsion breaking, ultrasonic extraction and wet digestion procedures for determination of metals in edible oil samples in Turkey using ICP-OES - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Petroleum Ether Solvent Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with petroleum ether solvent mixtures in chromatographic applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solvent strength variable?
A1: this compound is not a true ether but a complex mixture of volatile, non-polar aliphatic hydrocarbons, primarily pentanes and hexanes.[1][2] Its composition can vary between suppliers and even between batches, leading to inconsistencies in solvent strength and chromatographic performance.[1] This variability makes it crucial to optimize and standardize solvent systems for reproducible results.
Q2: How can I increase the solvent strength of a this compound mobile phase?
A2: To increase the polarity and elution strength of a this compound-based mobile phase in normal-phase chromatography, you need to add a more polar co-solvent.[2][3] Common choices include ethyl acetate, diethyl ether, and dichloromethane.[3][4] By gradually increasing the proportion of the polar solvent, you can effectively elute compounds that are more strongly retained on the polar stationary phase (e.g., silica gel).[2]
Q3: What is the ideal Retention Factor (Rf) to aim for in Thin-Layer Chromatography (TLC) when developing a method for flash chromatography?
A3: For effective separation in flash column chromatography, the target compound should ideally have an Rf value between 0.2 and 0.4 on the TLC plate.[5] An Rf in this range generally translates to a suitable number of column volumes (CV) for elution, ensuring good separation without excessive solvent consumption.[6] An optimal Rf of around 0.35 is often recommended.[7]
Q4: Can I substitute hexane for this compound in my protocol?
A4: In many applications, hexane can be used interchangeably with this compound, as they are both non-polar hydrocarbon solvents.[2] However, "hexanes" can also be a mixture of isomers, while pure n-hexane is a single compound.[2] this compound typically has a lower boiling point range than hexane, which can be advantageous for easier removal post-purification.[2] It's always best to perform a preliminary TLC comparison to ensure separation quality is maintained.
Q5: How do I calculate the solvent strength of my this compound mixture?
A5: The overall solvent strength of a mixture can be estimated by summing the product of the volume fraction of each solvent and its individual solvent strength parameter (ε°).[8]
Formula: ε°mixture = (Fraction A * ε°A) + (Fraction B * ε°B)[8]
For example, for a 9:1 this compound:ethyl acetate mixture: ε°mixture = (0.90 * ε°this compound) + (0.10 * ε°Ethyl Acetate)
You can use a table of solvent strength values to perform this calculation.[8]
Troubleshooting Guides
This section addresses common problems encountered during chromatographic separations using this compound mixtures.
Problem 1: Poor or No Separation of Spots on TLC Plate
| Possible Cause | Solution |
| Solvent system is not polar enough (all spots remain at the baseline, low Rf). | Increase the proportion of the polar co-solvent (e.g., ethyl acetate) in the this compound mixture. Try ratios like 8:2 or 7:3.[9] |
| Solvent system is too polar (all spots run to the solvent front, high Rf). | Decrease the proportion of the polar co-solvent. Try ratios like 95:5 or 98:2 this compound:polar solvent.[9] |
| Compounds have very similar polarities. | Try a different co-solvent to alter the selectivity of the mobile phase. For example, if you are using ethyl acetate, try diethyl ether or dichloromethane.[9] Consider using a different stationary phase if available. |
| Sample is overloaded on the TLC plate. | Dilute the sample solution and spot a smaller amount on the plate. Overloading can cause streaking and poor resolution.[9][10] |
Problem 2: Compound Streaking on the TLC Plate
| Possible Cause | Solution |
| Sample is too concentrated or overloaded. | Prepare a more dilute solution of your sample and apply less to the TLC plate.[9][10] |
| The compound is acidic or basic. | For acidic compounds, add a small amount (0.1-1%) of acetic or formic acid to the mobile phase. For basic compounds, add a small amount (0.1-1%) of triethylamine or a few drops of a 7N ammonia in methanol solution.[9][11] |
| Incomplete dissolution of the sample at the origin. | Ensure the spotting solvent is appropriate and fully evaporates before developing the plate. Spotting in a solvent that is too strong can cause issues.[12] |
| Compound is degrading on the silica gel plate. | Silica gel is slightly acidic and can cause decomposition of sensitive compounds.[13] Consider deactivating the silica or using an alternative stationary phase like alumina.[1] A 2D TLC can help diagnose instability.[13] |
Problem 3: Compound Won't Elute from the Flash Column
| Possible Cause | Solution |
| The solvent system is not polar enough. | The solvent system that provided a good Rf on TLC may not be strong enough for the column. Gradually increase the polarity of the mobile phase (gradient elution).[14] For example, start with 95:5 this compound:ethyl acetate and slowly increase to 90:10, 80:20, etc. |
| Compound has precipitated on the column. | This can happen if the sample is not fully soluble in the mobile phase. Pre-adsorbing the sample onto a small amount of silica gel before loading can help. |
| Compound has decomposed on the column. | Acid- or base-sensitive compounds may degrade on the stationary phase. Consider deactivating the silica gel by adding a small percentage of triethylamine or acetic acid to the eluent.[15] |
Problem 4: Inconsistent Results Between TLC and Flash Chromatography
| Possible Cause | Solution |
| Different stationary phase activity. | The silica gel on TLC plates may have different properties (particle size, binder) than the bulk silica in the column. Ensure you are using comparable materials. |
| TLC chamber was not saturated. | An unsaturated chamber can lead to higher Rf values than what will be observed in the column. Always use a filter paper wick to saturate the TLC chamber with solvent vapor for at least 15-20 minutes before developing the plate.[12][16] |
| Scaling up error. | The relationship between Rf and column volumes (CV = 1/Rf) is an approximation.[17] The flow rate in flash chromatography is much higher than the capillary action in TLC, which can affect the separation. Use the TLC result as a starting point and be prepared to adjust the solvent system during the column run. |
Data Presentation: Solvent Properties
The following tables provide quantitative data for common solvents used with this compound in normal-phase chromatography on silica gel.
Table 1: Eluotropic Series of Common Solvents on Silica Gel
This table lists solvents in order of increasing polarity and elution strength.
| Solvent | Elution Strength (ε°) on Silica[8] |
| Hexane / This compound | 0.01 |
| Toluene | 0.24 |
| Dichloromethane | 0.32 |
| Diethyl Ether | 0.40 |
| Ethyl Acetate | 0.43 |
| Acetone | 0.50 |
| Acetonitrile | 0.51 |
| Isopropanol | 0.60 |
| Ethanol | 0.65 |
| Methanol | 0.71 |
| Water | 1.00 |
Table 2: TLC Rf to Column Volume (CV) Conversion
This table helps in translating TLC results to a flash chromatography method. The optimal range for flash chromatography is highlighted.
| Rf Value | Column Volumes (CV = 1/Rf)[6][17] | Elution Behavior |
| 0.10 | 10.0 | Long run time, broad peaks |
| 0.15 | 6.7 | Good for difficult separations |
| 0.20 | 5.0 | Good separation |
| 0.25 | 4.0 | Optimal |
| 0.30 | 3.3 | Optimal |
| 0.35 | 2.9 | Good separation |
| 0.40 | 2.5 | May be too fast for complex mixtures |
| 0.50 | 2.0 | Risk of co-elution |
| > 0.60 | < 1.7 | Very fast elution, poor separation |
Experimental Protocols
Protocol 1: Optimizing a Solvent System using TLC
-
Preparation: Prepare stock solutions of your compound mixture in a volatile solvent (e.g., dichloromethane). Prepare several mobile phase mixtures with varying ratios of this compound and a polar co-solvent (e.g., 95:5, 9:1, 8:2 this compound:ethyl acetate).
-
Chamber Saturation: Pour one of the prepared solvent systems into a TLC developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside, leaning against the wall, to saturate the chamber with solvent vapors. Cover and let it equilibrate for 15-20 minutes.[12]
-
Spotting: Using a pencil, gently draw an origin line about 1 cm from the bottom of a TLC plate. Use a capillary tube to spot your sample solution onto the origin line, keeping the spots small (1-2 mm diameter).[12] Allow the solvent to fully evaporate between applications if multiple spots are needed for concentration.[10]
-
Development: Carefully place the spotted TLC plate into the saturated chamber, ensuring the origin line is above the solvent level. Cover the chamber and allow the solvent front to ascend the plate.[16]
-
Analysis: Remove the plate when the solvent front is about 1 cm from the top. Immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp or by using a chemical stain.
-
Optimization: Calculate the Rf values for your compound(s). Adjust the solvent ratio to achieve an Rf for the target compound between 0.2 and 0.4.[5] If separation is poor, try a different polar co-solvent.
Protocol 2: Packing and Running a Flash Column with a this compound System
-
Column Preparation: Select an appropriately sized column. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[15][18]
-
Slurry Packing: In a beaker, mix the required amount of silica gel with your initial, least polar mobile phase (e.g., 95:5 this compound:ethyl acetate) to form a pourable slurry.[19]
-
Packing: Clamp the column vertically. Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.[18] Open the stopcock to drain some solvent, allowing the silica to pack down. Add a protective layer of sand on top of the silica bed.[15]
-
Sample Loading: Dissolve your crude sample in a minimal amount of a low-polarity solvent. Carefully apply the sample to the top of the sand layer. Alternatively, for less soluble samples, pre-adsorb the sample onto a small amount of silica gel, and carefully add the dry powder to the top of the column.
-
Elution: Carefully add the mobile phase to the column. Apply gentle air pressure to begin the elution at a steady flow rate.
-
Fraction Collection: Collect the eluent in fractions. Monitor the separation by collecting small samples from the eluting fractions and analyzing them by TLC.
-
Gradient Elution (if necessary): If your compounds are not eluting, gradually increase the percentage of the polar co-solvent in your mobile phase to increase its elution strength.[14]
Visualizations
Caption: Workflow for optimizing a this compound solvent system.
Caption: Troubleshooting logic for common TLC separation issues.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. How Does this compound Affect Chromatography Resolution Compared With Hexane Or Heptane? [eureka.patsnap.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 5. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 6. All you need to know about using TLC data for flash method optimization | Buchi.com [buchi.com]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. biotage.com [biotage.com]
- 9. silicycle.com [silicycle.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. Chromatography [chem.rochester.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Chromatography [chem.rochester.edu]
- 16. merckmillipore.com [merckmillipore.com]
- 17. researchgate.net [researchgate.net]
- 18. quora.com [quora.com]
- 19. Prepare and Operate Flash Column Chromatography - Hawach [hawachhplccolumn.com]
Technical Support Center: Troubleshooting Low Compound Solubility in Petroleum Ether
This guide provides researchers, scientists, and drug development professionals with practical solutions and answers to frequently asked questions regarding low compound solubility in petroleum ether.
Frequently Asked Questions (FAQs)
Q1: Why is my compound not dissolving in this compound?
The most common reason for low solubility in this compound is a mismatch in polarity. This compound is a non-polar solvent composed of aliphatic hydrocarbons like pentane and hexane.[1][2][3] According to the fundamental principle of "like dissolves like," it effectively dissolves other non-polar compounds, such as oils, fats, and lipids.[1][4] If your compound possesses polar functional groups (e.g., hydroxyl [-OH], carboxyl [-COOH], or amine [-NH2]), it will have high polarity and, consequently, poor solubility in non-polar this compound.[4][5]
Q2: What are the primary factors that influence a compound's solubility in this compound?
Several factors govern solubility, but the most critical for this compound are:
-
Polarity of the Solute: This is the most significant factor. Non-polar compounds are readily soluble, while polar compounds are not.[4]
-
Temperature: For the majority of solid organic compounds, solubility increases as the temperature of the solvent increases.[4][6] This principle is the basis for recrystallization techniques.[7][8]
-
Molecular Size and Structure: Larger molecules may require more energy to dissolve and can sometimes be less soluble than smaller molecules of a similar structure.[4]
-
Crystal Lattice Energy: For crystalline solids, the energy holding the crystal together must be overcome by the solvent. Stronger crystal lattices can lead to lower solubility.
Q3: How can I increase the solubility of a sparingly soluble compound in this compound?
If your compound is fundamentally non-polar but still shows low solubility, you can try the following methods:
-
Heating: Gently warming the mixture can significantly increase the solubility of most solid compounds.[4][9] This should be done with caution due to the high flammability of this compound.[10] A water bath is a recommended heating method.
-
Agitation: Continuous stirring or sonication increases the interaction between the solute and solvent particles, which can accelerate the dissolution process.
-
Particle Size Reduction: Grinding the compound to a fine powder increases the surface area available for the solvent to act upon, which can improve the rate of dissolution.[9][11]
-
Using a Co-solvent System: This is a very effective technique where a small amount of a "good" solvent (one in which the compound is highly soluble) is added to the this compound. This slightly increases the overall polarity of the solvent system, enhancing solubility.
Q4: When should I use a co-solvent system with this compound?
A co-solvent system is ideal when your compound is nearly insoluble in pure this compound at room temperature but is too soluble in another solvent (like dichloromethane, ethyl acetate, or toluene), making recrystallization difficult. The goal is to create a solvent mixture where the compound is soluble when hot but insoluble when cold.[12][13]
Q5: My compound "oils out" instead of forming crystals when I cool the this compound solution. What does this mean and how can I fix it?
"Oiling out" occurs when a compound comes out of solution as a liquid instead of a solid because the temperature of the saturated solution is higher than the compound's melting point.[7] To fix this, you should re-heat the solution and add more this compound to lower the saturation temperature. Alternatively, using a lower-boiling point grade of this compound or a different solvent system may be necessary.[14]
Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing solubility issues with this compound.
Caption: A step-by-step troubleshooting workflow for low solubility.
Factors Influencing Solubility
The interplay between the compound, the solvent, and the experimental conditions dictates solubility.
Caption: Key factors that affect compound solubility in this compound.
Data Presentation: Solvent Properties
Choosing an appropriate co-solvent requires understanding its physical properties relative to this compound.
| Solvent | Boiling Point (°C) | Polarity | Density (g/mL) | Typical Use with this compound |
| This compound | 35-60 | Non-Polar | ~0.65 | Primary non-polar solvent or anti-solvent. |
| Hexane | ~69 | Non-Polar | ~0.66 | A common, slightly less volatile substitute.[15] |
| Dichloromethane | ~40 | Moderately Polar | ~1.33 | As the primary solvent; PE is added to induce precipitation. |
| Ethyl Acetate | ~77 | Polar | ~0.90 | As the primary solvent for moderately polar compounds. |
| Toluene | ~111 | Non-Polar (Aromatic) | ~0.87 | To dissolve compounds that require aromatic interactions.[13] |
| Acetone | ~56 | Polar | ~0.79 | As a polar co-solvent fully miscible with this compound. |
Experimental Protocols
Protocol 1: Standard Solubility Test
This protocol helps determine if a compound is soluble in this compound at room temperature.
Methodology:
-
Place approximately 25 mg of your solid compound into a small test tube.
-
Add 0.75 mL of this compound to the test tube in small portions (e.g., 0.25 mL at a time).
-
After each addition, shake the test tube vigorously for 30-60 seconds.
-
Observe the solution against a contrasting background. If the solid completely disappears and the solution is clear, the compound is considered soluble. If any solid remains, it is insoluble or sparingly soluble.[16]
Protocol 2: Recrystallization Using a Co-Solvent System (e.g., Dichloromethane/Petroleum Ether)
This protocol is used when a compound is too soluble in a solvent like dichloromethane (DCM) and insoluble in this compound.
Methodology:
-
Place the impure solid in an Erlenmeyer flask.
-
Add the minimum amount of hot dichloromethane required to just dissolve the solid.
-
While the solution is still hot, add this compound dropwise with swirling. This compound acts as an "antisolvent" here.[15]
-
Continue adding this compound until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Add one or two drops of hot dichloromethane to redissolve the precipitate and make the solution clear again.[13]
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this time.
-
Once at room temperature, you may place the flask in an ice-water bath to maximize crystal formation.[12]
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of cold this compound.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Page loading... [guidechem.com]
- 3. This compound, 61-76 °C - Junyuan Petroleum Group | Manufacturer of Pentanes, Hexanes, Heptanes and Sulfiding Agents [junyuanpetroleumgroup.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. scribd.com [scribd.com]
- 6. byjus.com [byjus.com]
- 7. rubingroup.org [rubingroup.org]
- 8. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 9. benchchem.com [benchchem.com]
- 10. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. quora.com [quora.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. echemi.com [echemi.com]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
managing the high volatility of petroleum ether in experiments
This guide provides researchers, scientists, and drug development professionals with essential information for safely and effectively managing the high volatility of petroleum ether in laboratory experiments.
Frequently Asked Questions (FAQs)
Safety & Handling
-
Q1: What are the primary hazards associated with the high volatility of this compound?
-
This compound is extremely flammable, and its vapors are heavier than air.[1][2] This means they can accumulate in low-lying areas and travel considerable distances to an ignition source, potentially causing a flashback.[1] The vapor-air mixtures can be explosive.[1][3] Additionally, there is a risk of fire or explosion from electrostatic discharges.[1][4] Health hazards include skin and eye irritation, and inhalation may cause drowsiness or dizziness.[1][5] It is also harmful to aquatic life.[1]
-
-
Q2: What immediate steps should be taken in case of a this compound spill?
-
Immediately remove all sources of ignition from the area.[1][6][7] Evacuate unnecessary personnel and ensure the area is well-ventilated.[1][7] Use non-sparking tools for cleanup.[1][7] For small spills, absorb the liquid with a non-combustible material like sand or vermiculite and place it in a suitable container for disposal.[7] For larger spills, contain the spill to prevent it from entering drains or watercourses.[3][7] Personal protective equipment, including solvent-resistant gloves and respiratory protection if vapor concentrations are high, is essential during cleanup.[1]
-
-
Q3: How can I minimize the risk of fire and explosion when working with this compound?
-
Always work in a well-ventilated area, such as a fume hood.[2][7] Keep this compound away from heat, open flames, sparks, and hot surfaces.[1][3][5] Ground and bond all containers and receiving equipment to prevent static discharge.[1][2][5] Use explosion-proof electrical, ventilating, and lighting equipment.[1][2] It is also crucial to use only non-sparking tools when handling this compound.[1][2]
-
-
Q4: What are the proper storage requirements for this compound?
Experimental Troubleshooting
-
Q5: My sample spots are disappearing from my TLC plate. Could this be due to this compound's volatility?
-
Yes, the high volatility of this compound can cause compounds to evaporate from the TLC plate, leading to the disappearance of spots.[9] This is particularly true for volatile analytes.
-
-
Q6: How can I prevent solvent loss when removing this compound from my sample?
-
When using a rotary evaporator, you can reduce the vacuum strength to minimize the loss of volatile compounds.[10] If your product is also volatile, consider alternative methods like distillation at atmospheric pressure with a distillation head.[10] For reactions at elevated temperatures, using a Vigreaux condenser or a sealed-tube apparatus can help prevent the loss of volatile reagents.[10]
-
-
Q7: I'm observing inconsistent retention times in my normal-phase chromatography. Could this compound be the cause?
-
In normal-phase chromatography, retention time variability can be a significant issue.[11] This is often due to the strong dependence of retention on the concentration of polar constituents, like water, in the mobile phase.[11] While this compound itself is non-polar, its composition can vary between batches, which may contribute to reproducibility issues.[12]
-
-
Q8: What is the best way to add this compound to a reaction or system to minimize vapor release?
-
Whenever possible, transfer this compound in a closed system. If adding to an open-top container, do so slowly to minimize turbulence, which can destabilize the vapor/air interface and increase solvent loss.[13] Adding cold solvent to a hot system should be avoided as it can cause the vapor blanket to collapse.[13]
-
Data Presentation
Table 1: Properties and Hazards of this compound
| Property/Hazard | Description |
| Synonyms | Ligroine, Benzine, Naphtha Petroleum[1] |
| Appearance | Colorless liquid with a gasoline-like odor[14] |
| Volatility | Highly volatile[14][15] |
| Flammability | Extremely flammable liquid and vapor[5] |
| Vapor Density | Vapors are heavier than air[1][2] |
| Explosion Hazard | Vapor/air mixtures may be explosive[1][3] |
| Primary Health Hazards | Skin and eye irritation, may cause drowsiness or dizziness, may be fatal if swallowed and enters airways[1][3] |
Table 2: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Recommended Equipment |
| Hand Protection | Solvent-resistant gloves (e.g., neoprene or rubber)[1][6] |
| Eye Protection | Tight-sealing safety goggles or face shield[4][8] |
| Skin and Body Protection | Protective clothing, long-sleeved clothing, chemical-resistant apron, antistatic boots[1][4][8] |
| Respiratory Protection | Use in a well-ventilated area. If vapor concentrations are high, a positive-pressure Self-Contained Breathing Apparatus (SCBA) may be required[1] |
Experimental Protocols
Protocol 1: Safe Removal of this compound using a Rotary Evaporator
This protocol outlines the steps for safely and efficiently removing this compound from a non-volatile sample using a rotary evaporator.
Objective: To remove this compound from a sample while minimizing solvent loss and ensuring safety.
Materials:
-
Round-bottom flask containing the sample dissolved in this compound
-
Rotary evaporator with a condenser and receiving flask
-
Vacuum pump
-
Heated water bath
-
Appropriate PPE (safety goggles, lab coat, solvent-resistant gloves)
Procedure:
-
Preparation:
-
Ensure the rotary evaporator is in a fume hood.
-
Fill the water bath to the appropriate level and set the temperature. A temperature slightly above the boiling point of the this compound fraction is generally sufficient.[16] Do not overheat, as this will increase the evaporation rate and potential for solvent loss.
-
Check that the condenser is connected to a cooling source (e.g., a recirculating chiller).
-
Ensure the receiving flask is securely attached and empty.
-
-
Sample Loading:
-
Securely attach the round-bottom flask containing your sample to the rotary evaporator. Use a bump trap to prevent the sample from being drawn into the condenser.
-
-
Rotation and Vacuum:
-
Begin rotating the flask at a moderate speed to increase the surface area of the liquid.
-
Gradually apply a vacuum. For highly volatile solvents like this compound, a strong vacuum may not be necessary and can lead to sample loss if the analyte is also volatile.[10] Adjust the vacuum to achieve a steady, controlled evaporation.
-
-
Evaporation:
-
Lower the rotating flask into the heated water bath.
-
Observe the condensation of the solvent on the condenser coils and its collection in the receiving flask.
-
Continue the process until all the solvent has been removed and only your sample remains in the flask.
-
-
Shutdown and Sample Recovery:
-
Stop the rotation and turn off the vacuum.
-
Vent the system slowly to avoid bumping the sample.
-
Raise the flask from the water bath.
-
Remove the flask containing your dried sample.
-
Properly dispose of the collected this compound in the receiving flask according to your institution's hazardous waste procedures.
-
Visualizations
Caption: A workflow for safely handling this compound in experiments.
Caption: A decision tree for troubleshooting this compound loss.
References
- 1. media.laballey.com [media.laballey.com]
- 2. carlroth.com [carlroth.com]
- 3. pdf.dutscher.com [pdf.dutscher.com]
- 4. columbuschemical.com [columbuschemical.com]
- 5. sds.mcmaster.ca [sds.mcmaster.ca]
- 6. lewisu.edu [lewisu.edu]
- 7. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 8. gustavus.edu [gustavus.edu]
- 9. silicycle.com [silicycle.com]
- 10. How To [chem.rochester.edu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. How Does this compound Affect Chromatography Resolution Compared With Hexane Or Heptane? [eureka.patsnap.com]
- 13. ecolink.com [ecolink.com]
- 14. laballey.com [laballey.com]
- 15. This compound | Fisher Scientific [fishersci.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Petroleum Ether for Chromatography
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the selection and use of the optimal petroleum ether boiling range for chromatographic applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in chromatography?
This compound is a non-polar solvent mixture of volatile aliphatic hydrocarbons, primarily pentane and hexane isomers, obtained from the fractional distillation of petroleum.[1] Despite its name, it is not a true ether as it lacks ether functional groups.[1] It is widely used in normal-phase chromatography as the non-polar component of the mobile phase to separate non-polar compounds.[2][3] Its low boiling point facilitates easy removal from the analyte after separation.[3]
Q2: What are the common boiling ranges of this compound available for laboratory use?
This compound is available in various boiling ranges. The choice of a specific range depends on the application's requirements for volatility and solvent strength. Commonly available fractions include:
Q3: How does the boiling range of this compound affect its properties in chromatography?
The boiling range is indicative of the hydrocarbon composition. Lower boiling point fractions are more volatile and consist of shorter-chain alkanes (like pentanes), while higher boiling point fractions are less volatile and contain longer-chain alkanes (like hexanes and heptanes).[3][5] This variation in composition can slightly alter the solvent strength (eluting power), which can be crucial for achieving optimal separation.[2]
Q4: Is this compound considered a polar or non-polar solvent?
This compound is a non-polar solvent.[6] Its constituent molecules are hydrocarbons with symmetrical electron distribution and no significant dipole moment.[6] Its polarity is very low, often cited as 0.01 on the polarity index.[7]
Q5: Can I substitute hexane or heptane with this compound?
While often used interchangeably with hexane for many applications, it's important to note that this compound is a mixture of hydrocarbons, whereas hexane and heptane are relatively pure compounds.[3] This compositional variability in this compound between different manufacturers and even batches can lead to issues with reproducibility in high-precision chromatographic methods like HPLC.[3][5] For most routine flash chromatography and recrystallizations, they can be interchangeable, but the different boiling points should be considered.[8]
Troubleshooting Guide
Problem 1: Poor separation of compounds (spots are too close together or merged on TLC).
-
Possible Cause: The polarity of the solvent system is not optimal.
-
Solution:
-
Adjust the ratio of the polar modifying solvent (e.g., ethyl acetate, diethyl ether) to this compound.[9]
-
If your compounds have very similar polarities, a gradient elution might be necessary for column chromatography, starting with a less polar solvent system and gradually increasing the polarity.[3]
-
Consider switching to a different boiling range of this compound, as the subtle difference in solvent strength might improve resolution.[2]
-
Problem 2: Compounds are running too high on the TLC plate (High Rf values).
-
Possible Cause: The mobile phase is too polar.
-
Solution:
-
Decrease the proportion of the polar solvent in your this compound mixture.[9]
-
Switch to a lower boiling range of this compound, which may have a slightly weaker solvent strength.
-
Problem 3: Compounds are not moving from the baseline on the TLC plate (Low Rf values).
-
Possible Cause: The mobile phase is not polar enough.
-
Solution:
-
Increase the proportion of the polar solvent in your this compound mixture.[9]
-
Select a higher boiling range of this compound, which might offer slightly higher solvent strength.
-
Problem 4: Inconsistent Rf values or retention times between experiments.
-
Possible Cause:
-
Solution:
-
For highly sensitive and reproducible separations, consider using a pure solvent like n-hexane or heptane instead of this compound.[3]
-
If using this compound, try to use the same batch for a series of related experiments.
-
Ensure that the chromatography chamber is well-saturated with the mobile phase vapor to minimize evaporation from the TLC plate.
-
Data and Protocols
Physical Properties of Common this compound Fractions
| Property | This compound (40-60 °C) | This compound (60-80 °C) | n-Hexane |
| Boiling Range | 40-60 °C[1] | 60-80 °C[5] | ~69 °C |
| Primary Constituents | Pentane & Hexane Isomers[1] | Hexane & Heptane Isomers[5] | n-Hexane |
| Density | ~0.65-0.67 g/mL[1] | ~0.6-0.8 g/mL[5] | ~0.66 g/mL |
| Polarity Index | ~0.01[7] | ~0.01 | ~0.1 |
Experimental Protocol: Selecting a Solvent System using Thin-Layer Chromatography (TLC)
-
Prepare a dilute solution of your sample mixture in a volatile solvent.
-
Spot the sample onto a TLC plate.
-
Prepare several developing chambers with different ratios of a polar solvent (e.g., ethyl acetate) and this compound (e.g., 9:1, 8:2, 7:3 this compound:ethyl acetate).
-
Develop the TLC plates in the prepared solvent systems.
-
Visualize the spots using a suitable method (e.g., UV light, staining).
-
Analyze the results: The optimal solvent system for column chromatography will typically provide an Rf value of around 0.2-0.4 for the compound of interest.[10]
Visualizations
Caption: Workflow for selecting the optimal this compound range.
Caption: Troubleshooting logic for poor chromatographic separation.
References
- 1. grokipedia.com [grokipedia.com]
- 2. This compound For TLC–Flash Method Transfer: Solvent Strength Windows And Reproducibility [eureka.patsnap.com]
- 3. How Does this compound Affect Chromatography Resolution Compared With Hexane Or Heptane? [eureka.patsnap.com]
- 4. This compound 40-60 | Sigma-Aldrich [sigmaaldrich.com]
- 5. GC-Petrolium Ether - Chromatography Forum [chromforum.org]
- 6. Page loading... [guidechem.com]
- 7. This compound, 61-76 °C - Junyuan Petroleum Group | Manufacturer of Pentanes, Hexanes, Heptanes and Sulfiding Agents [junyuanpetroleumgroup.com]
- 8. reddit.com [reddit.com]
- 9. silicycle.com [silicycle.com]
- 10. web.uvic.ca [web.uvic.ca]
variability between different suppliers of petroleum ether
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to help you navigate the challenges arising from the variability between different suppliers of petroleum ether. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the consistency and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so variable?
A1: this compound is not a true ether. It is a complex mixture of volatile, aliphatic hydrocarbons, primarily pentanes and hexanes, obtained from the fractional distillation of petroleum.[1][2] Its composition is inherently variable due to differences in crude oil sources and refining processes used by various suppliers.[3] This variability is reflected in key specifications such as boiling point range, purity, and the presence of impurities.[4][5]
Q2: How can variability in this compound affect my experiments?
A2: The variability in this compound can significantly impact experimental outcomes. Key areas of concern include:
-
Extraction Efficiency: The specific hydrocarbon composition and boiling point range influence the solvent's polarity and solvating power, which can lead to inconsistent yields in natural product extraction.[4][6][7]
-
Chromatography: Impurities or compositional differences can introduce ghost peaks, cause baseline drift, and affect the resolution of chromatographic separations (HPLC, GC).[8][9]
-
Purity of Isolated Compounds: Non-volatile residues or reactive impurities from the solvent can contaminate your final product, which is a critical issue in drug development and synthesis.[10][11]
-
Toxicity: The concentration of specific hydrocarbons, such as n-hexane and aromatic compounds, can vary, altering the toxicological profile of the solvent.[12][13]
Q3: What are the key differences between various grades of this compound (e.g., Technical vs. ACS)?
A3: Different grades of this compound are manufactured to varying levels of purity.
-
Technical Grade: This is a general-purpose grade suitable for applications like cleaning and industrial extractions where high purity is not critical. It may have a wider boiling range and higher levels of impurities.[14][15]
-
ACS (American Chemical Society) Reagent Grade: This grade meets or exceeds the purity standards set by the ACS. It is characterized by a narrow boiling point range and strict limits on impurities like residue after evaporation, acidity, and water content. This grade is recommended for analytical and research applications where consistency is crucial.[10][16][17]
-
Pharmaceutical (Pharma) Grade: This grade meets the standards of pharmacopeias (e.g., Ph. Eur.) and is intended for use in pharmaceutical manufacturing. It has very stringent purity requirements.
Q4: A new batch of this compound is giving me different results in my extraction. What should I do?
A4: When a new batch of solvent yields different results, it is likely due to compositional variability. First, consult the supplier's Certificate of Analysis (CoA) for both the old and new batches and compare the specifications. If significant differences are noted, or if a CoA is not available, consider performing in-house quality control tests as outlined in the Experimental Protocols section below. This will help you quantify the differences and decide on the next steps, such as purifying the solvent or sourcing it from a different supplier.
Q5: I am observing unexpected peaks in my chromatogram after switching this compound suppliers. How can I troubleshoot this?
A5: Unexpected peaks, often called "ghost peaks," are a common issue when solvent quality varies.[18]
-
Run a Blank Gradient: Inject a sample of only the new this compound (and any other mobile phase components) to see if the ghost peaks are present.
-
Check for Contamination: Ensure the issue is not from contaminated glassware, vials, or other parts of your chromatography system.[9]
-
Review the Supplier's Specifications: Look for information on non-volatile residue and purity. A higher residue level in the new batch could be the source of the peaks.
-
Purify the Solvent: If the solvent is the source of the peaks, you may need to distill it before use.
Data Presentation: Comparison of this compound Specifications
The tables below summarize typical specification ranges for different grades of this compound. Note that values can vary between suppliers and even between batches from the same supplier. Always refer to the supplier-specific Certificate of Analysis for exact values.
Table 1: Comparison of Technical Grade this compound Specifications
| Parameter | Typical Specification Range | Potential Impact of Variability |
| Boiling Range | 30-60°C, 40-60°C, 60-80°C, etc. (can be broad) | Affects evaporation rate and extraction selectivity for compounds with different volatilities.[15] |
| Assay (Hydrocarbon Fraction) | 30 - 60 wt% (can be loosely defined)[14] | Inconsistent solvent strength and polarity, leading to variable extraction yields. |
| Density @ 20°C | 0.63 - 0.75 g/mL[14][17] | Can affect phase separation in liquid-liquid extractions. |
| Non-Volatile Residue | ≤ 0.5% (can be relatively high)[15] | High potential for contamination of final products. |
| Water Content | ≤ 0.5%[15] | Can interfere with moisture-sensitive reactions or extractions. |
| Acidity | May not be specified | Acidic impurities can cause degradation of sensitive compounds. |
Table 2: Comparison of ACS Reagent Grade this compound Specifications
| Parameter | Typical Specification Range | Potential Impact of Variability |
| Boiling Range | 35-60°C (narrower, more controlled)[10] | More consistent evaporation and extraction performance. |
| Purity (Hydrocarbons) | ≥ 95% or ≥ 99%[10][17] | Higher purity leads to more reproducible results. |
| Color (APHA) | ≤ 10[10] | A higher value may indicate the presence of impurities. |
| Residue after Evaporation | ≤ 10 ppm (0.001%)[10][17] | Minimizes contamination of isolated compounds and reduces baseline noise in chromatography. |
| Water Content (H₂O) | ≤ 0.02%[10] | Suitable for most laboratory applications, including moisture-sensitive ones. |
| Acidity (as CH₃COOH) | To Pass Test (typically requires ~0.9 mL of 0.020 N NaOH to neutralize) | Ensures that the solvent will not degrade acid-sensitive compounds. |
Mandatory Visualization
Below are diagrams illustrating key workflows and logical relationships relevant to managing this compound variability.
References
- 1. zeptometrix.com [zeptometrix.com]
- 2. This compound Residual Odor In Products: Sensory Thresholds, Purge Methods And QA [eureka.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound Vs Hexane: Extraction Selectivity, Safety Profile And Residual Limits [eureka.patsnap.com]
- 5. This compound Nonvolatile Residue: Baseline Drift, Assay Bias And Cleaning Validation [eureka.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. How Does this compound Residual Impact ICH Q3C Compliance In Drug Substance Workups? [eureka.patsnap.com]
- 9. halocolumns.com [halocolumns.com]
- 10. laballey.com [laballey.com]
- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 12. appsearch.kyoto-kem.com [appsearch.kyoto-kem.com]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. alliancechemical.com [alliancechemical.com]
- 15. researchgate.net [researchgate.net]
- 16. alliancechemical.com [alliancechemical.com]
- 17. consolidated-chemical.com [consolidated-chemical.com]
- 18. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Drying Petroleum Ether for Synthesis
This guide provides detailed information and troubleshooting for the common laboratory task of drying petroleum ether. It is intended for researchers, scientists, and drug development professionals who require anhydrous solvents for sensitive reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to dry this compound before use in synthesis?
A1: this compound, a mixture of aliphatic hydrocarbons, can absorb moisture from the atmosphere. Even small amounts of water can interfere with or inhibit many common reactions, particularly those involving water-sensitive reagents like Grignard reagents, organolithiums, and certain catalysts. Using a dry solvent is critical for ensuring reaction success, achieving high yields, and preventing the formation of unwanted byproducts.
Q2: What are the most common methods for drying this compound?
A2: The most common methods involve treating the solvent with a solid desiccant to absorb water. The choice of desiccant depends on the required level of dryness and the nature of the subsequent reaction. Common drying agents include:
-
Anhydrous Salts: Magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), and calcium chloride (CaCl₂). These are suitable for general-purpose drying.[1][2]
-
Molecular Sieves (3Å or 4Å): These are highly efficient for achieving very low water content (anhydrous conditions).[3][4]
-
Reactive Metal/Metal Hydrides: Sodium metal (often with benzophenone indicator) and calcium hydride (CaH₂) are used for rigorous drying to produce an anhydrous solvent.[4][5]
Q3: Which drying agent is the best for my experiment?
A3: The best agent depends on your specific needs:
-
For general-purpose drying (e.g., before extraction or chromatography): Anhydrous magnesium sulfate is a good choice due to its high speed and capacity.[6][7]
-
For moisture-sensitive reactions requiring anhydrous solvent: Activated 3Å or 4Å molecular sieves are highly effective, safe, and easy to use.[3][4][8] They can achieve water levels below 10 ppm.[8]
-
For the most stringent anhydrous and oxygen-free requirements: Distillation from sodium metal with benzophenone indicator is a classic method. The deep blue or purple color of the benzophenone ketyl radical indicates that the solvent is dry and free of oxygen.[4] Calcium hydride is also very effective for hydrocarbons.[5]
Q4: How can I tell when the this compound is dry?
A4: The indication of dryness depends on the method used:
-
With Anhydrous Salts (e.g., MgSO₄): When you first add the desiccant to wet solvent, it will clump together at the bottom of the flask. Continue adding small portions and swirling. The solvent is considered dry when newly added desiccant particles no longer clump and swirl freely in the solvent, similar to a snow globe.[9]
-
With Molecular Sieves: This method does not provide a visual cue. The effectiveness is based on allowing sufficient contact time (several hours to overnight) with the activated sieves.[10] The final water content can be verified by Karl Fischer titration.[8]
-
With Sodium/Benzophenone: The solvent is dry when the solution maintains a persistent deep blue or purple color.[4] If the color disappears, it indicates the presence of water or oxygen, and more sodium or time is needed.
Q5: Are there any drying agents I should avoid for this compound?
A5: While many agents work, some are less suitable. Anhydrous sodium sulfate is a slow and relatively inefficient drying agent, especially for ethers and hydrocarbons, and is generally not recommended when a high degree of dryness is required.[6][11] Calcium chloride can form adducts with certain compounds, though it is generally acceptable for simple hydrocarbons.[12]
Q6: What safety precautions must I take when drying this compound?
A6: this compound is highly flammable and its vapors can form explosive mixtures with air.[13][14]
-
Ignition Sources: Always work in a well-ventilated fume hood, away from open flames, sparks, and hot surfaces.[15][16] Use explosion-proof equipment where necessary.[13]
-
Static Electricity: Ground all containers and equipment to prevent the buildup of static charge.[13][16]
-
Reactive Agents: When using sodium metal or calcium hydride, be aware that they react with water to produce flammable hydrogen gas.[17] Add these reagents carefully and in small portions to the solvent. Never add water to the desiccant.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or a face shield, flame-resistant lab coat, and gloves.[15]
Q7: How should I store dried this compound?
A7: Store dried this compound in a tightly sealed container to prevent reabsorption of atmospheric moisture.[15][18] For rigorously dried solvents, storage over activated molecular sieves is recommended to maintain anhydrous conditions.[1] The container should be stored in a cool, dry, well-ventilated area away from ignition sources.[18][19]
Data Presentation: Desiccant Efficiency
The following table summarizes the efficiency of various desiccants for drying a non-polar hydrocarbon solvent (Toluene), which serves as a good model for this compound. Data is adapted from a quantitative study on solvent drying.[8]
| Drying Agent | Contact Time | Final Water Content (ppm) |
| Initial (Undried) | - | ~225 |
| Calcium Chloride (CaCl₂) | 24 h | Data not available, generally used for pre-drying |
| Calcium Hydride (CaH₂) | 24 h | ~13 (after distillation) |
| Sodium/Benzophenone | Until color persists | ~34 (after distillation) |
| 3Å Molecular Sieves | 24 h | < 5 |
| Activated Silica Gel | Passed through column | < 5 |
| Activated Alumina | Passed through column | < 5 |
ppm = parts per million
Experimental Protocols
Protocol 1: General Purpose Drying with Anhydrous Magnesium Sulfate (MgSO₄)
This method is suitable for applications where trace amounts of water are acceptable.
-
Pour the this compound into a dry Erlenmeyer flask. The flask should be no more than two-thirds full to allow for safe swirling.
-
Add a small amount of anhydrous MgSO₄ powder (e.g., 1-2 grams per 100 mL of solvent) to the flask.
-
Swirl the flask. Observe the drying agent. If it clumps together at the bottom, water is still present.[7]
-
Continue to add small portions of MgSO₄ with swirling until some of the powder remains free-flowing and does not clump, resembling a snow globe when swirled.[9] This indicates that all the water has been absorbed.
-
Allow the mixture to stand for 15-20 minutes to ensure complete drying.[6]
-
Separate the dried solvent from the desiccant by either decanting (carefully pouring off) the liquid or by gravity filtration through a fluted filter paper into a clean, dry container.
Protocol 2: High-Efficiency Drying with Molecular Sieves
This method is ideal for preparing anhydrous solvent for moisture-sensitive reactions.
-
Activation: Activate 3Å or 4Å molecular sieves by heating them in a flask or porcelain dish in a ventilated oven at >300 °C for at least 3 hours.[4] Cool the sieves to room temperature in a desiccator under vacuum to prevent re-adsorption of water.
-
Place the freshly activated molecular sieves (approximately 10-20 g per 100 mL of solvent) into a dry flask.[8]
-
Add the this compound to the flask, ensuring the sieves are fully submerged.
-
Stopper the flask and let it stand for at least 24 hours.[4] Occasional swirling can improve efficiency.[10]
-
Carefully decant or cannulate the dry solvent into the reaction vessel as needed. Store the bulk solvent over the sieves to maintain dryness.
Protocol 3: Rigorous Drying via Distillation from Sodium/Benzophenone
This method produces an anhydrous and oxygen-free solvent and should only be performed by trained personnel with appropriate safety measures.
-
Pre-drying: Pre-dry the this compound by letting it stand over anhydrous calcium chloride or magnesium sulfate overnight, then filter.[20] This removes the bulk of the water and makes the final step safer.
-
Set up a distillation apparatus in a fume hood. All glassware must be oven- or flame-dried and assembled while hot under an inert atmosphere (e.g., nitrogen or argon).
-
Place the pre-dried this compound into the distillation flask.
-
Add a small amount of benzophenone (~0.1 g per 100 mL) and small pieces of sodium metal, cut into cubes or extruded as a wire.[8][17]
-
Gently heat the solvent to reflux. Initially, the solution may be colorless or yellow.
-
Continue refluxing until the solution turns a deep blue or purple color. This indicates that all water and oxygen have been consumed.[4]
-
Once the color is stable, the solvent can be distilled directly into a dry receiving flask for immediate use or storage.
Mandatory Visualization
The following diagram illustrates the decision-making process for selecting an appropriate method for drying this compound based on experimental requirements.
Caption: Workflow for selecting a this compound drying method.
References
- 1. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 2. Drying Agents - Removing water from organic solvents [dhanlaldelloyd.tripod.com]
- 3. 利用できないコンテンツ [sigmaaldrich.com]
- 4. moodle2.units.it [moodle2.units.it]
- 5. Drying solvents and Drying agents [delloyd.50megs.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. redriver.team [redriver.team]
- 11. chem.tamu.edu [chem.tamu.edu]
- 12. chem.ucalgary.ca [chem.ucalgary.ca]
- 13. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 14. carlroth.com [carlroth.com]
- 15. gustavus.edu [gustavus.edu]
- 16. oxfordlabchem.com [oxfordlabchem.com]
- 17. Drying solvents with sodium wire [delloyd.50megs.com]
- 18. greenfield.com [greenfield.com]
- 19. fishersci.com [fishersci.com]
- 20. Sciencemadness Discussion Board - Ether drying, amount of Na needed? - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Purification of Technical Grade Petroleum Ether for Analysis
Welcome to the Technical Support Center for the purification of technical grade petroleum ether. This guide is designed for researchers, scientists, and drug development professionals who require high-purity this compound for sensitive analytical applications. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in technical grade this compound that can interfere with my analysis?
A1: Technical grade this compound is a mixture of aliphatic hydrocarbons and can contain several impurities that may compromise analytical results. These include:
-
Unsaturated Hydrocarbons (Alkenes): These can react with reagents and affect the stability of your samples.
-
Aromatic Compounds (e.g., Benzene, Toluene): These are often strong UV absorbers and can interfere with spectroscopic analysis.[1]
-
Sulfur-Containing Compounds: These can poison catalysts and interfere with certain detectors.[2][3]
-
Peroxides: Formed by autoxidation upon exposure to air and light, peroxides can be highly reactive and explosive, posing a significant safety hazard.[4][5][6]
-
Acidic and Alkaline Impurities: These can alter the pH of your extractions and affect the stability of acid- or base-sensitive compounds.[1]
-
Non-Volatile Residues: These can contaminate your sample upon evaporation of the solvent.[7][8]
-
Water: Can interfere with moisture-sensitive reactions and chromatographic separations.[7][9]
Q2: I'm observing a non-UV active impurity in my fractions after chromatography that stains pink with vanillin. What could it be and how can I remove it?
A2: This is a common issue reported by researchers.[8] The impurity is likely a non-volatile, non-aromatic compound, possibly an antioxidant or a residue from the manufacturing process. Since it is not removed by recrystallization or high vacuum, it suggests it has a similar polarity to your compound of interest.[8] A potential solution is to pre-treat the this compound by distillation or by passing it through a column of activated silica gel or alumina before use.
Q3: My this compound tests positive for peroxides. What are the risks and how can I safely remove them?
A3: Peroxides are a significant safety hazard as they can explode upon heating, friction, or shock, especially during distillation or evaporation where they can become concentrated.[5][6] It is crucial to test for and remove peroxides before using the solvent. Several methods are available for peroxide removal, including treatment with activated alumina, indicating molecular sieves, or a ferrous sulfate solution.[4][5]
Q4: How can I effectively dry this compound?
A4: Water in this compound can be detrimental to many applications. Effective drying can be achieved using various desiccants. Commonly used drying agents include anhydrous sodium sulfate, calcium chloride, and phosphorus pentoxide.[1][9] For extremely dry solvent, distillation from a suitable drying agent like sodium metal can be employed, though this requires extreme caution.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks in GC or HPLC chromatogram | Presence of aromatic or other volatile impurities. | Purify the this compound by washing with concentrated sulfuric acid followed by neutralization and distillation.[1] Alternatively, pass the solvent through a column of activated silica gel or alumina. |
| High background in UV-Vis spectroscopy | Aromatic hydrocarbon contamination. | Treat the this compound with concentrated sulfuric acid or use a solvent extraction method to remove aromatics.[1][10][11] |
| Inconsistent reaction yields or side product formation | Presence of peroxides or other reactive impurities. | Test for and remove peroxides using one of the recommended methods (activated alumina, molecular sieves, or ferrous sulfate).[4][5] |
| Emulsion formation during liquid-liquid extraction | Presence of surfactants or fine particulates. Gentle swirling instead of vigorous shaking can prevent emulsion formation. | To break an emulsion, try adding a saturated brine solution, filtering through glass wool, or centrifugation.[12] |
| Positive peroxide test after purification | The chosen purification method may not be effective for all types of peroxides (e.g., dialkyl peroxides).[4] | Try an alternative peroxide removal method. For instance, if alumina treatment fails, attempt the ferrous sulfate wash. |
| Solvent appears cloudy or contains particulate matter | Contamination or degradation of the solvent. | Filter the this compound through a fine-pored filter paper or membrane before use. |
Quantitative Data Summary
Table 1: Typical Impurity Levels in this compound Grades
| Impurity | Technical Grade | ACS Reagent Grade |
| Residue after Evaporation | <0.5%[7] | ≤0.001% |
| Water Content | <0.5%[7] | <0.02% (High Purity Grade)[13] |
| Acidity | Max 0.05 meq/100 g[7] | Passes Test |
| Sulfur Compounds | Variable | ≤0.005% (as S)[14] |
| Aromatic Compounds | Variable | ≤0.01% Benzene (GC)[14] |
| Peroxides | Can be high | Should be tested before use |
Table 2: Reagent Concentrations for Purification Protocols
| Purification Step | Reagent | Concentration/Amount | Reference |
| Removal of Aromatics | Concentrated Sulfuric Acid | 98% | [1] |
| Neutralization | Sodium Carbonate Solution | 10% (w/v) | - |
| Peroxide Removal | Ferrous Sulfate Solution | 60 g FeSO₄·7H₂O in 110 mL water with 6 mL conc. H₂SO₄ | [5][6] |
| Peroxide Removal | Activated Alumina | 80 g for 100-400 mL of solvent | [4] |
| Peroxide Removal | Indicating Molecular Sieves | 5 g per 100 mL of solvent | [4] |
Experimental Protocols
Protocol 1: General Purification of Technical Grade this compound (Removal of Aromatics, Unsaturated Compounds, and Acidic Impurities)
-
Safety Precautions: This procedure involves the use of concentrated sulfuric acid and should be performed in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
Acid Wash: Place 500 mL of technical grade this compound in a 1 L separatory funnel. Add 50 mL of concentrated sulfuric acid (98%).
-
Extraction: Stopper the funnel and shake gently for 2 minutes, periodically venting the pressure. Allow the layers to separate. The bottom sulfuric acid layer will be colored yellow to brown due to the reaction with aromatic and unsaturated compounds.
-
Separation: Carefully drain and discard the lower acid layer.
-
Repeat Acid Wash: Repeat the acid wash with fresh portions of concentrated sulfuric acid until the acid layer remains colorless or only faintly yellow.
-
Water Wash: Wash the this compound with 100 mL portions of deionized water to remove residual acid. Check the pH of the aqueous layer after each wash until it is neutral.
-
Neutralization: Wash the this compound with 100 mL of a 10% (w/v) sodium carbonate solution to neutralize any remaining traces of acid.
-
Final Water Wash: Wash again with 100 mL of deionized water.
-
Drying: Transfer the washed this compound to a clean, dry flask and add a suitable drying agent, such as anhydrous sodium sulfate. Swirl occasionally for at least 30 minutes.
-
Distillation: For the highest purity, decant the dried this compound into a distillation apparatus and distill it, collecting the fraction within the desired boiling range (e.g., 40-60 °C).
Protocol 2: Removal of Peroxides from this compound
Method A: Activated Alumina Column
-
Column Preparation: Pack a chromatography column (e.g., 2 cm x 30 cm) with 80 g of basic activated alumina.[4]
-
Elution: Slowly pass the peroxide-containing this compound through the column.[4]
-
Testing: Collect the eluate and test for the presence of peroxides using peroxide test strips or the potassium iodide method. If the test is positive, the alumina may be saturated; repack the column with fresh alumina.
-
Alumina Deactivation: Before disposal, the used alumina should be treated with a dilute acidic solution of ferrous sulfate to safely decompose any adsorbed peroxides.[4]
Method B: Ferrous Sulfate Wash
-
Reagent Preparation: Prepare a ferrous sulfate solution by dissolving 60 g of ferrous sulfate heptahydrate in 110 mL of water and carefully adding 6 mL of concentrated sulfuric acid.[5][6]
-
Extraction: In a separatory funnel, shake 1 L of the peroxide-containing this compound with 50-100 mL of the ferrous sulfate solution for a few minutes.[5]
-
Separation: Allow the layers to separate and discard the aqueous layer.
-
Washing and Drying: Wash the this compound with deionized water, then dry it over anhydrous sodium sulfate.
Visualizations
Caption: General workflow for the purification of technical grade this compound.
Caption: Troubleshooting decision tree for purified this compound.
References
- 1. What is this compound ?_Chemicalbook [chemicalbook.com]
- 2. US20100264067A1 - Method for removing impurities from hydrocarbon oils - Google Patents [patents.google.com]
- 3. mirshinegroup.com [mirshinegroup.com]
- 4. uwyo.edu [uwyo.edu]
- 5. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 6. otago.ac.nz [otago.ac.nz]
- 7. alliancechemical.com [alliancechemical.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Solvent extraction of aromatic components from petroleum derived fuels: a perspective review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. US20040182750A1 - Process for extraction of aromatics from petroleum streams - Google Patents [patents.google.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. laballey.com [laballey.com]
- 14. 石油醚 puriss. p.a., ACS reagent, reag. ISO, low boiling point hydrogen treated naphtha, bp≥ 90% 40-60 °C (≥ 90%) | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Unexpected Side Reactions Caused by Petroleum Ether Impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve unexpected side reactions caused by impurities in petroleum ether.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound that can cause side reactions?
A1: Technical grade this compound is a mixture of aliphatic hydrocarbons and can contain several impurities that may interfere with chemical reactions. The most common reactive impurities include:
-
Unsaturated Hydrocarbons (Alkenes): These can react with various reagents, especially in reactions involving electrophilic addition or catalysis.
-
Aromatic Hydrocarbons: Compounds like benzene and toluene can be present and may react under certain conditions, such as Friedel-Crafts reactions, or affect the polarity of the solvent.
-
Peroxides: Ethers and other susceptible compounds can form explosive peroxides over time when exposed to air and light.[1] These peroxides are strong oxidizing agents and can initiate unwanted side reactions.
-
Sulfur Compounds: These can poison catalysts, particularly those containing precious metals like palladium and platinum.
-
Acidic and Basic Impurities: Residual acids or bases from the refining process can alter the pH of a reaction mixture, leading to unexpected catalysis or decomposition of sensitive reagents and products.
Q2: How can I test for the presence of common impurities in my this compound?
A2: Several qualitative and quantitative tests can be performed to detect common impurities:
-
Peroxides: Commercial test strips are available for a semi-quantitative estimation of peroxide levels.[2] A common qualitative test involves the oxidation of iodide to iodine, which results in a yellow to brown color.[3]
-
Unsaturated Hydrocarbons (Alkenes): The bromine test is a simple and effective method. The disappearance of the reddish-brown color of a bromine solution when added to the solvent indicates the presence of unsaturated compounds.[4]
-
Aromatic Hydrocarbons: Gas chromatography-mass spectrometry (GC-MS) is the most reliable method for identifying and quantifying aromatic impurities.[5]
-
Non-Volatile Residue: Evaporating a known volume of the solvent and weighing the residue can determine the amount of non-volatile impurities.
Q3: Can impurities in this compound affect my chromatography results?
A3: Yes, impurities can significantly impact chromatographic separations. Non-polar impurities can co-elute with non-polar analytes in normal-phase chromatography, leading to contaminated fractions.[6] Polar impurities can affect the activity of the stationary phase (e.g., silica gel or alumina), leading to changes in retention times and poor separation.
Q4: How can I purify this compound in the lab to remove common impurities?
A4: Simple purification methods can be employed to remove common impurities:
-
Washing: Washing with concentrated sulfuric acid can remove unsaturated hydrocarbons and some aromatic compounds. Subsequent washes with a base (like sodium bicarbonate) and then water will neutralize any remaining acid.
-
Distillation: Simple distillation can remove non-volatile impurities.
-
Adsorption: Passing the solvent through a column of activated alumina or silica gel can remove polar impurities, including peroxides and some sulfur compounds.[7]
Troubleshooting Guides
This section provides troubleshooting for specific issues you might encounter during your experiments.
Issue 1: Unexpected Color Change in the Reaction Mixture
Q: My reaction mixture turned yellow/brown unexpectedly after adding this compound. What could be the cause?
A: An unexpected color change upon the addition of this compound often points to the presence of reactive impurities. Here’s a troubleshooting workflow:
Troubleshooting Workflow for Unexpected Color Change
Caption: Troubleshooting workflow for unexpected color changes.
-
Potential Cause 1: Peroxides. Peroxides are oxidizing agents and can react with sensitive functional groups in your starting materials or products, leading to colored byproducts.
-
Potential Cause 2: Unsaturated Hydrocarbons. Alkenes can react with certain reagents, especially under acidic conditions or in the presence of transition metals, to form colored polymeric or degradation products.
Issue 2: Low Yield or Incomplete Reaction
Q: My reaction is sluggish or gives a low yield when I use this compound as a solvent or for work-up. Why might this be happening?
A: Impurities in this compound can interfere with your reaction, leading to reduced yields.
| Impurity | Potential Side Reaction Leading to Low Yield | Troubleshooting Steps |
| Alkenes (Unsaturated Hydrocarbons) | Catalyst Poisoning: In catalytic hydrogenations, alkenes in the solvent can compete for active sites on the catalyst, slowing down or inhibiting the desired reaction.[8] Reaction with Reagents: Alkenes can react with organometallic reagents (e.g., organolithiums), quenching them and reducing the effective concentration. | 1. Use a higher grade of this compound. 2. Purify the solvent by washing with a solution of potassium permanganate in dilute sulfuric acid, followed by washing with water, drying, and distillation. |
| Aromatic Hydrocarbons | Altered Polarity: The presence of aromatic compounds increases the polarity of the solvent, which can affect the solubility of reagents and intermediates, potentially slowing down the reaction. | 1. Use a this compound grade with low aromatic content. 2. Purify by washing with concentrated sulfuric acid. |
| Sulfur Compounds | Catalyst Poisoning: Sulfur-containing impurities can irreversibly bind to and deactivate precious metal catalysts (e.g., Pd, Pt, Rh), leading to incomplete reactions. | 1. Use a desulfurized grade of this compound. 2. Purify by treating with a desulfurizing agent. |
Issue 3: Difficulty with Product Isolation and Purification
Q: I'm observing an unknown impurity in my final product after using this compound for extraction or crystallization. What could be the source?
A: Non-volatile impurities in the this compound can co-crystallize with your product or remain after solvent evaporation.
Experimental Workflow for Identifying Contamination Source
References
- 1. benchchem.com [benchchem.com]
- 2. How To [chem.rochester.edu]
- 3. scientificupdate.com [scientificupdate.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. CN102531818A - Preparation method of 30-60 DEG C this compound of chromatographic grade organic solvent - Google Patents [patents.google.com]
- 8. scs.illinois.edu [scs.illinois.edu]
Validation & Comparative
A Head-to-Head Battle of Solvents: Petroleum Ether vs. Hexane for Natural Product Extraction
In the realm of natural product chemistry, the choice of solvent is a critical parameter that significantly influences the efficiency, selectivity, and overall success of the extraction process. Among the nonpolar solvents, petroleum ether and hexane have long been workhorses for the isolation of lipophilic compounds. This guide provides a comprehensive, data-driven comparison of these two solvents to aid researchers, scientists, and drug development professionals in making informed decisions for their extraction protocols.
At a Glance: Key Differences and Physicochemical Properties
This compound is not a true ether but a complex mixture of aliphatic hydrocarbons, primarily pentanes and hexanes, with a boiling range that varies depending on the fraction (e.g., 40-60°C or 60-80°C).[1][2] In contrast, commercial hexane is predominantly composed of n-hexane and its isomers.[2] This fundamental difference in composition underlies their distinct behaviors in extraction.
| Property | This compound | n-Hexane | References |
| Composition | Mixture of aliphatic hydrocarbons (mainly pentanes and hexanes) | Primarily n-hexane and its isomers | [2][3] |
| Boiling Point | Typically a range (e.g., 30-60°C) | ~69°C | [3] |
| Polarity | Non-polar | Non-polar | [3] |
| Density | ~0.640 g/cm³ | ~0.655 g/cm³ | |
| Flash Point | < -17°C | ~ -22°C | |
| CAS Number | 8032-32-4 | 110-54-3 | [4] |
Performance in Natural Product Extraction: A Data-Driven Comparison
The choice between this compound and hexane often hinges on the specific natural product being targeted and the desired outcome of the extraction.
Extraction Yield
Numerous studies have compared the extraction yields of this compound and hexane for various plant materials. The results often vary depending on the specific plant matrix and the subtle differences in solvent polarity and composition.
| Plant Material | Extraction Method | This compound Yield (%) | Hexane Yield (%) | Reference |
| Moringa oleifera seeds (Northern) | Soxhlet | 49.38 | 44.94 | [5] |
| Moringa oleifera seeds (Southern) | Soxhlet | 37.57 | 34.71 | [5] |
| Salicornia brachiata seeds | Soxhlet | 10.50 | 22.40 | [5] |
| Brassica juncea (PDZ1 variety) | Soxhlet | 37.01 | - | [6] |
| Pumpkin (Cucurbita maxima) seed | Soxhlet | Higher than hexane | Lower than this compound | |
| Mango (Mangifera pajang) seed fat | Soxhlet | Lower than hexane | 7.67 |
From the data, it is evident that neither solvent is universally superior. For instance, this compound showed a higher yield for Moringa oleifera seeds, while hexane was more effective for Salicornia brachiata seeds.[5]
Selectivity and Phytochemical Profile
The composition of the solvent can influence the profile of extracted compounds. This compound, being a mixture, may extract a broader range of non-polar compounds, whereas the more defined nature of hexane can offer greater selectivity for specific lipophilic substances.[3]
A study on Trigonella foenum-graecum (fenugreek) seeds highlighted this difference in selectivity. GC-MS analysis revealed that the this compound extract of seeds from Sudan was rich in O-cymene (27.69%) and Gamma-Terpinene (23.92%), while the n-hexane extract contained oleic acid (9.09%) and butylphosphonic acid, di(4-octyl) ester (8.72%) as major components.[1][7] For seeds from Saudi Arabia, the this compound extract was abundant in D-Limonene (36.46%) and Gamma-sitosterol (10.95%), whereas the n-hexane extract was dominated by 9-octadecanamide, (Z)- (17.14%) and stearic acid (13.51%).[1][7]
Experimental Protocols: Soxhlet Extraction
Soxhlet extraction is a widely used method for the continuous extraction of natural products.[8][9] Below are detailed protocols for using both this compound and hexane.
General Soxhlet Extraction Workflow
Caption: General workflow for Soxhlet extraction of natural products.
Protocol 1: Extraction with this compound
Objective: To extract lipophilic compounds from dried plant material using this compound.
Materials:
-
Dried and powdered plant material
-
This compound (boiling range 60-80°C)
-
Soxhlet apparatus (round-bottom flask, extractor, condenser)
-
Heating mantle
-
Cellulose thimble
-
Rotary evaporator
Methodology:
-
Accurately weigh approximately 10-20 g of the dried, powdered plant material and place it in a cellulose thimble.
-
Place the thimble inside the Soxhlet extractor.
-
Fill a round-bottom flask with this compound to about two-thirds of its volume.
-
Assemble the Soxhlet apparatus and place it on a heating mantle.
-
Heat the this compound to its boiling point. The solvent will vaporize, condense, and drip into the thimble, extracting the desired compounds.
-
Continue the extraction for 6-8 hours, or until the solvent in the siphon arm runs clear.
-
After extraction, allow the apparatus to cool.
-
Remove the round-bottom flask and concentrate the extract using a rotary evaporator to remove the this compound.
-
The resulting crude extract can be further purified and analyzed.
Protocol 2: Extraction with Hexane
Objective: To extract non-polar compounds from dried plant material using hexane.
Materials:
-
Dried and powdered plant material
-
n-Hexane
-
Soxhlet apparatus
-
Heating mantle
-
Cellulose thimble
-
Rotary evaporator
Methodology:
-
Follow steps 1 and 2 from the this compound protocol.
-
Fill a round-bottom flask with n-hexane to approximately two-thirds of its volume.
-
Assemble the Soxhlet apparatus and heat the flask using a heating mantle.
-
Allow the extraction to proceed for 6-8 hours. The continuous cycling of the solvent ensures efficient extraction.
-
Once the extraction is complete, turn off the heat and let the apparatus cool down.
-
Dismantle the setup and concentrate the hexane extract using a rotary evaporator.
-
The obtained extract is then ready for subsequent analysis and purification steps.
Logical Relationship of Solvent Properties and Extraction Outcome
Caption: Influence of solvent composition on extraction outcomes.
Safety and Regulatory Considerations
Both this compound and hexane are flammable and pose health risks. Proper handling in a well-ventilated fume hood and the use of personal protective equipment are mandatory.
| Hazard | This compound | n-Hexane | References |
| Flammability | Highly flammable | Highly flammable | [10] |
| Toxicity | Can cause dizziness, drowsiness, and central nervous system depression upon inhalation. | Neurotoxic with prolonged exposure. Suspected of damaging fertility or the unborn child. | [10][11] |
| OSHA PEL (8-hr TWA) | Varies depending on composition (e.g., 1000 ppm for some mixtures) | 500 ppm | [10][11][12] |
| ACGIH TLV (8-hr TWA) | Varies | 50 ppm | [11][12] |
PEL: Permissible Exposure Limit; TLV: Threshold Limit Value; TWA: Time-Weighted Average
Cost and Environmental Impact
This compound generally has a cost advantage over pure n-hexane, making it an attractive option for large-scale extractions where high purity is not the primary concern.[13] Both solvents are derived from petroleum and are not considered environmentally friendly. Solvent recovery and recycling are crucial to minimize both economic costs and environmental footprint.[13]
Conclusion: Making the Right Choice
The selection between this compound and hexane is not a one-size-fits-all decision.
-
Choose this compound for:
-
General-purpose extraction of a broad range of non-polar compounds.
-
When a lower-cost solvent is a priority for large-scale extractions.
-
Applications where a defined solvent composition is not critical.
-
-
Choose Hexane for:
-
More selective extraction of specific lipophilic compounds.
-
When a well-defined solvent with a specific boiling point is required for better process control and reproducibility.
-
Applications where the potential for co-extraction of a wider range of compounds by this compound is a concern.
-
Ultimately, the optimal solvent choice will depend on the specific research goals, the nature of the target compounds, and the available resources. Preliminary small-scale comparative extractions are often recommended to determine the most suitable solvent for a particular application.
References
- 1. ajbs.scione.com [ajbs.scione.com]
- 2. experimental chemistry - What is the difference between hexanes and this compound - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. This compound Vs Hexane: Extraction Selectivity, Safety Profile And Residual Limits [eureka.patsnap.com]
- 4. laballey.com [laballey.com]
- 5. researchgate.net [researchgate.net]
- 6. phytojournal.com [phytojournal.com]
- 7. GC/MS Analysis of Chemical Compounds Soluble in n-Hexane and this compound From Trigonella foenum-graecum Seeds [ajbs.scione.com]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. nj.gov [nj.gov]
- 13. How Does this compound Affect Chromatography Resolution Compared With Hexane Or Heptane? [eureka.patsnap.com]
Green Solvents in Chromatography: A Comparative Guide to Replacing Petroleum Ether
For researchers, scientists, and drug development professionals seeking safer, more sustainable laboratory practices, the replacement of hazardous solvents like petroleum ether in chromatography is a critical step. This guide provides a comprehensive comparison of promising green solvent alternatives, focusing on their performance, safety, and environmental impact, supported by experimental data and detailed protocols.
This compound, a volatile and flammable mixture of hydrocarbons, has long been a staple in chromatographic separations due to its low cost and effective elution properties for nonpolar compounds. However, growing concerns over its neurotoxicity, environmental persistence, and contribution to volatile organic compound (VOC) emissions have spurred the search for greener alternatives. This guide evaluates the performance of 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), and isoparaffinic fluids as viable replacements for this compound in normal-phase flash chromatography.
Executive Summary of Alternatives
The ideal green solvent should not only match or exceed the chromatographic performance of its hazardous counterpart but also offer a superior safety and environmental profile. The alternatives explored in this guide—2-MeTHF, CPME, and Isopar G (as a representative isoparaffinic fluid)—have been selected based on their bio-based origins (in the case of 2-MeTHF and potentially CPME), reduced toxicity, and favorable physical properties for chromatographic applications.
A comparative overview of the key physicochemical and safety properties of these solvents alongside this compound is presented in Table 1.
Table 1: Comparison of Physicochemical and Safety Properties of this compound and Green Alternatives
| Property | This compound (40-60 °C) | 2-Methyltetrahydrofuran (2-MeTHF) | Cyclopentyl Methyl Ether (CPME) | Isopar™ G |
| Source | Fossil-based | Primarily bio-based | Petrochemical or potentially bio-based | Fossil-based (synthetic) |
| Boiling Point (°C) | 40 - 60[1] | 80.2[2] | 106[3] | 160 - 176[4] |
| Flash Point (°C) | < -18[5] | -11[6] | -1[3][7] | 41[4] |
| Density (g/mL at 20°C) | ~0.64 (variable) | 0.854[2] | 0.86[3] | 0.75 |
| Solubility in Water | Immiscible | 14 g/100 g (inversely soluble)[2] | 1.1 g/100 g[3] | Negligible[8] |
| Key Hazards | Highly flammable, aspiration toxicity, potential mutagen and carcinogen, neurotoxin[9] | Highly flammable, harmful if swallowed, causes serious eye damage[10][11] | Highly flammable, harmful if swallowed, causes skin and eye irritation[12][13] | Combustible liquid, may be fatal if swallowed and enters airways[8][14] |
Chromatographic Performance: A Comparative Study
To provide a direct comparison of the chromatographic performance of these green solvents against this compound, a standardized flash chromatography experiment is proposed for the separation of a model mixture of acetophenone and benzophenone. This mixture is ideal for evaluating the separation of moderately polar ketones.
Experimental Protocol: Comparative Flash Chromatography
This protocol is designed for a manual flash chromatography setup to assess the separation efficiency of different solvent systems.
Objective: To compare the separation of a 1:1 mixture of acetophenone and benzophenone using this compound, 2-MeTHF, CPME, and Isopar G as the nonpolar component of the mobile phase.
Materials:
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh)
-
Standard Mixture: A solution of 1:1 (w/w) acetophenone and benzophenone in a minimal amount of dichloromethane.
-
Solvents:
-
This compound (40-60 °C)
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Cyclopentyl Methyl Ether (CPME)
-
Isopar G (or equivalent isoparaffinic fluid)
-
Ethyl acetate (as the polar modifier)
-
-
Apparatus:
-
Glass chromatography column (e.g., 2 cm diameter, 30 cm length)
-
Solvent reservoir
-
Flow controller (e.g., stopcock and air/nitrogen line with regulator)
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated) and developing chamber
-
UV lamp (254 nm)
-
Procedure:
-
TLC Optimization:
-
For each nonpolar solvent (this compound, 2-MeTHF, CPME, Isopar G), perform a series of TLC experiments with varying concentrations of ethyl acetate (e.g., 5%, 10%, 15%, 20%) to determine the optimal mobile phase composition that provides good separation of acetophenone and benzophenone (aim for Rf values between 0.2 and 0.5 and maximum separation between the spots).
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen nonpolar solvent.
-
Pour the slurry into the column and allow it to settle, ensuring a uniform and bubble-free packed bed.
-
Add a thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Pre-adsorb the standard mixture onto a small amount of silica gel by dissolving the mixture in a volatile solvent, adding the silica gel, and evaporating the solvent.
-
Carefully add the dry, sample-adsorbed silica gel to the top of the column.
-
Add another thin layer of sand on top of the sample layer.
-
-
Elution and Fraction Collection:
-
Fill the column with the optimized mobile phase determined from the TLC analysis.
-
Apply gentle pressure to the column to achieve a steady flow rate.
-
Collect fractions of a consistent volume (e.g., 5 mL).
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify the fractions containing the separated compounds.
-
Combine the pure fractions of each compound.
-
Evaporate the solvent to determine the yield of each compound.
-
Calculate the retention factor (Rf) and resolution (Rs) for each solvent system.
-
Expected Performance and Data Comparison
Based on the properties of the solvents, the following outcomes can be anticipated. This section will be populated with experimental data as it becomes available.
Table 2: Chromatographic Performance Data (Hypothetical)
| Parameter | This compound/EtOAc | 2-MeTHF/EtOAc | CPME/EtOAc | Isopar G/EtOAc |
| Optimal Mobile Phase | [Data to be determined] | [Data to be determined] | [Data to be determined] | [Data to be determined] |
| Retention Factor (Rf) - Acetophenone | [Data to be determined] | [Data to be determined] | [Data to be determined] | [Data to be determined] |
| Retention Factor (Rf) - Benzophenone | [Data to be determined] | [Data to be determined] | [Data to be determined] | [Data to be determined] |
| Resolution (Rs) | [Data to be determined] | [Data to be determined] | [Data to be determined] | [Data to be determined] |
| Elution Volume (mL) | [Data to be determined] | [Data to be determined] | [Data to be determined] | [Data to be determined] |
| Peak Symmetry | [Data to be determined] | [Data to be determined] | [Data to be determined] | [Data to be determined] |
Workflow for Green Solvent Selection
The process of selecting a suitable green solvent alternative involves several key steps, from initial screening to final implementation.
Caption: Workflow for selecting a green solvent alternative.
In-depth Look at the Alternatives
2-Methyltetrahydrofuran (2-MeTHF)
Derived from renewable resources like corncobs and bagasse, 2-MeTHF is a strong contender for replacing this compound. It has a higher boiling point, which reduces evaporative losses, and its limited miscibility with water can simplify work-up procedures.[2] While it is flammable, its flash point is significantly higher than that of this compound, making it a safer option.[6]
Cyclopentyl Methyl Ether (CPME)
CPME is a hydrophobic ether solvent that boasts high stability under both acidic and basic conditions and a low tendency to form explosive peroxides.[3] Its higher boiling point and lower heat of vaporization compared to other ethers make it energy-efficient to recover and recycle.[3] Although currently produced from petrochemical sources, bio-based production routes are being explored.[3]
Isoparaffinic Fluids (e.g., Isopar G)
Isoparaffinic fluids are synthetic, high-purity hydrocarbons with a narrow boiling range. They are virtually odorless and have low aromatic content, resulting in reduced toxicity compared to this compound.[4] Their higher flash point also contributes to a better safety profile.[8] While derived from fossil fuels, their consistent quality and reduced hazard profile make them a "greener" choice in the context of hydrocarbon solvents.
Conclusion and Recommendations
The transition away from hazardous solvents like this compound is not only an environmental imperative but also a step towards safer and more efficient laboratory practices. 2-MeTHF, CPME, and isoparaffinic fluids each present compelling advantages as green alternatives in chromatography.
-
2-MeTHF is an excellent choice for those prioritizing renewable sourcing and improved safety.
-
CPME offers exceptional stability and ease of recovery, making it a robust option for a wide range of applications.
-
Isoparaffinic fluids provide a significant reduction in toxicity and odor while maintaining the performance characteristics of a hydrocarbon solvent.
The selection of the most appropriate alternative will depend on the specific requirements of the separation, including polarity, cost, and the desired environmental and safety improvements. It is strongly recommended that researchers utilize the provided experimental protocol to conduct their own comparative studies to determine the optimal green solvent for their specific applications. By embracing these greener alternatives, the scientific community can significantly reduce its environmental footprint without compromising on the quality of its research.
References
- 1. carlroth.com [carlroth.com]
- 2. 2-Methyltetrahydrofuran - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. ecolink.com [ecolink.com]
- 5. oxfordlabchem.com [oxfordlabchem.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. gcascc.com [gcascc.com]
- 9. fishersci.com [fishersci.com]
- 10. carlroth.com [carlroth.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. carlroth.com [carlroth.com]
- 14. redox.com [redox.com]
Assessing Petroleum Ether Purity: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of solvents like petroleum ether is a critical prerequisite for reliable and reproducible experimental outcomes. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the assessment of this compound purity, supported by experimental protocols and data.
This compound, a flammable and volatile mixture of aliphatic hydrocarbons, finds widespread use as a nonpolar solvent in various applications, including extraction, recrystallization, and chromatography. The presence of impurities, such as aromatic compounds, sulfur-containing molecules, or other hydrocarbon isomers, can significantly impact experimental results, leading to side reactions, catalyst poisoning, or inaccurate analytical measurements. Therefore, rigorous purity assessment is paramount.
The Gold Standard: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) stands as the preeminent analytical technique for evaluating the purity of volatile organic compounds like this compound.[1] This powerful hyphenated technique combines the exceptional separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[1] In GC, the volatile components of the this compound sample are separated based on their boiling points and affinity for a stationary phase within a capillary column.[2] As each separated component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound.[1]
The primary advantage of GC-MS lies in its ability to not only quantify the purity of the main hydrocarbon constituents but also to identify unknown impurities, even at trace levels.[3] High-resolution GC-MS systems can provide highly accurate mass measurements, enabling the determination of the elemental composition of unknown peaks and facilitating their structural elucidation.[3]
Alternative Analytical Techniques
While GC-MS is the gold standard, other techniques can also be employed for assessing solvent purity, each with its own set of advantages and limitations.
-
Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID is a robust and widely used technique for quantifying volatile organic compounds.[4] It offers high sensitivity and a wide linear range for hydrocarbon analysis. The flame ionization detector is particularly sensitive to compounds that can be burned, making it ideal for the hydrocarbon components of this compound.[5] While excellent for quantification, GC-FID does not provide the mass spectral information necessary for the definitive identification of unknown impurities.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[2] For this compound, which consists of non-polar hydrocarbons, reversed-phase HPLC with a non-polar stationary phase could be used. However, the volatility of this compound makes it less suited for traditional HPLC analysis compared to GC.[2][6] HPLC is generally preferred for non-volatile or thermally labile compounds.[7]
Comparative Performance
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for impurity identification, the required sensitivity, and the available instrumentation. The following table summarizes the typical performance characteristics of GC-MS, GC-FID, and HPLC for the purity assessment of this compound.
| Parameter | GC-MS | GC-FID | HPLC |
| Principle | Separation by volatility and polarity, detection by mass-to-charge ratio.[1] | Separation by volatility and polarity, detection by flame ionization.[4] | Separation by polarity, detection by various methods (e.g., UV, RI).[2] |
| Primary Use | Identification and quantification of volatile and semi-volatile compounds.[8] | Quantification of volatile organic compounds.[4] | Separation and quantification of non-volatile or thermally labile compounds.[7] |
| Selectivity | High (mass spectral data provides structural information).[3] | Moderate (based on retention time).[4] | Moderate to High (dependent on detector). |
| Sensitivity | High (sub-ppm levels achievable).[3] | Very High for hydrocarbons. | Moderate to High (dependent on detector). |
| Impurity Identification | Excellent (definitive identification through mass spectra).[9] | Poor (identification based on retention time comparison with standards). | Poor to Moderate (dependent on detector). |
| Quantitative Accuracy | Good to Excellent. | Excellent. | Good. |
| Sample Throughput | Moderate. | High. | Moderate. |
| Cost | High.[2] | Moderate. | High.[7] |
| Note: This table presents generalized performance characteristics. Actual performance may vary depending on the specific instrumentation, method parameters, and the nature of the impurities. |
Experimental Protocols
GC-MS Method for Purity Analysis of this compound
This protocol provides a general framework for the GC-MS analysis of this compound. Method optimization and validation are essential for specific applications.
1. Sample Preparation: Direct injection of a diluted this compound sample is typically sufficient. Dilute the this compound sample 1:100 (v/v) with a high-purity solvent such as hexane.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL in split mode (split ratio 100:1).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 35-550.
3. Data Analysis:
-
Identify the major hydrocarbon peaks corresponding to the components of this compound.
-
Calculate the purity of the this compound by determining the area percentage of the main peaks relative to the total peak area.
-
Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).[10]
-
Quantify identified impurities using an internal or external standard method if required.
Workflow for GC-MS Purity Analysis
Caption: Workflow for assessing this compound purity using GC-MS.
Conclusion
For the comprehensive purity assessment of this compound, GC-MS is the most powerful and informative analytical technique. Its ability to separate, identify, and quantify both the primary components and trace impurities provides the highest level of confidence in solvent quality.[1][8] While GC-FID offers a cost-effective and robust solution for routine quantitative analysis, it lacks the identification capabilities of GC-MS.[4] HPLC is generally not the preferred method for volatile, non-polar solvents like this compound.[2] By selecting the appropriate analytical methodology and adhering to validated protocols, researchers can ensure the integrity of their materials and the reliability of their scientific findings.
References
- 1. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 2. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Residual Solvent Analysis of Chemical Products by GC-FID [scioninstruments.com]
- 5. Determination of Contaminants: HPLC vs. GC - Tentamus Group [tentamus.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. researchgate.net [researchgate.net]
- 8. resolvemass.ca [resolvemass.ca]
- 9. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. Volatile Organic Compounds (VOCs) Analysis by GC/MS | Medistri SA [medistri.swiss]
Validating the Extraction Yield of Target Analytes with Petroleum Ether: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient extraction of target analytes is a critical first step in analysis and product development. Petroleum ether, a non-polar solvent, is a common choice for extracting lipophilic compounds. This guide provides an objective comparison of this compound's extraction performance against other solvents, supported by experimental data and detailed protocols to aid in the validation of your extraction methods.
Comparative Performance of this compound for Analyte Extraction
The selection of an appropriate solvent is paramount to maximizing the yield of a target analyte. The following tables summarize quantitative data from various studies, comparing the extraction yield of this compound with other solvents for different classes of compounds.
Table 1: Extraction Yield of Lipids and Oils
| Plant Material | Target Analyte | This compound Yield (%) | Comparative Solvent | Comparative Yield (%) | Extraction Method |
| Thevetia peruviana Seed Kernel | Crop Oil | 51.88 ± 3.18 | Methanol | - | Soxhlet |
| Syzygium cumini Leaves | Crude Extract | 1.1 | Ethanol | 16 | Soxhlet |
| Syzygium cumini Leaves | Crude Extract | 1.1 | Acetone | 7 | Soxhlet |
| Syzygium cumini Leaves | Crude Extract | 1.1 | Chloroform | 5 | Soxhlet |
Data compiled from a study on Thevetia peruviana and a comparative study on Syzygium cumini leaves.
Table 2: Extraction Yield of Alkaloids
| Plant Material | Target Analyte | This compound Yield (%) | Comparative Solvent | Comparative Yield (%) | Extraction Method |
| Tobacco Leaves | Nicotine | - | Ether | 5.36 (in a 1:1 mixture with this compound) | Not Specified |
Note: Data for a direct comparison of this compound alone for alkaloid extraction was limited in the reviewed literature. The provided data point reflects a mixture of solvents.[1] More advanced techniques like Accelerated Solvent Extraction (ASE) and Microwave-Assisted Extraction (MAE) have shown higher alkaloid yields (2.63% and 2.50%, respectively) compared to traditional methods like Soxhlet extraction (1.63%).[2][3]
Table 3: Extraction Yield of Flavonoids and Phenolic Compounds
| Plant Material | Target Analyte | This compound Yield (%) | Comparative Solvent | Comparative Yield (%) | Extraction Method |
| Clerodendrum infortunatum Leaves | Crude Extract | Higher than other solvents | Chloroform, Acetone, Methanol | Lower than this compound | Soxhlet |
| Pine Bark | Phenolic Compounds | - | Ethanol | 17.08 ± 0.23 | Not Specified |
| Pine Bark | Phenolic Compounds | - | Water/Ethanol (1/1) | 17.55 ± 0.16 | Not Specified |
| Limnophila aromatica | Phenolic Compounds | - | 100% Ethanol | 17.03 | Not Specified |
| Limnophila aromatica | Phenolic Compounds | - | 50% Aqueous Ethanol | 32.11 | Not Specified |
Results for Clerodendrum infortunatum indicated this compound had the highest percentage yield among the tested solvents. For more polar compounds like flavonoids and phenolics, polar solvents like ethanol and ethanol-water mixtures generally provide higher extraction yields.[4][5]
Table 4: Extraction Yield of Diterpenes
| Plant Material | Target Analyte | This compound Yield (mg/g) | Extraction Method |
| Salvia officinalis Leaves | Diterpenoids | 20.0 ± 2.9 (freely available) | Percolation followed by reflux |
The total content of diterpenes was estimated to be 50-55 mg/g or higher.[6]
Experimental Protocol: Validating Extraction Yield using Soxhlet Extraction with this compound
This protocol outlines a general procedure for validating the extraction yield of a target analyte from a solid matrix using Soxhlet extraction with this compound. This method is widely used for its efficiency in continuously extracting compounds with a fresh portion of the solvent.[7][8]
Objective: To determine the percentage yield of a target analyte extracted from a solid sample using this compound.
Materials and Apparatus:
-
Dried and finely ground plant material (or other solid matrix)
-
This compound (analytical grade)
-
Soxhlet apparatus (extraction chamber, condenser, and receiving flask)
-
Heating mantle
-
Cellulose extraction thimble
-
Cotton wool
-
Analytical balance
-
Rotary evaporator
-
Drying oven
Procedure:
-
Sample Preparation:
-
Ensure the plant material is thoroughly dried to a constant weight to minimize water interference with the extraction.
-
Grind the dried material into a fine powder to increase the surface area for extraction.
-
-
Thimble Preparation:
-
Weigh an empty, dry cellulose extraction thimble.
-
Accurately weigh a specific amount of the powdered sample (e.g., 5-10 g) and place it inside the thimble.
-
Record the exact weight of the sample.
-
Plug the top of the thimble with a small piece of cotton wool to prevent the sample from being dispersed into the extraction system.[9]
-
-
Soxhlet Apparatus Assembly:
-
Place the thimble containing the sample into the extraction chamber of the Soxhlet apparatus.
-
Add a measured volume of this compound to the receiving flask, ensuring it is sufficient to fill the extraction chamber and allow for continuous siphoning (typically 2-3 times the volume of the extraction chamber).
-
Assemble the Soxhlet apparatus with the receiving flask on the heating mantle, the extraction chamber connected to the flask, and the condenser fitted on top of the extraction chamber.
-
Connect the condenser to a cold water supply.
-
-
Extraction Process:
-
Turn on the heating mantle and heat the this compound to its boiling point. The solvent will vaporize, travel up to the condenser, liquefy, and drip into the thimble containing the sample.
-
Allow the extraction to proceed for a predetermined period (e.g., 6-8 hours). The solvent will periodically siphon back into the receiving flask, carrying the extracted analyte. The number of cycles can be monitored. The extraction is generally considered complete when the solvent in the siphoning tube appears colorless.[9]
-
-
Solvent Recovery and Yield Calculation:
-
After the extraction is complete, turn off the heating mantle and allow the apparatus to cool.
-
Dismantle the apparatus and carefully remove the receiving flask.
-
The this compound in the flask, now containing the extracted analyte, is evaporated using a rotary evaporator to recover the solvent and concentrate the extract.
-
Transfer the concentrated extract to a pre-weighed beaker or vial.
-
Dry the extract in a drying oven at a temperature below the degradation point of the analyte until a constant weight is achieved.
-
Weigh the dried extract.
-
-
Calculation of Extraction Yield:
-
The percentage yield of the extract is calculated using the following formula:
% Yield = (Weight of dried extract / Weight of initial sample) x 100
-
Validation Considerations: To ensure the validity of the extraction yield, consider the following:
-
Reproducibility: Repeat the entire extraction process multiple times (at least in triplicate) to ensure the results are consistent and reproducible.[10]
-
Specificity: Use appropriate analytical techniques (e.g., chromatography, spectroscopy) to confirm the presence and purity of the target analyte in the final extract.[11]
-
Method Blanks: Run a blank extraction with no sample to ensure that no contaminants are being introduced from the solvent or the apparatus.
-
Spike and Recovery: For quantitative analysis of a specific analyte, a known amount of the pure analyte can be added to a blank matrix and subjected to the extraction process to determine the recovery rate.
Experimental Workflow for Validating Extraction Yield
The following diagram illustrates the logical flow of the experimental process for validating the extraction yield of a target analyte.
References
- 1. researchgate.net [researchgate.net]
- 2. aktpublication.com [aktpublication.com]
- 3. aktpublication.com [aktpublication.com]
- 4. aidic.it [aidic.it]
- 5. Effect of extraction solvent on total phenol content, total flavonoid content, and antioxidant activity of Limnophila aromatica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Soxhlet-type extraction | Cyberlipid [cyberlipid.gerli.com]
- 8. pobel.com [pobel.com]
- 9. dairyknowledge.in [dairyknowledge.in]
- 10. pharmtech.com [pharmtech.com]
- 11. fda.gov [fda.gov]
A Comparative Analysis of Alkaloid Solubility: Petroleum Ether vs. Chloroform
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate solvent is a critical step in the extraction, purification, and formulation of alkaloids, a diverse group of naturally occurring chemical compounds with significant pharmacological activities. This guide provides a comparative analysis of the solubility of various alkaloids in two common organic solvents: petroleum ether and chloroform. Understanding the differential solubility of alkaloids in these solvents is paramount for developing efficient isolation protocols and for the rational design of drug delivery systems.
Principles of Alkaloid Solubility
Alkaloids are typically basic compounds containing nitrogen atoms, often within heterocyclic rings. Their solubility is largely governed by the principle of "like dissolves like." The polarity of both the alkaloid and the solvent determines the extent of dissolution.
-
This compound: A non-polar solvent, primarily a mixture of aliphatic hydrocarbons. It is effective at dissolving non-polar compounds.
-
Chloroform: A moderately polar organic solvent, capable of dissolving a wider range of compounds, including those with some degree of polarity.
Generally, alkaloid free bases are more soluble in organic solvents, while their salt forms are more soluble in water. The polarity of an alkaloid is influenced by its specific chemical structure, including the presence of polar functional groups such as hydroxyl (-OH), carboxyl (-COOH), and amino (-NH2) groups.
Comparative Solubility Data
The following table summarizes the solubility of several common alkaloids in this compound and chloroform. It is important to note that solubility can be influenced by factors such as temperature and the specific composition of the this compound.
| Alkaloid | Chemical Structure | Solubility in this compound | Solubility in Chloroform |
| Atropine | C₁₇H₂₃NO₃ | Slightly soluble | 1 g/mL[1][2], 67.56 g/L[3] |
| Berberine | C₂₀H₁₈NO₄⁺ | Reportedly crystallizes from pet ether[4] | Slightly soluble[5] |
| Caffeine | C₈H₁₀N₄O₂ | Slightly soluble[6] | 182 g/L[6] |
| Cocaine | C₁₇H₂₁NO₄ | Soluble[7] | 1.43 g/mL (1:0.7)[8] |
| Ephedrine | C₁₀H₁₅NO | Soluble[9] | Soluble[9][10] |
| Morphine | C₁₇H₁₉NO₃ | Insoluble | Insoluble[11][12] |
| Nicotine | C₁₀H₁₄N₂ | Readily soluble[13][14] | Soluble[14] |
| Papaverine | C₂₀H₂₁NO₄ | Slightly soluble[15] | Soluble[16][17] |
| Quinine | C₂₀H₂₄N₂O₂ | Almost insoluble[18] | 833 g/L (1:1.2)[18][19] |
| Strychnine | C₂₁H₂₂N₂O₂ | Practically insoluble[20] | 153.8 g/L (1:6.5)[20][21][22] |
Experimental Protocol for Solubility Determination
The following is a general protocol for determining the solubility of an alkaloid in an organic solvent. This method is based on the principle of reaching saturation equilibrium.
Materials:
-
Pure alkaloid sample
-
This compound (analytical grade)
-
Chloroform (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer
-
Centrifuge
-
Constant temperature shaker bath
-
Micropipettes
-
High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer for quantification
Procedure:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of the pure alkaloid and place it into a series of vials.
-
Add a known volume of the solvent (this compound or chloroform) to each vial.
-
Tightly cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to a specific temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration may vary depending on the alkaloid and solvent.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.
-
To ensure complete separation of the solid from the supernatant, centrifuge the vials at a high speed.
-
-
Sample Collection and Dilution:
-
Carefully withdraw a known volume of the clear supernatant using a micropipette.
-
Dilute the collected supernatant with a known volume of the appropriate solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved alkaloid.
-
Prepare a calibration curve using standard solutions of the alkaloid to accurately quantify the concentration in the samples.
-
-
Calculation of Solubility:
-
Calculate the solubility of the alkaloid in the solvent using the following formula:
Solubility (g/L) = (Concentration in diluted sample (g/L)) x (Dilution factor)
-
Logical Relationship: Polarity and Solubility
The solubility of an alkaloid in this compound versus chloroform is fundamentally dictated by the polarity of the alkaloid itself and its interaction with the solvent. This relationship can be visualized as a decision-making process for solvent selection in an experimental workflow.
Caption: Solvent selection workflow based on alkaloid polarity.
Conclusion
The choice between this compound and chloroform for the dissolution of alkaloids has significant implications for extraction efficiency and subsequent purification processes. Non-polar alkaloids will generally exhibit higher solubility in this compound, while those with greater polarity will be more soluble in chloroform. The provided data and experimental protocol offer a foundational guide for researchers to make informed decisions regarding solvent selection for their specific alkaloid of interest. It is always recommended to perform preliminary solubility tests to optimize experimental conditions.
References
- 1. Atropine (International Programme on Chemical Safety Evaluation, 2002) [inchem.org]
- 2. Atropine | 51-55-8 [chemicalbook.com]
- 3. Atropine - Sciencemadness Wiki [sciencemadness.org]
- 4. Berberine CAS#: 2086-83-1 [m.chemicalbook.com]
- 5. Berberine Chloride - LKT Labs [lktlabs.com]
- 6. Caffeine - Sciencemadness Wiki [sciencemadness.org]
- 7. COCAINE CAS#: 50-36-2 [m.chemicalbook.com]
- 8. Cocaine | C17H21NO4 | CID 446220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pharmacopeia.cn [pharmacopeia.cn]
- 10. l-ephedrine [chemister.ru]
- 11. crimelab.phoenix.gov [crimelab.phoenix.gov]
- 12. Morphine | C17H19NO3 | CID 5288826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. jetir.org [jetir.org]
- 14. researchgate.net [researchgate.net]
- 15. Papaverine | C20H21NO4 | CID 4680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Papaverine hydrochloride | 61-25-6 [chemicalbook.com]
- 17. Papaverine Hydrochloride, USP/EP | API | Medisca [medisca.com]
- 18. Quinine | C20H24N2O2 | CID 3034034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Quinine - Sciencemadness Wiki [sciencemadness.org]
- 20. Strychnine | C21H22N2O2 | CID 441071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Strychnine [drugfuture.com]
- 22. "STRYCHNINE" by Paul Ochs [digitalcommons.unl.edu]
The Shifting Economics of Extraction: A Cost-Effectiveness Analysis of Petroleum Ether in Large-Scale Operations
In the landscape of large-scale extractions within the pharmaceutical, nutraceutical, and fine chemical industries, the choice of solvent is a critical decision that profoundly impacts process efficiency, product quality, and the economic viability of the entire operation. For decades, petroleum ether has been a workhorse solvent, prized for its ability to efficiently extract non-polar compounds. However, a comprehensive evaluation of its cost-effectiveness in today's market, with a growing emphasis on safety, environmental sustainability, and the availability of advanced alternatives, is imperative for researchers, scientists, and drug development professionals. This guide provides an objective comparison of this compound with other common extraction solvents—n-hexane, ethyl acetate, and supercritical carbon dioxide (CO2)—supported by experimental data and detailed methodologies.
Cost Analysis: A Comparative Overview
The primary driver for solvent selection in an industrial setting is often the direct cost of the solvent itself. However, a true cost-effectiveness analysis extends beyond the purchase price to include factors such as solvent recovery and recycling, energy consumption during the extraction and solvent removal processes, and costs associated with safety measures and waste disposal.
| Solvent | Typical Industrial Price (per kg) | Key Cost Considerations |
| This compound | ₹60 - ₹180 (India)[1][2][3] | Relatively low initial cost.[4] Price can vary based on the specific boiling range (e.g., 40-60°C or 60-80°C).[1][2] Costs are influenced by crude oil price fluctuations. |
| n-Hexane | ₹52 - ₹260 (India)[5]; ~$1.14 - $1.81 (Global)[6] | Price is comparable to or slightly higher than this compound.[5][7] Considered more toxic than this compound, potentially leading to higher costs for safety and handling.[8] |
| Ethyl Acetate | ₹75 - ₹120 (India)[9]; ~$1.44/lb (Global)[10] | Can be produced from bio-based sources (bio-ethanol), offering a "greener" alternative which may have different cost dynamics.[11] Considered a safer solvent than hexane, potentially reducing safety-related costs.[12] |
| Supercritical CO2 | ~$0.04 per pound (for CO2)[13][14] | Initial equipment investment is significantly higher than for solvent extraction systems.[15] Operational costs can be lower due to the low cost of CO2 and high recyclability.[13][14] Eliminates the need for costly and energy-intensive solvent removal steps. |
Performance Metrics: Yield and Purity
The efficiency of an extraction process is ultimately judged by the yield and purity of the desired compound. The choice of solvent plays a pivotal role in determining these outcomes, as selectivity varies significantly between different solvents.
| Solvent | Typical Yield | Purity and Selectivity |
| This compound | Yields are highly dependent on the raw material. For example, extraction from Urtica dioica leaves yielded lower amounts compared to more polar solvents.[16] In another study, the yield from Cassia renigera seed was 18.4g from a given sample size.[17] | Effectively extracts a broad range of non-polar compounds.[4] Its composition as a mixture of hydrocarbons can sometimes lead to less selective extractions compared to a pure solvent like n-hexane. |
| n-Hexane | Often provides slightly higher oil yields compared to this compound in some studies.[18] For example, in the extraction of oil from various oilseeds, hexane generally resulted in higher or comparable yields to ethyl acetate.[18] However, in the extraction of Azadirachta indica leaves, the yield with n-hexane (0.968%) was significantly lower than with ethyl acetate (6.218%).[19][20] | Highly effective for the extraction of non-polar compounds like oils and fats.[8] Its non-polar nature means it does not co-extract more polar impurities like chlorophylls as much as more polar solvents. |
| Ethyl Acetate | Yields can be significantly higher than non-polar solvents for moderately polar compounds. For Enantia chloratha stem bark, the yield with ethyl acetate (9.39%) was more than double that of hexane (4.12%).[21] In another study on Azadirachta indica leaves, ethyl acetate gave a much higher yield (6.218%) compared to n-hexane (0.968%).[19][20] | Exhibits good solvency for a wide range of compounds, from non-polar to moderately polar.[22] This versatility can be an advantage but may also lead to the co-extraction of a wider range of compounds, potentially requiring further purification steps. |
| Supercritical CO2 | Extraction yields are highly tunable by modifying pressure and temperature.[23] For some botanicals, yields can be comparable to or even exceed those of traditional solvent extraction. | Highly selective extraction can be achieved by fine-tuning the density of the supercritical fluid. This allows for the targeted extraction of specific compounds, leading to higher purity extracts.[24] The process leaves no residual solvent in the final product, enhancing purity and safety.[24] |
Experimental Protocols
To provide a practical context for the comparison, the following are generalized methodologies for large-scale extractions using the discussed techniques.
Large-Scale Soxhlet Extraction (for this compound, n-Hexane, and Ethyl Acetate)
Soxhlet extraction is a well-established method for solid-liquid extraction and can be scaled up for industrial production.
Objective: To extract lipophilic compounds from a solid plant matrix.
Apparatus: Industrial-scale Soxhlet extractor, heating mantle, condenser, and a solvent recovery system.
Methodology:
-
Preparation of Material: The dried and coarsely powdered plant material is loaded into a large cellulose or cloth thimble.
-
Apparatus Setup: The thimble is placed in the main chamber of the Soxhlet extractor. The extractor is then fitted onto a large flask containing the chosen solvent (this compound, n-hexane, or ethyl acetate) and connected to a condenser.
-
Extraction Process: The solvent is heated to its boiling point. The solvent vapor travels up a distillation arm and condenses in the condenser. The condensed solvent drips into the thimble containing the plant material.
-
Siphoning: The solvent fills the thimble and extracts the desired compounds. Once the solvent reaches a certain level, it is siphoned back into the flask, carrying the extracted compounds with it.
-
Continuous Cycling: This cycle is repeated multiple times, typically over several hours to a full day, to ensure thorough extraction.[25][26][27]
-
Solvent Recovery: After the extraction is complete, the solvent is distilled from the extract using a rotary evaporator or a falling film evaporator to recover the solvent for reuse and to obtain the crude extract.
Pilot-Scale Supercritical Fluid Extraction (SFE) with CO2
SFE is a more modern technique that offers several advantages over traditional solvent extraction, particularly in terms of selectivity and product purity.
Objective: To selectively extract bioactive compounds from a botanical matrix.
Apparatus: A pilot-scale SFE system, including a high-pressure CO2 pump, an extraction vessel, one or more separators, and a CO2 recycling system.[28]
Methodology:
-
Preparation of Material: The dried and ground botanical material is loaded into the extraction vessel.
-
System Pressurization and Heating: Liquid CO2 is pumped into the system and brought to a supercritical state by controlling the temperature and pressure (e.g., above 31.1°C and 73.9 bar).[29]
-
Extraction: The supercritical CO2 is passed through the extraction vessel containing the botanical material. The high diffusivity and solvating power of the supercritical fluid allow it to penetrate the matrix and dissolve the target compounds.
-
Separation: The CO2 laden with the extracted compounds is then passed into a separator vessel where the pressure and/or temperature is reduced. This causes the CO2 to lose its solvating power, and the extracted material precipitates out.
-
Fractionation (Optional): By using multiple separators at different pressures and temperatures, it is possible to fractionate the extract into different components.
-
CO2 Recycling: The CO2, now in a gaseous state, is re-condensed and recycled back into the system for reuse.[29] The final extract is collected from the separator.
Visualization of Processes and Decision Making
To further clarify the experimental workflow and the logic behind solvent selection, the following diagrams are provided.
References
- 1. dir.indiamart.com [dir.indiamart.com]
- 2. Petroleum Ethers Manufacturers, Suppliers, Dealers & Prices [tradeindia.com]
- 3. Petroleum Ethers In Ankleshwar Gujarat At Best Price | Petroleum Ethers Manufacturers Suppliers In Ankleshwar [tradeindia.com]
- 4. researchgate.net [researchgate.net]
- 5. dir.indiamart.com [dir.indiamart.com]
- 6. imarcgroup.com [imarcgroup.com]
- 7. N Hexane at Best Price from Manufacturers, Suppliers & Traders [exportersindia.com]
- 8. maratek.com [maratek.com]
- 9. dir.indiamart.com [dir.indiamart.com]
- 10. univarsolutions.com [univarsolutions.com]
- 11. Buy Bulk - Ethyl Acetate | Wholesale Supplier [sinofoodsupply.com]
- 12. Solvents for a Safer, Sustainable Lab – USC Environmental Health & Safety [ehs.usc.edu]
- 13. extraktlab.com [extraktlab.com]
- 14. m.youtube.com [m.youtube.com]
- 15. extraktlab.com [extraktlab.com]
- 16. Optimization of Extraction Conditions of Bioactive Compounds From Kurdistan Species Urtica dioica - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
- 19. ijhmr.com [ijhmr.com]
- 20. Physicochemical Determination of Ethyl Acetate Extract and n-Hexane Extract of Azadiractha indica A. Juss Leaves – International Journal of Health & Medical Research [ijhmr.com]
- 21. researchgate.net [researchgate.net]
- 22. The n-Hexane/Ethyl Acetate/Methanol/Water (HEMWat) Solvent System in Centrifugal Partition Chromatography - Rotachrom Technologies [rotachrom.com]
- 23. researchgate.net [researchgate.net]
- 24. hagf.com [hagf.com]
- 25. hielscher.com [hielscher.com]
- 26. pobel.com [pobel.com]
- 27. Using Soxhlet Ethanol Extraction to Produce and Test Plant Material (Essential Oils) for Their Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 28. SUPERCRITICAL FLUID CO2 Extraction Systems: Pilot scale [buffaloextracts.com]
- 29. supercriticalfluids.com [supercriticalfluids.com]
Petroleum Ether vs. Pentane: A Comparative Guide to Environmental and Safety Profiles
For researchers, scientists, and drug development professionals, the selection of a solvent is a critical decision that balances efficacy with safety and environmental responsibility. Petroleum ether and n-pentane are two common non-polar solvents used in laboratories for extractions, chromatography, and various organic reactions. While often used interchangeably due to similar polarities, their environmental and safety profiles exhibit crucial differences. This guide provides an objective comparison based on experimental data to inform solvent selection.
This compound is not a true ether but a complex mixture of volatile, aliphatic hydrocarbons, primarily pentane and hexane isomers, defined by its boiling point range (e.g., 40-60°C).[1][2][3] In contrast, n-pentane is a pure, single-component alkane (C₅H₁₂).[4] This fundamental difference—mixture versus pure substance—is the primary driver of the variations in their safety and environmental impact.[5]
Safety and Flammability Comparison
Both this compound and pentane are extremely flammable liquids and their vapors can form explosive mixtures with air.[6][7] However, the specific properties of this compound can vary depending on its composition.
Key Safety Data
| Property | This compound | n-Pentane | Significance |
| Flash Point | < -18°C to < 0°C (Varies by grade)[3][8] | < -40°C[9] | Higher Flammability Risk for Pentane. The flash point is the lowest temperature at which vapors will ignite with a spark. Pentane's significantly lower flash point indicates it is a more severe fire hazard at lower temperatures. |
| Boiling Point/Range | 30 - 80°C (Varies by grade)[1][3] | 36.1°C[10] | Higher Volatility for Pentane. Pentane's lower boiling point means it evaporates more rapidly, leading to a faster accumulation of flammable vapors in a workspace.[11] |
| Autoignition Temp. | ~288°C[3] | 260°C[9] | Both substances can auto-ignite without a spark at relatively low temperatures. |
| Explosive Limits (LEL-UEL) | 1.4 – 5.9%[2] | 1.4 – 7.8%[9][12] | Both have a wide explosive range, indicating a significant explosion hazard. Vapors are heavier than air and can travel to distant ignition sources.[13] |
dot
Caption: Flammability risk comparison.
Health Hazard Comparison
The primary routes of occupational exposure for both solvents are inhalation and dermal contact. The main health effect is central nervous system (CNS) depression, causing symptoms like dizziness, headache, nausea, and fatigue.[14][15]
A critical distinction lies in the potential composition of this compound. Commercial grades of this compound can contain n-hexane, a known neurotoxin that can cause axonal damage in peripheral nerves with chronic exposure.[1] While many laboratory-grade petroleum ethers are specified to have low n-hexane content, this must be verified via the Safety Data Sheet (SDS). n-Pentane is not associated with this specific neurotoxicity.[16]
Both substances pose a severe aspiration hazard. If swallowed, the liquid can enter the lungs and cause chemical pneumonitis, which can be fatal.[6][17]
Occupational Exposure Limits (OELs)
| Exposure Limit (8-hr TWA) | This compound | n-Pentane |
| OSHA PEL | 500 ppm (2,000 mg/m³)[6] | 1,000 ppm (2,950 mg/m³)[15][18] |
| NIOSH REL | 350 mg/m³[6] | 120 ppm (350 mg/m³)[15][18] |
| ACGIH TLV | 300 ppm (1370 mg/m³)[2] | 1,000 ppm[19] |
Note: OELs for this compound can vary based on the specific composition.
dot
Caption: Potential health effects from solvent exposure.
Environmental Impact Comparison
Both this compound and pentane are classified as Volatile Organic Compounds (VOCs), which can contribute to the formation of ground-level ozone.[11][20] Their primary environmental fate is rapid volatilization into the atmosphere.[4][14]
Environmental Fate Data
| Property | This compound | n-Pentane |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects.[6][14] | Toxic to aquatic life with long-lasting effects.[17][21] |
| Persistence/Degradability | Readily biodegradable.[14][22] | Expected to be readily biodegradable.[13] |
| Bioaccumulation | Not expected to bioaccumulate significantly. | Has the potential to bioaccumulate.[13] |
| Environmental Fate | Volatilizes rapidly from soil and water.[14] Degrades in the atmosphere via photochemical reactions. | Volatilizes rapidly from soil and water.[4] Degrades in the atmosphere via photochemical reactions. |
While both are harmful to aquatic life, the primary mode of removal from water or soil is evaporation rather than degradation within those media.[4][14] Improper disposal must be avoided to prevent contamination of waterways.[23]
Experimental Protocol: Flash Point Determination
The flash point is a critical piece of safety data determined experimentally. A common method is the Pensky-Martens closed-cup test (e.g., ASTM D93).
Methodology:
-
Sample Preparation: A sample of the solvent is placed into a brass test cup.
-
Heating: The cup is heated at a slow, constant rate. The lid is kept closed to contain the vapors.
-
Stirring: The sample is stirred to ensure uniform temperature distribution.
-
Ignition Source Application: At specified temperature intervals, the lid is opened, and an ignition source (a small flame) is dipped into the vapor space above the liquid.
-
Flash Point Detection: The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a distinct flash inside the cup.
-
Recording: The temperature at which the flash occurs is recorded as the flash point.
dot
Caption: Workflow for closed-cup flash point testing.
Conclusion
| Feature | This compound | n-Pentane | Recommendation for Researchers |
| Flammability | Highly Flammable | Extremely Flammable | n-Pentane requires more stringent fire precautions due to its lower flash point and higher volatility. |
| Toxicity | Potential Neurotoxin (if n-hexane is present) | Narcotic Effects | Prefer n-Pentane or verify low n-hexane content in this compound. Avoids the risk of chronic neurotoxicity associated with n-hexane. |
| Consistency | Variable (Mixture) | Consistent (Pure Substance) | For reproducible experimental results (e.g., chromatography), the defined properties of n-pentane are superior. |
| Environment | Toxic to aquatic life, VOC | Toxic to aquatic life, VOC | Both require careful handling and disposal to prevent environmental release. Their environmental profiles are broadly similar. |
For laboratory professionals, n-pentane is often the preferable choice when a non-polar hydrocarbon solvent in this boiling range is needed, provided that its high flammability is managed with appropriate engineering controls (e.g., fume hoods, flammables cabinets) and procedures. Its consistent, single-component nature also offers greater reproducibility in scientific applications. If this compound is used, it is imperative to source grades with certified low n-hexane content to mitigate long-term health risks.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, 61-76 °C - Junyuan Petroleum Group | Manufacturer of Pentanes, Hexanes, Heptanes and Sulfiding Agents [junyuanpetroleumgroup.com]
- 3. This compound - Sciencemadness Wiki [sciencemadness.org]
- 4. Pentane - Uses, Mechanism of Toxicity, and Environmental Fate_Chemicalbook [chemicalbook.com]
- 5. experimental chemistry - What is the difference between hexanes and this compound - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. geneseo.edu [geneseo.edu]
- 7. carlroth.com [carlroth.com]
- 8. tophim.com.ua [tophim.com.ua]
- 9. isg.ku.edu.tr [isg.ku.edu.tr]
- 10. FLAMMABLE LIST - Chemical Laboratory Safety and Security - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. elsapainternational.com [elsapainternational.com]
- 12. PENTANE | Occupational Safety and Health Administration [osha.gov]
- 13. media.laballey.com [media.laballey.com]
- 14. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 15. nj.gov [nj.gov]
- 16. researchgate.net [researchgate.net]
- 17. rcilabscan.com [rcilabscan.com]
- 18. n-Pentane - IDLH | NIOSH | CDC [cdc.gov]
- 19. s204.q4cdn.com [s204.q4cdn.com]
- 20. This compound Vs Heptane: Chromatography Elution Strength, Volatility And Cost–Risk Balance [eureka.patsnap.com]
- 21. belart.com [belart.com]
- 22. fishersci.com [fishersci.com]
- 23. carlroth.com [carlroth.com]
A Comparative Guide to the Elution Strength of Petroleum Ether and Heptane in Normal-Phase Chromatography
For Researchers, Scientists, and Drug Development Professionals
In the realm of normal-phase chromatography, the choice of a non-polar mobile phase is critical for achieving optimal separation of compounds. Among the most commonly employed solvents are petroleum ether and n-heptane. While both are alkanes and exhibit low polarity, subtle differences in their composition and properties can significantly impact their elution strength, influencing resolution and separation efficiency. This guide provides an objective comparison of the elution strength of this compound and heptane, supported by experimental data and a detailed protocol for their evaluation.
Executive Summary
This compound, a mixture of volatile hydrocarbons (primarily pentanes and hexanes), generally exhibits a slightly higher elution strength in normal-phase chromatography compared to the pure compound, n-heptane.[1] This increased eluting power is attributed to the presence of various isomeric and slightly more polarizable components within the this compound mixture. However, this compositional variability can also lead to less batch-to-batch reproducibility compared to the consistent performance of high-purity heptane.
Quantitative Data Summary
The elution strength of a solvent in liquid-solid chromatography is quantified by the eluotropic value (ε°), a measure of the solvent's adsorption energy on a standard adsorbent like alumina or silica. A higher ε° value indicates a stronger solvent.
| Property | This compound | n-Heptane | Data Source(s) |
| Eluotropic Value (ε°) on Alumina | ~0.01 (often slightly higher than heptane) | 0.01 | [2] |
| Eluotropic Value (ε°) on Silica | ~0.008 (estimated) | 0.008 (estimated) | [3] |
| Polarity Index (P') | 0.1 | 0.1 | |
| Boiling Point Range (°C) | 30-60 | 98 | [1] |
| Composition | Mixture of C5-C7 hydrocarbons | C7H16 (pure compound) | [1] |
Note: The eluotropic value for silica is estimated by multiplying the value on alumina by a factor of 0.77.[3] While tabulated values are often identical, experimental evidence suggests this compound can have a marginally higher elution strength. One industry source reports that this compound has an average elution strength 0.01 units higher than heptane.[1]
Experimental Protocol: Determination of Elution Strength via Thin-Layer Chromatography (TLC)
This protocol outlines a method for the experimental comparison of the elution strength of this compound and heptane using thin-layer chromatography (TLC) with a standard set of non-polar compounds on a silica gel stationary phase. The elution strength is inferred from the retention factor (R_f) of the analytes; a solvent with higher elution strength will result in larger R_f values for the same compound.
1. Materials and Equipment:
-
Stationary Phase: Silica gel 60 F₂₅₄ TLC plates
-
Mobile Phases:
-
This compound (analytical grade, specific boiling range e.g., 40-60°C)
-
n-Heptane (analytical grade, ≥99% purity)
-
-
Analytes: A mixture of non-polar to moderately polar compounds (e.g., a mixture of naphthalene, biphenyl, and benzophenone dissolved in a minimal amount of a volatile solvent like dichloromethane).
-
Equipment:
-
TLC developing chambers
-
Capillary tubes for spotting
-
UV lamp (254 nm) for visualization
-
Ruler
-
Fume hood
-
2. Procedure:
-
Chamber Saturation: Line the inside of two separate TLC developing chambers with filter paper. Add this compound to one chamber and n-heptane to the other to a depth of approximately 0.5 cm. Close the chambers and allow them to saturate with solvent vapor for at least 15 minutes.[4]
-
Plate Preparation: Using a pencil, lightly draw a baseline approximately 1 cm from the bottom of two TLC plates.[5]
-
Spotting: Using a capillary tube, spot the analyte mixture onto the baseline of each TLC plate. Ensure the spots are small and concentrated.[6]
-
Development: Carefully place one TLC plate into the this compound chamber and the other into the n-heptane chamber. The solvent level must be below the baseline.[4] Allow the solvent front to ascend the plate until it is approximately 1 cm from the top.[5]
-
Marking and Drying: Immediately upon removal from the chamber, mark the solvent front with a pencil. Allow the plates to dry completely in a fume hood.
-
Visualization: Visualize the separated spots under a UV lamp (254 nm) and circle their positions with a pencil.[7]
-
Calculation of R_f Values: For each spot on each plate, measure the distance from the baseline to the center of the spot and the distance from the baseline to the solvent front. Calculate the R_f value for each compound in each solvent using the following formula:
R_f = (Distance traveled by the solute) / (Distance traveled by the solvent front)
3. Interpretation of Results:
A direct comparison of the R_f values for each compound in this compound versus n-heptane will reveal the relative elution strengths. A consistently higher R_f value for a given compound in one solvent indicates that the solvent has a greater elution strength.
Logical Relationship Diagram
The following diagram illustrates the factors influencing the choice between this compound and heptane based on their elution strength and other key properties.
Caption: Factors influencing the choice between this compound and heptane.
Conclusion
The selection between this compound and n-heptane as a mobile phase in normal-phase chromatography depends on the specific requirements of the separation. This compound offers the advantage of a slightly higher elution strength, which can be beneficial for eluting moderately polar compounds more efficiently. However, for applications demanding high precision and reproducibility, the consistent purity of n-heptane makes it the superior choice, despite its marginally lower eluting power. For routine applications where cost is a significant factor and slight variations in retention times are acceptable, this compound can be a cost-effective alternative. Researchers and drug development professionals should weigh these factors carefully to select the most appropriate solvent for their chromatographic needs.
References
- 1. This compound Vs Heptane: Chromatography Elution Strength, Volatility And Cost–Risk Balance [eureka.patsnap.com]
- 2. Eluotropic Values [macro.lsu.edu]
- 3. researchgate.net [researchgate.net]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. jk-sci.com [jk-sci.com]
A Comparative Guide to the Spectroscopic Characterization of Petroleum Ether Fractions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic techniques for the characterization of petroleum ether fractions. It includes detailed experimental protocols, comparative data, and a visual workflow to aid in the selection and application of these methods for the analysis of nonpolar extracts, particularly in the context of natural product chemistry and drug discovery.
Introduction
This compound is a nonpolar solvent widely used for the extraction of lipids, essential oils, and other nonpolar compounds from various matrices. The resulting fractions are complex mixtures that require robust analytical techniques for their characterization. Spectroscopic methods such as Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy are indispensable tools for the qualitative and quantitative analysis of these fractions. This guide compares these techniques, offering insights into their principles, applications, and the nature of the data they provide.
Comparative Spectroscopic Data
The composition of this compound fractions can vary significantly depending on the source material. The following tables summarize typical findings from the spectroscopic analysis of these fractions from various plant-based sources.
Table 1: Common Compounds Identified in this compound Fractions by GC-MS
| Plant Source | Major Identified Compounds | Relative Percentage (%) | Reference |
| Aconitum sinomontanum (before processing) | Fatty acids and esters | 94.60% (total identified) | [1] |
| Fomes fomentarius | Ergosta-7,22-dien-3-one, Ergosta-5,24(28)-dien-3-ol | 37.67%, 27.01% | [2] |
| Acacia seyal (fermented wood) | Petadecanoic acid, Tetracosamethyl-cyclododecasiloxane, Octadecanoic acid | 5.64%, 4.17%, 2.52% | [3] |
| Dalbergia cochinchinensis | 2,6-dimethoxyphenyl 3-phenylpropanoate, 1,1-diphenyl-2-propanol, naringenin | 43.8%, 10.3%, 8.8% | [4] |
| Mango Seed Kernel | Unsaturated fatty acids (e.g., oleic acid, linoleic acid) | Not specified | [5] |
Table 2: Characteristic FT-IR Absorption Bands for this compound Fractions
| Wavenumber (cm⁻¹) | Functional Group Assignment | Significance | Reference |
| ~2924, ~2858 | C-H stretching (alkanes) | Indicates the presence of saturated hydrocarbon chains. | [6] |
| ~1735 | C=O stretching (esters) | Suggests the presence of fatty acid esters. | [7] |
| ~1640 | C=C stretching (alkenes) | Indicates the presence of unsaturated compounds. | [6] |
| ~1450, ~1375 | C-H bending (alkanes) | Confirms the presence of aliphatic chains. | [7] |
| 701, 756, 1600 | Characteristic peaks for specific compounds | Can be used for fingerprinting and distinguishing between similar species. | [4] |
Table 3: UV-Vis Absorption Maxima for Different this compound Fractions
| Fraction Type | Wavelength (λmax, nm) | Chromophore | Reference |
| Monoaromatic | ~220-270 | Alkyl benzenes | [8] |
| Diaromatic | ~230, ~280, ~320 | Naphthalenes | [8] |
| Polyaromatic | >350 | Anthracenes, Phenanthrenes | [8] |
| Porphyrin-containing | ~410 (Soret), ~530, ~570 | Metalloporphyrins | [9] |
Table 4: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Components in this compound Fractions
| Nucleus | Chemical Shift (δ, ppm) | Proton/Carbon Type | Reference |
| ¹H | 0.8 - 1.0 | -CH₃ (methyl) | [10] |
| ¹H | 1.2 - 1.6 | -CH₂- (methylene) | [10] |
| ¹H | 4.9 - 5.8 | Olefinic protons | [6] |
| ¹H | 7.0 - 8.5 | Aromatic protons | [6] |
| ¹³C | 14 - 30 | Aliphatic carbons | [10] |
| ¹³C | 110 - 160 | Aromatic/Olefinic carbons | [10] |
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the spectroscopic characterization of this compound fractions.
Caption: Spectroscopic analysis workflow.
Experimental Protocols
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds in a mixture.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Perkin-Elmer GC-MS).
-
Column: Typically a nonpolar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: 1 µL of the sample is injected in split mode. The injector temperature is typically set to 250°C.
-
Oven Temperature Program: An initial temperature of 50°C is held for a few minutes, then ramped up to around 280-300°C at a rate of 5-10°C/min, and held at the final temperature for a period to ensure elution of all compounds.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. The ion source temperature is typically set to 230°C. The mass range scanned is usually from 40 to 550 amu.
-
Compound Identification: The mass spectrum of each chromatographic peak is compared with entries in a mass spectral library (e.g., NIST, Wiley). The relative percentage of each component is calculated by the peak area normalization method.[1]
FT-IR spectroscopy is used to identify the functional groups present in a sample.
-
Instrumentation: A FT-IR spectrometer.
-
Sample Preparation: A small amount of the dried fraction (e.g., 10 mg) is mixed with potassium bromide (KBr, 100 mg) and pressed into a translucent pellet.[7] Alternatively, a thin film of the sample can be cast on a salt plate (e.g., NaCl or KBr).
-
Measurement: The spectrum is recorded in the mid-infrared range, typically from 4000 to 400 cm⁻¹. Multiple scans (e.g., 25) are averaged to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.[7]
-
Data Analysis: The positions and intensities of the absorption bands are correlated with the presence of specific functional groups.
UV-Vis spectroscopy is useful for detecting chromophores, particularly aromatic systems and conjugated double bonds.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Sample Preparation: The this compound fraction is dissolved in a suitable UV-transparent solvent (e.g., hexane, ethanol) to a known concentration.
-
Measurement: The absorbance spectrum is recorded over a wavelength range of 200 to 800 nm. The solvent is used as a blank.
-
Data Analysis: The wavelengths of maximum absorbance (λmax) are identified and compared with those of known chromophores to infer the presence of certain classes of compounds.[8]
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz).
-
Sample Preparation: The dried fraction is dissolved in a deuterated solvent (e.g., CDCl₃), and a small amount of an internal standard like tetramethylsilane (TMS) is added.
-
Measurement: Both ¹H and ¹³C NMR spectra are acquired.
-
Data Analysis: Chemical shifts (δ), coupling constants (J), and integration values are analyzed to elucidate the structure of the components. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.[6] For complex mixtures, 2D NMR techniques (e.g., COSY, HSQC) may be employed for more detailed structural assignments.
Conclusion
The spectroscopic characterization of this compound fractions is a multi-faceted process that often requires the application of several complementary techniques. GC-MS excels at separating and identifying individual volatile components. FT-IR provides a rapid overview of the functional groups present. UV-Vis is particularly sensitive to aromatic and conjugated systems. NMR offers the most detailed structural information. By integrating the data from these methods, researchers can achieve a thorough understanding of the chemical composition of their this compound fractions, which is crucial for applications in natural product chemistry, drug development, and quality control.
References
- 1. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 2. Analysis of chemical constituents of this compound fraction fro...: Ingenta Connect [ingentaconnect.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Petroleum Ether: A Guide for Laboratory Professionals
The proper disposal of petroleum ether is a critical aspect of laboratory safety and environmental responsibility. As a highly flammable and volatile solvent, improper handling of its waste stream can pose significant risks, including fire, health hazards, and environmental contamination.[1] Adherence to established protocols is not only a matter of safety but also of regulatory compliance, as the generator of the waste is solely responsible for its characterization and proper management according to federal, state, and local regulations.[2][3]
This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste in a research and development environment.
Immediate Safety and Spill Response
In the event of a this compound spill, immediate and decisive action is required to mitigate risks.
Emergency Spill Procedures:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area to avoid exposure to flammable and harmful vapors.[1]
-
Ventilate: If it is safe to do so, increase ventilation by opening windows or using exhaust fans.[1]
-
Eliminate Ignition Sources: Remove all sources of ignition, such as open flames, sparks, and hot surfaces.[3] Use only non-sparking tools for cleanup.[3][4][5]
-
Containment: Contain the spill using a non-combustible absorbent material like sand, vermiculite, or a commercial solvent adsorbent.[1][2][3] Do not use combustible materials such as sawdust.[3]
-
Collection: Carefully collect the contaminated absorbent material and place it into a designated, sealable chemical waste container.[1][6]
-
Disposal: The contaminated material must be disposed of as hazardous waste through a professional disposal service.[1][2]
Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat, when handling this compound or cleaning up spills.[1][2]
Step-by-Step Disposal Protocol
The guiding principle for this compound disposal is that it must be managed as hazardous waste. Never pour this compound down the drain , as this can lead to contamination of water supplies and create a fire or explosion hazard in the plumbing system.[1][7][8]
-
Waste Collection:
-
Designate a specific, properly labeled waste container for this compound. Glass bottles are often recommended.[8]
-
Do not mix this compound waste with other chemical waste streams unless specifically permitted by your institution's waste management plan.[9][10]
-
Keep the waste container tightly closed when not in use to prevent the escape of flammable vapors.[7][9][11][12]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," "this compound," and any other constituents present.
-
Indicate the associated hazards, such as "Flammable Liquid."
-
-
Temporary Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[3][7][12]
-
The storage location must be away from heat, sparks, open flames, and direct sunlight.[3][10][13]
-
Ensure the storage area is physically secure and separate from incompatible substances.[3]
-
-
Professional Disposal:
-
Arrange for the collection of the waste by a licensed hazardous waste disposal service.[1][2][13]
-
Follow all institutional and regulatory procedures for waste pickup and documentation. Treatment, storage, transportation, and disposal must be in accordance with all federal, state, and local regulations.[2]
-
Quantitative Data Summary
The following table summarizes key quantitative data relevant to the handling and disposal of this compound.
| Parameter | Value | Significance |
| RCRA Status | Hazardous Waste | If discarded in its purchased form, this product is considered a RCRA hazardous waste.[2] |
| Reportable Quantity (RQ) | 10 lbs | This is the amount that, if spilled, requires notification to the appropriate federal authorities.[10] |
| Storage Temperature | Below 44°C (110°F) | To minimize vapor pressure buildup and fire risk, containers should be stored below this temperature.[2] |
| Total VOC's | ~762 g/l | Highlights the high volatile organic compound content, necessitating handling in well-ventilated areas.[2] |
Example Protocol: Waste Disposal in a Liquid-Liquid Extraction
This protocol details the proper disposal steps integrated into a common laboratory procedure that generates this compound waste.
Objective: To extract a non-polar compound from an aqueous solution using this compound.
Methodology:
-
Preparation: Don all required PPE (goggles, lab coat, gloves). Perform the entire procedure within a certified chemical fume hood.[9]
-
Extraction:
-
Add the aqueous solution and the this compound to a separatory funnel.
-
Stopper the funnel and invert it, venting frequently to release pressure.
-
Shake the funnel gently and allow the layers to separate.
-
Drain the lower aqueous layer into a beaker.
-
Drain the upper this compound layer (containing the extracted compound) into a separate flask for further processing.
-
-
Waste Generation & Segregation:
-
The now-empty separatory funnel will contain residual this compound.
-
Rinse the separatory funnel with a small amount of clean this compound or another appropriate solvent (e.g., acetone) to remove any remaining residue.
-
Disposal Step: Pour this rinse solvent directly into the designated "Halogenated/Non-Halogenated Solvent Waste" container (as per your institution's guidelines). Do not pour it down the drain.
-
-
Aqueous Waste:
-
The separated aqueous layer may contain trace amounts of dissolved this compound.
-
Disposal Step: Dispose of this aqueous layer into the designated "Aqueous Waste" container. Do not assume it is safe for sink disposal without consulting your safety officer.
-
-
Contaminated Materials:
-
Any disposable materials that came into contact with this compound, such as pipette tips or paper towels used for minor drips, are considered contaminated.
-
Disposal Step: Place these items in a sealed bag and dispose of them as solid hazardous waste.
-
-
Final Disposal: Once the experiment is complete, ensure the primary solvent waste container is tightly sealed, properly labeled, and moved to the designated temporary storage area to await pickup by a professional waste disposal service.[1][11]
This compound Disposal Workflow
The following diagram illustrates the logical flow for the proper management of this compound waste from generation to final disposal.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. solvent-recyclers.com [solvent-recyclers.com]
- 2. jmnspecialties.com [jmnspecialties.com]
- 3. employees.delta.edu [employees.delta.edu]
- 4. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 5. greenfield.com [greenfield.com]
- 6. carlroth.com [carlroth.com]
- 7. nelsonjameson.com [nelsonjameson.com]
- 8. Hazardous Waste Disposal [cool.culturalheritage.org]
- 9. geneseo.edu [geneseo.edu]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. media.laballey.com [media.laballey.com]
- 13. fishersci.ca [fishersci.ca]
Navigating the Safe Handling of Petroleum Ether: A Guide to Personal Protective Equipment and Operational Best Practices
For Immediate Implementation: This document provides essential safety protocols and logistical guidance for researchers, scientists, and drug development professionals working with petroleum ether. Adherence to these procedures is critical for ensuring personal safety and regulatory compliance.
This compound, a volatile and highly flammable solvent, is a common reagent in laboratory settings. Its safe handling necessitates stringent adherence to personal protective equipment (PPE) guidelines and established operational and disposal plans. This guide outlines the requisite PPE, step-by-step handling procedures, and emergency protocols to mitigate the inherent risks associated with its use.
Essential Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against the hazards of this compound, which include skin irritation, respiratory issues, and severe risks in case of fire.[1] The following table summarizes the recommended PPE for handling this solvent.
| PPE Category | Recommended Equipment | Material/Standard |
| Hand Protection | Chemically resistant gloves | Neoprene or rubber are recommended materials. |
| Eye and Face Protection | Chemical safety goggles or a combination of safety glasses and a face shield. | Per OSHA eye- and face-protection regulations (29 CFR 1910.133). |
| Respiratory Protection | A NIOSH-approved respirator is necessary when ventilation is insufficient. For emergencies or non-routine operations, a Self-Contained Breathing Apparatus (SCBA) is required. | Follow OSHA respirator regulations (29 CFR 1910.134). |
| Protective Clothing | A lab coat or apron. In case of a large spill, a full suit may be necessary.[2] | Flame-retardant and antistatic protective clothing is advised.[1] |
| Footwear | Chemically protective boots. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents. The following step-by-step protocol provides a framework for safe laboratory practices.
Preparation and Risk Assessment
-
Review Safety Data Sheet (SDS): Before handling, thoroughly read the this compound SDS to understand its hazards, including its high flammability and potential health effects.[3][4]
-
Ensure Adequate Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations below exposure limits.[5][6][7]
-
Assemble PPE: Don all required personal protective equipment as outlined in the table above.
-
Prepare Workspace: Clear the work area of all potential ignition sources, such as open flames, sparks, and hot surfaces.[3][5] Ensure that an eyewash station and safety shower are readily accessible.[2] All equipment used for handling must be electrically grounded.[2]
Handling and Use
-
Container Management: Keep the this compound container tightly closed when not in use.[1][2] Ensure the container is at or below room temperature before opening.
-
Dispensing: When transferring the solvent, use only non-sparking tools and take precautions against static discharge.[1][3][4]
-
Avoid Inhalation and Contact: Do not breathe in vapors.[2] Avoid contact with skin, eyes, and mucous membranes.
Spill and Emergency Procedures
-
Small Spills: In the event of a small spill, absorb the liquid with an inert material such as sand, earth, or vermiculite.[2][5][6] Place the contaminated absorbent material in a suitable, sealed container for disposal as hazardous waste.[2][5]
-
Large Spills: For large spills, immediately evacuate the area and eliminate all ignition sources.[6] If it can be done safely, stop the leak.[2] Contain the spill to prevent it from entering drains or waterways.[2] Contact emergency response personnel for assistance with cleanup and disposal.[2][5]
-
First Aid:
-
Skin Contact: Wash the affected area with mild soap and water.
-
Eye Contact: Rinse eyes with plenty of water for at least 15 minutes and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Immediately call a physician or poison control center.[2][3][6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[6]
-
Disposal of this compound Waste
-
Waste Collection: Collect all this compound waste in its original or a compatible, properly labeled, and tightly sealed container.[5]
-
Professional Disposal: Arrange for the disposal of this compound waste through a licensed professional hazardous waste disposal service.[5] This ensures compliance with all environmental regulations.
Safe Handling Workflow
The following diagram illustrates the logical progression of steps for the safe handling of this compound, from initial preparation to final waste disposal.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
